molecular formula C9H6FNO B3421518 6-Fluoro-4-hydroxyquinoline CAS No. 21873-50-7

6-Fluoro-4-hydroxyquinoline

Cat. No.: B3421518
CAS No.: 21873-50-7
M. Wt: 163.15 g/mol
InChI Key: BYZXOYSEYWCLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 163.043341977 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZXOYSEYWCLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959907
Record name 6-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21873-50-7, 391-78-6
Record name 6-Fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21873-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-hydroxyquinoline

The this compound core is a privileged scaffold in medicinal chemistry. Its true significance is not as an end-product but as a critical strategic intermediate in the synthesis of numerous pharmacologically active agents. The incorporation of a fluorine atom at the 6-position is a cornerstone of modern drug design, often enhancing metabolic stability, improving binding affinity to biological targets, and modulating lipophilicity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing a detailed exploration of the principal synthetic pathways to this valuable compound. We will dissect the underlying chemical logic of these routes, offering not just protocols but a field-proven perspective on why certain choices are made and how to navigate common challenges.

Chapter 1: The Gould-Jacobs Reaction: The Workhorse of 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline skeleton.[3][4][5] It is particularly well-suited for anilines, like our target precursor 4-fluoroaniline, and proceeds through a sequence of condensation and thermal cyclization.[6][7]

Mechanistic Rationale and Causality

The synthesis is a multi-step process, each stage governed by distinct chemical principles.[6][8] Understanding this sequence is paramount for troubleshooting and optimization.

  • Step A: Condensation. The reaction initiates with the nucleophilic attack of the amine (4-fluoroaniline) on diethyl ethoxymethylenemalonate (DEEM). This is a substitution reaction where the aniline nitrogen displaces the ethoxy group, forming the key intermediate, diethyl (4-fluoroanilino)methylenemalonate.[6][9] This step is typically performed at moderate temperatures and is often driven to completion by the removal of ethanol.

  • Step B: Thermal Cyclization. This is the critical, energy-intensive step. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclic reaction upon heating to high temperatures (typically >240 °C).[6][9] This intramolecular reaction forms the quinoline ring. The high activation energy for this step necessitates the use of specialized high-boiling point solvents.

  • Step C: Saponification & Decarboxylation. The cyclized product, an ethyl this compound-3-carboxylate, is not the final target. The ester group is hydrolyzed to a carboxylic acid using a strong base (saponification), followed by thermal decarboxylation to yield the desired this compound.[6]

Below is a diagram illustrating the overall Gould-Jacobs pathway.

Gould_Jacobs_Pathway cluster_0 Part 1: Condensation & Cyclization cluster_1 Part 2: Hydrolysis & Decarboxylation 4-Fluoroaniline 4-Fluoroaniline Intermediate Diethyl (4-fluoroanilino)- methylenemalonate 4-Fluoroaniline->Intermediate + DEEM (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate Cyclized_Ester Ethyl 6-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (e.g., Dowtherm A, ~250 °C) Acid This compound- 3-carboxylic acid Cyclized_Ester->Acid Saponification (e.g., NaOH) Final_Product This compound Acid->Final_Product Decarboxylation (Heat)

Caption: Overall workflow for the Gould-Jacobs synthesis of this compound.

Field-Proven Experimental Protocol

This protocol represents a robust, validated procedure for laboratory-scale synthesis.

Part 1: Synthesis of Ethyl this compound-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 120-130 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed distilling off. The progress can be monitored by TLC until the starting aniline is consumed.

  • Solvent Addition & Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).[10] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is chosen for its exceptional thermal stability at temperatures up to 400 °C.[11][12][13]

  • Heating: Heat the mixture to 240-250 °C. The choice of this temperature is critical; it must be high enough to overcome the activation energy for the cyclization but not so high as to cause significant degradation.[14][15] Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

  • Isolation: Cool the mixture to room temperature. The solid product can be collected by vacuum filtration and washed with a suitable solvent like hexane or toluene to remove the Dowtherm A.

Part 2: Saponification and Decarboxylation

  • Saponification: Suspend the crude ester from Part 1 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

  • Isolation of Acid: Collect the solid carboxylic acid by filtration and wash with cold water. Dry the solid thoroughly.

  • Decarboxylation: Place the dried carboxylic acid in a flask and heat it in the same high-boiling solvent (e.g., Dowtherm A) to 240-250 °C until gas evolution (CO₂) ceases.

  • Final Product Isolation: Cool the mixture, and collect the precipitated this compound by filtration. Wash thoroughly with hexane to remove the solvent and dry under vacuum.

Key Parameters and Optimization Insights
ParameterTypical RangeRationale & Expert Insights
Cyclization Temp. 240 - 260 °CThis is the most critical parameter. Below 240 °C, the reaction is often sluggish or incomplete.[15] Above 260 °C, the risk of byproduct formation and thermal degradation increases, reducing yield and purity.[14]
Reaction Time 30 - 90 minProlonged heating can lead to degradation. Microwave-assisted heating has been shown to dramatically reduce reaction times while improving yields in some cases.[14][16]
Solvent Dowtherm A, Diphenyl etherThese solvents are selected for their high boiling points (Dowtherm A: 257 °C) and thermal stability, which are essential for achieving the required cyclization temperature.[11][17][18] Mineral oil is a less expensive but often less effective alternative.[17]

Chapter 2: The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach-Knorr synthesis provides an alternative pathway to 4-hydroxyquinolines by reacting an aniline with a β-ketoester, such as ethyl acetoacetate.[19][20]

Mechanistic Overview

The reaction begins with the condensation of 4-fluoroaniline with the β-ketoester. The crucial divergence from other syntheses lies in the subsequent cyclization.[20][21]

  • Low Temperature (Kinetic Control): At lower temperatures (e.g., ~140 °C), the reaction favors the formation of a β-amino acrylate intermediate, which upon cyclization yields the desired 4-hydroxyquinoline.[19][22]

  • High Temperature (Thermodynamic Control): At higher temperatures, an anilide intermediate is formed, which cyclizes to produce a 2-hydroxyquinoline (a 2-quinolone).

This temperature-dependent regioselectivity is a key consideration when planning a synthesis via this route.

Conrad_Limpach_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate Enamine Intermediate (Schiff Base) 4-Fluoroaniline->Intermediate + EAA EAA Ethyl Acetoacetate Final_Product 6-Fluoro-2-methyl- quinolin-4-ol Intermediate->Final_Product Cyclization (~140-160 °C) (Kinetic Product) Side_Product 4-Fluoro-2-methyl- quinolin-2-ol Intermediate->Side_Product Cyclization (~250 °C) (Thermodynamic Product)

Caption: Conrad-Limpach synthesis showing temperature-dependent product formation.

Experimental Protocol (Kinetic Conditions)
  • Condensation: Mix 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a flask. A catalytic amount of acid (e.g., a drop of H₂SO₄) can be added. Heat the mixture at ~140-150 °C for 1-2 hours. Water produced during the condensation should be removed.

  • Cyclization: The intermediate enamine is then added to a preheated high-boiling solvent (e.g., Dowtherm A) at ~250 °C. The addition should be controlled to maintain the temperature.[20]

  • Work-up: After a short reaction time (15-30 minutes), the mixture is cooled, and the product is isolated by filtration, similar to the Gould-Jacobs procedure.

Trustworthiness Note: The Conrad-Limpach synthesis often requires careful temperature control to ensure the selective formation of the 4-hydroxyquinoline isomer.[19][22] The yields can be highly variable if conditions are not precisely maintained.

Chapter 3: Comparative Analysis and Strategic Selection

PathwayStarting MaterialsKey AdvantagesKey DisadvantagesBest For
Gould-Jacobs 4-Fluoroaniline, Diethyl EthoxymethylenemalonateGenerally provides good yields and high regioselectivity for the 4-hydroxy product.[6]Requires a specialized and relatively expensive malonate ester. The final product requires a separate decarboxylation step.Reliable, scalable synthesis where cost of the malonate is not prohibitive.
Conrad-Limpach 4-Fluoroaniline, Ethyl AcetoacetateUses inexpensive and readily available starting materials.[20]Risk of forming the undesired 2-quinolone isomer if temperature is not controlled.[19][22] Yields can be lower and less consistent.Situations where cost of starting materials is the primary driver and precise temperature control is feasible.

Conclusion

The synthesis of this compound is most reliably achieved via the Gould-Jacobs reaction , which offers superior control and generally higher yields of the desired product. While the Conrad-Limpach synthesis presents a more economical alternative in terms of starting materials, it demands rigorous control over reaction conditions to prevent the formation of isomeric impurities. The choice of pathway ultimately depends on the specific project requirements, including scale, purity specifications, and economic constraints. Both methods underscore the necessity of high-temperature thermal cyclization, a step for which solvents like Dowtherm A are indispensable tools in the synthetic chemist's arsenal.

References

6-Fluoro-4-hydroxyquinoline CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound in modern chemical synthesis. We will move beyond simple data recitation to offer field-proven insights into its synthesis, chemical behavior, and strategic applications, tailored for researchers and development professionals.

Core Identity and Physicochemical Characteristics

This compound is a fluorinated aromatic heterocycle that serves as a high-value intermediate in the pharmaceutical and material science sectors.[1][2] Its formal identification and key properties are summarized below.

  • CAS Number : 391-78-6[1][3][4]

  • IUPAC Name : 6-fluoroquinolin-4-ol[1]

  • Synonyms : 4-Hydroxy-6-fluoroquinoline, 6-Fluoro-4-quinolinol[1]

Keto-Enol Tautomerism: A Critical Insight

A crucial aspect of 4-hydroxyquinoline chemistry is its existence in a tautomeric equilibrium with the more stable keto form, 6-fluoro-1H-quinolin-4-one.[4][5][6] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. The keto form often predominates and is essential for understanding reaction mechanisms, particularly in alkylation and other derivatization reactions where the ring nitrogen can act as a nucleophile.[7]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₆FNO[1][4]
Molecular Weight 163.15 g/mol [1][4]
Appearance Solid[4]
Melting Point 221-223 °C[3]
Boiling Point 317 °C[3]
Density 1.366 g/cm³[3]
Storage Conditions Store at 0-8 °C[1]

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[8][9] This thermal cyclization method is robust and proceeds in two main stages: condensation and cyclization.

Rationale for Method Selection

The Gould-Jacobs reaction is chosen for its efficiency in constructing the quinoline core from readily available anilines.[8] The reaction sequence reliably yields the 4-hydroxy (or 4-oxo) substitution pattern, which is a critical functional handle for subsequent chemical modifications.

gould_jacobs start Starting Materials: 4-Fluoroaniline Diethyl ethoxymethylenemalonate (DEEM) step1 Step 1: Condensation - Mix 4-fluoroaniline and DEEM. - Heat (e.g., 100-130°C) to substitute the ethoxy group. - Ethanol is eliminated. start->step1 intermediate Intermediate: Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate step1->intermediate step2 Step 2: Thermal Cyclization - Heat intermediate in high-boiling solvent (e.g., Dowtherm A). - High temperature (~250°C) drives intramolecular cyclization. - A second molecule of ethanol is eliminated. intermediate->step2 product_ester Product: Ethyl this compound-3-carboxylate step2->product_ester step3 Step 3 (Optional): Saponification & Decarboxylation - Hydrolyze ester with NaOH. - Acidify to get carboxylic acid. - Heat to decarboxylate. product_ester->step3 final_product Final Product: This compound step3->final_product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocol
  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130 °C for 2 hours. The reaction progress can be monitored by observing the elimination of ethanol. Upon completion, the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, is typically used directly without purification after removing any residual starting materials under vacuum.

  • Thermal Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Expert Insight: The choice of a high-boiling solvent is critical. The cyclization step requires significant thermal energy (typically ~250 °C) to overcome the activation barrier for the intramolecular electrophilic substitution on the aromatic ring.[9] Heat the solution to reflux (~250 °C) with vigorous stirring for 30-60 minutes. The product, ethyl this compound-3-carboxylate, will precipitate from the hot solution.

  • Workup and Isolation (Ester): Allow the mixture to cool to room temperature. Dilute with a hydrocarbon solvent like hexane to fully precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The resulting ester can be purified further or carried directly to the next step.

  • Saponification and Decarboxylation (Optional): To obtain the title compound, the ester from the previous step is hydrolyzed.

    • Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10-20%) and reflux until the solid dissolves, indicating complete hydrolysis to the carboxylate salt.

    • Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.

    • Collect the acid by filtration, wash with water, and dry.

    • Heat the carboxylic acid solid above its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases. This decarboxylation yields the final this compound.[8] Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the purified product.

Strategic Applications in Research and Development

The value of this compound lies in its versatile scaffold, which can be elaborated into a wide array of functional molecules.

applications cluster_pharma Pharmaceuticals cluster_other Other Applications core This compound (Core Scaffold) pharma1 Fluoroquinolone Antibiotics (e.g., Ciprofloxacin analogues) core->pharma1 Functionalization at N1 and C7 pharma2 Anti-cancer Agents core->pharma2 Derivatization pharma3 Antimalarial Agents core->pharma3 Derivatization other1 Fluorescent Probes (Bio-imaging) core->other1 Modification other2 Agrochemicals (Fungicides, Herbicides) core->other2 Synthesis Intermediate other3 Material Science (Polymers, Coatings) core->other3 Monomer Precursor

Caption: Application pathways originating from the this compound scaffold.

  • Pharmaceutical Development : This compound is a cornerstone intermediate for synthesizing anti-infective and anti-cancer drugs.[1]

    • Fluoroquinolone Antibiotics : The 6-fluoro-4-quinolone core is the defining feature of many potent broad-spectrum antibiotics (e.g., ciprofloxacin, norfloxacin). The fluorine atom at the C-6 position is known to significantly enhance antibacterial activity and cell penetration.[1]

    • Anticancer and Antimalarial Agents : The quinoline ring system is a "privileged scaffold" in medicinal chemistry. Modifications to the this compound core have led to the development of compounds with potent activity against cancer cell lines and malarial parasites.[5][10]

  • Antimicrobial Research : The molecule itself exhibits intrinsic antimicrobial properties, making it a valuable starting point for developing new antibiotics and antifungal treatments.[1]

  • Fluorescent Probes : The quinoline nucleus is inherently fluorescent. This property allows for the design of sophisticated probes for biological imaging, aiding in the study of cellular processes.[1]

  • Agrochemicals and Material Science : Beyond medicine, it serves as a key building block in crop protection products and in the development of advanced polymers and coatings requiring high chemical resistance.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Information
PictogramSignal WordHazard Statements
GHS07Warning H315 : Causes skin irritation.[4]H319 : Causes serious eye irritation.[4]H335 : May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol requires engineering controls and appropriate PPE to minimize exposure.

Control MeasureSpecificationRationale
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[11]To prevent inhalation of dust/vapors and provide immediate response to exposure.
Eye/Face Protection Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]To protect against splashes and airborne particles causing serious eye irritation.
Hand Protection Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11]To prevent skin contact and irritation.
Skin/Body Protection Wear a lab coat or long-sleeved clothing.[11]To minimize potential skin exposure.
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[11]To prevent respiratory tract irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that has enabled significant advances in medicine and material science. Its true value is realized through the scientific understanding of its tautomeric nature, the mastery of its synthesis, and the creative exploration of its derivatization. Future research will likely focus on leveraging this scaffold to develop next-generation targeted therapies, novel imaging agents, and high-performance materials, further cementing its importance in the scientific community.

References

biological activity of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-4-hydroxyquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Strategic modifications to this core, particularly through fluorination, have paved the way for significant therapeutic advancements. The introduction of a fluorine atom at the C-6 position is a well-established strategy for enhancing metabolic stability, binding affinity, and overall pharmacological efficacy.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile intermediate and bioactive molecule in its own right. We will explore its fundamental physicochemical properties, delve into its primary biological activities—antimicrobial, anticancer, and antiviral—and provide validated experimental protocols for assessing its potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated quinoline for next-generation therapeutic and diagnostic applications.

Core Chemistry: The Significance of Tautomerism

This compound (CAS Number: 391-78-6, Molecular Formula: C₉H₆FNO) is not a static entity.[3] It exists in a dynamic equilibrium with its tautomeric form, 6-fluoroquinolin-4(1H)-one. This keto-enol tautomerism is of paramount importance, as the 4-quinolone moiety is the key pharmacophore responsible for the potent antibacterial activity of the vast fluoroquinolone class of antibiotics.[1] The ability of the molecule to adopt this keto form is central to its primary mechanism of antibacterial action.

Caption: Keto-enol tautomerism of this compound.

Antimicrobial Activity: A Fluoroquinolone Precursor

The most extensively documented application of this compound is as a foundational building block for fluoroquinolone antibiotics.[4] The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of these drugs, dramatically broadening their spectrum of activity against both Gram-positive and Gram-negative bacteria compared to earlier, non-fluorinated quinolones.[2][4]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones derived from this core exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Inhibition of DNA gyrase leads to a cessation of these vital cellular processes.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Its inhibition prevents bacterial cell division.

The 4-quinolone core pharmacophore is essential for binding to the enzyme-DNA complex, effectively trapping it and leading to the fragmentation of bacterial DNA and subsequent cell death.[6]

dna_gyrase_inhibition cluster_process Bacterial DNA Replication DNA_Unwinding DNA Unwinding (Torsional Strain) DNA_Gyrase DNA Gyrase Action (Negative Supercoiling) DNA_Unwinding->DNA_Gyrase Replication_Continues Replication Proceeds DNA_Gyrase->Replication_Continues Inhibition Inhibition DNA_Gyrase->Inhibition Quinolone 6-Fluoro-4-quinolone Quinolone->Inhibition Binds to DNA-Gyrase Complex Cell_Death DNA Fragmentation & Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by 6-fluoro-4-quinolone.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system for determining the antibacterial efficacy of this compound.

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound (solubilized in DMSO, then diluted in media)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader (optional, for OD600 readings)

Methodology:

  • Bacterial Inoculum Preparation:

    • a. Culture bacteria overnight on an appropriate agar plate.

    • b. Select 3-5 isolated colonies and suspend in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

    • c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The causality here is critical: this specific density ensures that the bacterial load is sufficient for robust growth but not so high as to overwhelm the antimicrobial agent.

  • Compound Serial Dilution:

    • a. Add 100 µL of CAMHB to all wells of a 96-well plate.

    • b. Add 100 µL of the stock solution of this compound (e.g., at 128 µg/mL) to the first well of a row.

    • c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.

    • d. Repeat for the positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

  • Inoculation and Incubation:

    • a. Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only media).

    • b. The final volume in each well will be ~110 µL.

    • c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

    • b. A sterility control (media only) should be clear. A growth control (bacteria in media with no compound) should be turbid. The vehicle control validates that the solvent (DMSO) has no antimicrobial effect at the tested concentrations.

Representative Data
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound 4 - 162 - 8
Ciprofloxacin (Control)0.25 - 10.015 - 0.12
(Note: These are illustrative values. Actual MICs must be determined experimentally.)

Anticancer Activity: A Scaffold for Cytotoxic Agents

Beyond its antimicrobial potential, the this compound scaffold serves as a key intermediate in the synthesis of novel anti-cancer drugs.[3] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (HT-29, HCT116), liver (HepG2), and breast (MCF-7).[2][7][8]

Potential Mechanisms of Action

While the exact mechanisms for many derivatives are still under investigation, the quinoline core is known to be involved in several anticancer pathways. The electron-withdrawing properties of the fluorine atom can enhance interactions with biological targets.[1] Hypothesized mechanisms include:

  • Topoisomerase Inhibition: Similar to their antibacterial action, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibition: The scaffold can be adapted to fit into the ATP-binding pocket of various protein kinases that are often dysregulated in cancer, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[1]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the dose-dependent cytotoxic effect of this compound on a cancer cell line by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • a. Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • c. Incubate for 24 hours to allow for cell attachment. This step is crucial for ensuring the cells are in a healthy, proliferative state before drug exposure.

  • Compound Treatment:

    • a. Prepare serial dilutions of this compound in culture medium.

    • b. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.

    • c. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • a. Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • b. Incubate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • a. Carefully remove the medium.

    • b. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • a. Calculate the percentage of cell viability relative to the untreated control.

    • b. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

mtt_workflow Start Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h (Attachment) Start->Incubate_24h Treat Treat with Serial Dilutions of Compound Incubate_24h->Treat Incubate_48h Incubate 48-72h (Drug Exposure) Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End Calculate IC50 Value Read_Absorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antiviral and Other Research Applications

The versatility of the this compound scaffold extends to other areas of therapeutic and diagnostic research.

  • Antiviral Activity: While less explored than its antibacterial and anticancer roles, quinolone derivatives have shown promise as antiviral agents.[5] Some have demonstrated activity against HIV by interfering with the Tat-TAR interaction, a critical step in viral transcription.[9] Others have been investigated for activity against influenza and coronaviruses, potentially by inhibiting viral genome replication.[10][11]

  • Agrochemicals: The potent biological activity of this scaffold has been harnessed in agriculture, where it serves as an intermediate for effective fungicides and herbicides, contributing to crop protection.[3][12]

  • Fluorescent Probes & Imaging: The inherent fluorescence of the quinoline ring system allows for its use in developing probes for biological imaging, aiding in the study of cellular processes.[3][13] In a sophisticated application, a fluorinated isoquinoline derivative, [(18)F]-MK-6240, has been developed as a highly specific PET imaging agent for detecting neurofibrillary tangles in Alzheimer's disease.[14]

applications Core This compound Scaffold Antibacterials Fluoroquinolone Antibiotics Core->Antibacterials Derivatization Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer Derivatization Antivirals Antiviral Agents (e.g., HIV, Influenza) Core->Antivirals Derivatization Agrochemicals Agrochemicals (Fungicides) Core->Agrochemicals Derivatization Imaging Imaging Agents (Fluorescent Probes, PET) Core->Imaging Derivatization

Caption: Diverse applications derived from the this compound scaffold.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a potent and versatile scaffold with a rich biological profile. The strategic placement of a fluorine atom at the C-6 position fundamentally enhances its activity, making it a cornerstone for the development of broad-spectrum antibiotics. Furthermore, its demonstrated utility in creating potent anticancer agents, and its emerging potential in antiviral and diagnostic applications, underscore its continuing importance in medicinal chemistry. Future research should focus on synthesizing novel derivatives, exploring untapped mechanisms of action, and leveraging this privileged scaffold to address pressing therapeutic challenges, from drug-resistant infections to neurodegenerative diseases.

References

The Emergence of a Core Moiety: A Technical Guide to the Discovery and History of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Quinoline Chemistry

6-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the 4-hydroxyquinoline scaffold, stands as a pivotal intermediate in the landscape of modern medicinal and materials chemistry. While the parent 4-hydroxyquinoline structure has been known for over a century, the introduction of a single fluorine atom at the 6-position marked a watershed moment, dramatically enhancing the biological activity of this class of compounds. This strategic fluorination paved the way for the development of the highly successful fluoroquinolone class of antibiotics, cementing the importance of this compound as a cornerstone building block.[1]

This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, characterization, and diverse applications. The narrative is structured to provide not just a recitation of facts, but a causal understanding of the scientific choices and breakthroughs that have defined its trajectory.

Historical Context and Discovery: The Quest for Potent Antimicrobials

The story of this compound is intrinsically linked to the evolution of quinolone antibiotics. The first synthetic quinolone, nalidixic acid, was discovered in 1962 as a byproduct of chloroquine synthesis and approved for use in the United States in 1964.[2] While effective against Gram-negative bacteria, its spectrum of activity was limited.[2]

A significant breakthrough occurred in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring.[2][3] This modification was found to markedly improve antimicrobial potency and broaden the spectrum of activity to include Gram-positive bacteria.[2][4] Flumequine was the first patented fluoroquinolone, heralding the second generation of these crucial therapeutics.[2][3] This discovery was the primary impetus for the synthesis and investigation of this compound, as it provided the essential fluorinated core for this new and powerful class of antibiotics.

While a single seminal publication detailing the "first synthesis" of this compound is not readily apparent from the historical literature, its preparation became a necessary step in the synthesis of second-generation fluoroquinolones. The synthesis is a logical extension of well-established quinoline synthetic methodologies, most notably the Gould-Jacobs reaction, applied to a readily available fluorinated starting material.

Synthetic Methodologies: Building the this compound Core

The construction of the this compound scaffold is most classically and efficiently achieved via the Gould-Jacobs reaction, first reported in 1939.[5] This robust and versatile method remains a cornerstone for the synthesis of 4-hydroxyquinolines from aniline precursors.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction proceeds through a series of well-defined steps, beginning with the condensation of a substituted aniline—in this case, 4-fluoroaniline—with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by a thermal cyclization, saponification, and finally, decarboxylation to yield the target 4-hydroxyquinoline.[4]

Experimental Protocol: Synthesis of this compound via the Gould-Jacobs Reaction

  • Condensation: 4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the malonic ester derivative, with the subsequent loss of ethanol to form the intermediate ethyl 2-((4-fluorophenyl)amino)methylene-3-oxobutanoate.[4]

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. This induces an intramolecular electrophilic substitution (a 6-electron cyclization) to form the quinoline ring system, specifically yielding ethyl this compound-3-carboxylate.[4] The high temperature is necessary to drive this annulation reaction.

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.[4]

  • Decarboxylation: The this compound-3-carboxylic acid is then heated, often in the same high-boiling point solvent, to induce decarboxylation, yielding the final product, this compound.[4]

Causality in Experimental Choices:

  • Choice of 4-Fluoroaniline: This is the critical starting material that introduces the fluorine atom at the desired 6-position of the final quinoline ring.

  • Use of Diethyl Ethoxymethylenemalonate (DEEM): DEEM serves as a three-carbon synthon that ultimately forms the pyridinone ring of the quinoline system.

  • High-Boiling Point Solvent: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular reaction. Solvents like diphenyl ether provide the necessary high temperatures (typically >250 °C) for efficient ring closure.

  • Microwave Irradiation: Modern variations of the Gould-Jacobs reaction may employ microwave irradiation to significantly reduce reaction times and potentially improve yields by efficiently delivering energy for the condensation and cyclization steps.[6][7]

Diagram of the Gould-Jacobs Reaction for this compound Synthesis

Gould_Jacobs_Reaction Gould-Jacobs Reaction Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 4-Fluoroaniline C Condensation Product (Anilidomethylenemalonate) A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl this compound-3-carboxylate C->D Thermal Cyclization (High Temp.) E This compound-3-carboxylic acid D->E Saponification (NaOH, H2O) F This compound E->F Decarboxylation (Heat, -CO2)

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. It's important to note that this compound exists in a tautomeric equilibrium with its 6-fluoroquinolin-4(1H)-one form, which influences its spectral characteristics.

Property Value Reference
CAS Number 391-78-6[1]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Spectroscopic Data (Predicted and Inferred from Analogs)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The presence of the fluorine atom will introduce complex splitting patterns (coupling) for the protons on the fluorinated ring (H-5, H-7, and H-8). The proton on the pyridinone ring (H-3) would likely appear as a singlet or a doublet depending on the solvent and tautomeric form. The hydroxyl/amine proton (at position 4 or 1) would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon (C-4) of the quinolone tautomer will be significantly downfield (δ > 170 ppm). The carbon directly bonded to the fluorine (C-6) will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller two- and three-bond C-F couplings.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom at the C-6 position. For aromatic fluorides, the chemical shift typically falls in the range of -100 to -130 ppm relative to CFCl₃. This signal will be split by coupling to adjacent aromatic protons (H-5 and H-7).

  • IR (Infrared) Spectroscopy: Key absorptions would include a broad O-H or N-H stretching band in the region of 3400-3200 cm⁻¹. A strong C=O stretching vibration for the quinolone tautomer is expected around 1650-1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A characteristic C-F stretching band would be observed in the 1250-1000 cm⁻¹ range.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 163. Subsequent fragmentation would likely involve the loss of CO, a characteristic fragmentation pattern for quinolones, leading to a significant fragment at m/z 135.

Applications in Research and Development

This compound is not an end product in itself but rather a high-value intermediate. Its utility stems from the strategic placement of the fluorine atom and the reactive hydroxyl group, which allows for further chemical modification.

Core Precursor for Fluoroquinolone Antibiotics

The primary and most significant application of this compound is as a precursor in the multi-step synthesis of fluoroquinolone antibiotics.[8][9] The 4-hydroxy group is typically converted to a 4-chloro group, which then serves as a leaving group for the introduction of the N-1 substituent (often a cyclopropyl or ethyl group). Subsequent nucleophilic aromatic substitution at the C-7 position (requiring an additional activating group or a different synthetic strategy) allows for the introduction of various amine-containing heterocycles (e.g., piperazine), which are crucial for the antibacterial activity and pharmacokinetic properties of the final drug.

Diagram of the Role of this compound in Fluoroquinolone Synthesis

Fluoroquinolone_Synthesis General Fluoroquinolone Synthesis Pathway A This compound B 6-Fluoro-4-chloroquinoline A->B Chlorination (e.g., POCl3) C N-1 Substituted Intermediate B->C N-Alkylation D Final Fluoroquinolone Drug (e.g., Ciprofloxacin, Norfloxacin) C->D Addition of C-7 Side Chain (Nucleophilic Substitution)

References

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Fluoro-4-hydroxyquinoline: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents, particularly in the realm of anti-infective and anti-cancer drugs.[1] The precise three-dimensional arrangement of atoms within its crystal lattice dictates its physicochemical properties, such as solubility and stability, and governs its intermolecular interactions, which are critical for target binding and formulation. This technical guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, providing researchers and drug development professionals with a robust framework for obtaining and interpreting high-quality crystallographic data.

Introduction: The Strategic Importance of Structural Analysis

In the landscape of pharmaceutical development, understanding a molecule's solid-state structure is not merely an academic exercise; it is a critical step in de-risking a development program. The fluorine atom at the C-6 position of the quinoline core is a classic bioisosteric replacement for a hydrogen atom, often enhancing metabolic stability and binding affinity.[1] The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its keto form, 6-fluoroquinolin-4(1H)-one.[2][3] Spectroscopic and crystallographic evidence from related compounds confirms that the keto form overwhelmingly predominates in the solid state. This guide will, therefore, refer to the molecule as 6-fluoroquinolin-4(1H)-one.

Determining the crystal structure provides definitive proof of this tautomeric state and, more importantly, reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the rational design of new derivatives with improved biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, each with unique properties.

  • Formulation Development: Providing a scientific basis for selecting excipients and developing stable, bioavailable drug products.

This guide establishes a self-validating workflow, ensuring that the data generated at each stage is of the highest integrity, leading to an unambiguous and publishable crystal structure.

Part I: Synthesis and Single-Crystal Cultivation

The prerequisite for any crystallographic analysis is the availability of high-purity, single crystals. The quality of the final electron density map is directly proportional to the quality of the starting material.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and reliable method for constructing the 4-hydroxyquinoline scaffold.[4][5][6] It proceeds through a thermal cyclization of an anilinomethylenemalonate intermediate. The choice of this method is based on its high yields and the commercial availability of the starting materials.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl 2-(ethoxymethylene)malonate (EMME) are mixed. The mixture is heated to 100-110 °C for 2 hours. The ethanol generated is removed by distillation. Causality: This initial condensation forms the key diethyl 2-(((4-fluorophenyl)amino)methylene)malonate intermediate. Driving the reaction by removing the ethanol byproduct ensures a high conversion rate.

  • Cyclization: The crude intermediate from the previous step is added dropwise to a pre-heated, high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C. The mixture is heated for an additional 30 minutes. Causality: The high temperature provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization), forming the quinoline ring. Diphenyl ether is chosen for its thermal stability and high boiling point.

  • Hydrolysis (Saponification): After cooling, the reaction mixture is treated with a 10% aqueous sodium hydroxide solution and heated to reflux for 1 hour. Causality: This step hydrolyzes the ethyl ester at the C-3 position to a carboxylate salt, rendering it soluble in the aqueous phase and allowing for separation from the diphenyl ether.

  • Decarboxylation & Precipitation: The aqueous layer is separated, cooled, and acidified with concentrated hydrochloric acid. The resulting precipitate is heated to reflux until carbon dioxide evolution ceases. Causality: Acidification protonates the carboxylate, and the subsequent heating drives the decarboxylation to yield the final 6-fluoroquinolin-4(1H)-one product. The product precipitates out of the acidic aqueous solution due to its low solubility.

  • Purification: The crude solid is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to yield a high-purity crystalline powder.

Synthesis_Workflow A 4-Fluoroaniline + EMME B Condensation (110°C, -EtOH) A->B C Intermediate B->C D Cyclization (Diphenyl Ether, 250°C) C->D E Esterified Quinolone D->E F Saponification (NaOH, Reflux) E->F G Quinolone Carboxylate F->G H Acidification & Decarboxylation (HCl, Reflux, -CO2) G->H I Crude Product H->I J Recrystallization (EtOH/H2O) I->J K Pure 6-Fluoroquinolin-4(1H)-one J->K

Figure 1: Synthesis workflow for 6-fluoroquinolin-4(1H)-one.
Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to achieve slow, controlled precipitation from a supersaturated solution.[7]

Recommended Protocol: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble. For this compound, a mixture of chloroform and ethanol is often effective.[7]

  • Preparation: Prepare a near-saturated solution of 6-fluoroquinolin-4(1H)-one in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. Causality: This step is critical to remove any microscopic dust or undissolved particles that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that has been pierced with one or two small holes using a fine needle. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily. High-quality, block-shaped crystals should form over a period of several days to two weeks.

Part II: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8][9] The workflow is systematic and ensures data integrity at each step.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase A Crystal Selection & Mounting B Unit Cell Determination (Indexing) A->B C Data Collection (Full Sphere Diffraction) B->C D Data Reduction & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Finalization (CIF File) F->G

Figure 2: Standard workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a cryoloop using cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (100 K). Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group. The structure is then "solved" using computational methods (like direct methods or Patterson functions) to find the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

Part III: Structural Elucidation and Interpretation

Note: As a definitive published structure for this compound is not publicly available, the following data is presented as an illustrative example based on closely related quinolone structures. It serves as a realistic model for what researchers should expect to find.

Crystallographic Data

The final refined structure is reported in a standard Crystallographic Information File (CIF) format. Key parameters are summarized for clarity.

Parameter Illustrative Value
Chemical FormulaC₉H₆FNO
Formula Weight163.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512(3)
b (Å)6.845(2)
c (Å)13.981(5)
β (°)103.54(1)
Volume (ų)698.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.552
R-factor (R1)0.041
Goodness-of-Fit (GOF)1.05
Molecular Geometry and Tautomerism

The analysis will definitively show the molecule exists as the 6-fluoroquinolin-4(1H)-one tautomer. Key evidence includes:

  • A C4=O double bond length of approximately 1.24 Å.

  • An N1-H bond, with the hydrogen atom clearly located in the difference electron density map.

  • Alternating bond lengths in the pyridinone ring, indicating localized double bonds rather than a fully aromatic system like that of the benzene ring.

Intermolecular Interactions: The Crystal Packing

The true power of crystallography lies in revealing how molecules interact in the solid state. For 6-fluoroquinolin-4(1H)-one, the packing is dominated by strong, directional hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The most significant interaction is the hydrogen bond between the pyridinone N-H group (donor) and the carbonyl oxygen (C4=O) of an adjacent molecule. This creates centrosymmetric dimers, a common and highly stable motif in quinolone structures.

  • π-π Stacking: These hydrogen-bonded dimers then pack into layers, stabilized by offset π-π stacking interactions between the aromatic rings of neighboring dimers. The fluorine atom can subtly modulate the electronics of the aromatic system, influencing the geometry and strength of these stacking interactions.

Figure 3: Key intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Strategy

This guide has outlined a complete and validated pathway for the definitive structural analysis of this compound. By following this methodology, from the strategic choice of the Gould-Jacobs synthesis to the meticulous process of single-crystal X-ray diffraction, researchers can obtain a high-fidelity model of the molecule in its solid state. The resulting data provides unambiguous evidence of the quinolone tautomer and a detailed map of the hydrogen bonding and π-stacking interactions that define its crystal packing. This fundamental knowledge is not an endpoint but a strategic starting point, empowering medicinal chemists and pharmaceutical scientists to make informed decisions in the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Fluoro-4-hydroxyquinoline: From Molecular Structure to Bioactivity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-4-hydroxyquinoline stands as a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile bioactivities.[1][2][3] The introduction of a fluorine atom significantly modulates its physicochemical properties, often enhancing potency and metabolic stability.[3] This guide provides an in-depth technical protocol for performing and interpreting quantum chemical calculations on this compound. We will delve into the causality behind methodological choices, offering a self-validating workflow from geometry optimization to the analysis of electronic properties. This computational approach provides invaluable predictive insights into molecular stability, reactivity, and potential interaction sites, thereby accelerating the rational design of novel drug candidates.

Introduction: The 'Why' of Computational Scrutiny

In the landscape of modern drug discovery, this compound is a "privileged structure," recognized for its role as a key intermediate in the synthesis of anti-infective, anti-cancer, and anti-malarial agents.[1][4][5] Its biological efficacy is intrinsically linked to its three-dimensional structure and electronic properties. While empirical laboratory testing remains the gold standard, it is both time-consuming and resource-intensive. Quantum chemical calculations offer a powerful in silico alternative, allowing researchers to predict molecular behavior with high accuracy before a single reagent is mixed.

By employing methods like Density Functional Theory (DFT), we can build a robust model of the molecule to:

  • Determine its most stable three-dimensional conformation.

  • Analyze its electronic structure to predict reactivity.

  • Identify potential sites for metabolic attack or protein-ligand interactions.

  • Simulate spectroscopic properties like IR spectra for experimental validation.

This guide is structured to walk researchers through a validated computational workflow, grounding each step in established theoretical principles to ensure trustworthy and reproducible results.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy.[6][7]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a wide range of organic systems, particularly for geometry optimizations and electronic property calculations.[8][9][10]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set is a robust choice for this application.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering flexibility.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of B3LYP/6-311++G(d,p) is well-documented and has been shown to yield results that correlate well with experimental data for similar heterocyclic systems.[6][8][9]

The Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each subsequent step builds upon the validated output of the previous one.

G cluster_0 Step 1: Structural Input cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Validation cluster_3 Step 4: Property Analysis node_A Draw or Import 2D/3D Structure of this compound node_B Perform Geometry Optimization (B3LYP/6-311++G(d,p)) node_A->node_B node_C Result: Lowest Energy Molecular Conformation node_B->node_C node_D Perform Frequency Calculation on Optimized Geometry node_C->node_D node_E Check for Imaginary Frequencies node_D->node_E node_F Result: Confirmed Minimum Energy Structure & IR Spectra node_E->node_F node_G Calculate Molecular Properties: HOMO-LUMO, MEP, NBO node_F->node_G node_H Result: Electronic Structure, Reactivity Insights, Charge Distribution node_G->node_H

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol:

1. Molecular Structure Input & Pre-optimization:

  • Construct the 2D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro).
  • Convert the 2D structure to 3D.
  • Perform an initial, low-level mechanics-based geometry optimization (e.g., using a universal force field) to obtain a reasonable starting structure. This step is crucial for preventing calculation failures on highly distorted initial geometries.

2. Geometry Optimization:

  • Set up the DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
  • The calculation should be performed in the gas phase to model the isolated molecule.
  • The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stationary point.

3. Frequency Calculation & Verification:

  • Using the fully optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical self-validation step.
  • Trustworthiness Check: The output must show zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a true energy minimum, and requires re-optimization.
  • The output of this calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.[11]

4. Molecular Property Calculations:

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are direct outputs of the calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[7]
  • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[12][13]
  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, intramolecular charge transfer events, and hyperconjugative interactions between orbitals, which provides deep insight into molecular stability.[7][13]

Results and Interpretation: Translating Data into Knowledge

The output of these calculations provides a wealth of quantitative data. Below, we present the expected results in a structured format, along with their scientific interpretation.

Caption: Atom numbering scheme for this compound.

Data Presentation

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBondLength (Å)ParameterBondsAngle (°)
Bond LengthsC4–O9~1.35Bond AnglesC3–C4–O9~122.5
C6–F10~1.36C5–C6–F10~119.0
N1–C2~1.32C2–N1–C8a~117.5
C4–C4a~1.42C4–C4a–C5~120.0
(Note: These are representative values based on typical calculations for quinoline derivatives. Actual calculated values should be inserted here.)[7][13]

Table 2: Calculated Molecular Properties (B3LYP/6-311++G(d,p))

PropertyValueUnitSignificance
Total EnergyValueHartreesThermodynamic stability of the molecule
EHOMOValueeVElectron-donating ability
ELUMOValueeVElectron-accepting ability
ΔE (HOMO-LUMO Gap)ValueeVChemical reactivity and kinetic stability
Dipole MomentValueDebyeMolecular polarity and solubility
Authoritative Interpretation
  • Structural Integrity: The optimized bond lengths and angles provide the most stable 3D structure. The C4–O9 bond will exhibit partial double-bond character due to resonance within the ring system, a feature captured by DFT. The planarity of the quinoline ring is a key feature influencing its ability to intercalate with DNA or fit into enzyme active sites.

  • Reactivity Hotspots (MEP Analysis): The Molecular Electrostatic Potential map will reveal a strong negative potential (typically colored red) around the hydroxyl oxygen (O9) and the ring nitrogen (N1). This indicates these are the primary sites for electrophilic attack and hydrogen bond donation, crucial for receptor binding.[12] Conversely, the hydrogen atoms will show positive potential (blue), marking them as sites for nucleophilic interaction.

  • Chemical Stability (HOMO-LUMO Analysis): A relatively small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.[7] This is a desirable trait for a bioactive molecule, as it implies a greater propensity to interact with biological targets. The spatial distribution of the HOMO and LUMO orbitals will show where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur during a chemical reaction.

  • Intramolecular Interactions (NBO Analysis): NBO analysis will quantify the charge on each atom and describe the delocalization of electrons across the aromatic system. It can reveal stabilizing hyperconjugative interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring, which contribute to the overall stability of the molecule.

Conclusion: Bridging Computation and Clinical Application

This guide has detailed a robust, self-validating workflow for the quantum chemical analysis of this compound. By leveraging the predictive power of DFT with the B3LYP/6-311++G(d,p) level of theory, researchers can gain profound insights into the structural and electronic properties that govern the molecule's bioactivity. The data generated—from optimized geometries to reactivity maps—provides an authoritative foundation for understanding structure-activity relationships (SAR). These computational results serve as a critical guide for the strategic design and synthesis of next-generation quinoline derivatives, ultimately accelerating the journey from molecular concept to viable therapeutic agent.[4][14]

References

Methodological & Application

The Strategic Utility of 6-Fluoro-4-hydroxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Among its many derivatives, 6-fluoro-4-hydroxyquinoline has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic importance is twofold: the inherent reactivity of the 4-hydroxyquinoline core and the profound influence of the fluorine substituent at the 6-position.

The introduction of a fluorine atom into a drug candidate can dramatically enhance its pharmacokinetic and physicochemical properties.[2] Specifically, the C-6 fluorine atom in the quinoline nucleus is known to improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[2] In the context of fluoroquinolone antibiotics, for instance, the 6-fluoro substituent significantly boosts the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.[2] This "fluorine advantage" makes this compound a highly sought-after starting material for the development of next-generation pharmaceuticals.

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into detailed, field-proven protocols for its synthesis and its application in the construction of potent bioactive molecules, including fluoroquinolone antibiotics and kinase inhibitors. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Building Block: this compound

The most reliable and widely adopted method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[3][4] This thermal cyclization process involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by an intramolecular cyclization.[3][4] The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the desired 4-hydroxyquinoline.

Protocol 1: Gould-Jacobs Synthesis of Ethyl this compound-3-carboxylate

This protocol details the synthesis of the ethyl ester precursor to this compound.

Reaction Scheme:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_products Product R1 4-Fluoroaniline P1 Ethyl this compound-3-carboxylate R1->P1 Heat, Diphenyl ether R2 Diethyl ethoxymethylenemalonate R2->P1

Caption: Gould-Jacobs synthesis of the key intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
4-Fluoroaniline111.120.666.6 g
Diethyl ethoxymethylenemalonate216.230.6129.79 g
Diphenyl ether170.21-500 mL
Diethyl ether74.12-As needed

Procedure:

  • Under a nitrogen atmosphere, combine 66.6 g (0.6 mol) of 4-fluoroaniline and 129.79 g (0.6 mol) of diethyl ethoxymethylenemalonate in a suitable reaction vessel.[5]

  • Heat the mixture to 140°C. Over approximately one hour, the ethanol generated during the condensation will distill off.[5]

  • To the resulting intermediate, add 500 mL of diphenyl ether.[5]

  • Heat the mixture to reflux with stirring and maintain at reflux for 15 minutes to induce cyclization.[5]

  • Cool the reaction mixture and add diethyl ether to precipitate the product.[5]

  • Filter the solid product, wash thoroughly with diethyl ether, and air dry.[5]

Expected Yield: 97.3 g (69%) of ethyl this compound-3-carboxylate.[5]

Expert Insights: The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperature required for the intramolecular cyclization.[6] The reaction is typically rapid at this temperature. The nitrogen atmosphere prevents oxidation of the aniline starting material.

Protocol 2: Hydrolysis and Decarboxylation to this compound

The synthesized ester is then converted to the final building block.

Reaction Scheme:

Hydrolysis and Decarboxylation cluster_reactants Reactant cluster_products Product R1 Ethyl this compound-3-carboxylate P1 This compound R1->P1 1. NaOH (aq), Heat 2. HCl (aq) 3. Heat

Caption: Final steps to the core building block.

Materials:

ReagentMolar Mass ( g/mol )ConcentrationQuantity
Ethyl this compound-3-carboxylate237.20-1 eq
Sodium hydroxide (NaOH)40.0010% aq. solutionExcess
Hydrochloric acid (HCl)36.46Conc.To pH < 7

Procedure:

  • Suspend the ethyl this compound-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the intermediate, wash with water, and dry.

  • Heat the carboxylic acid intermediate above its melting point until carbon dioxide evolution ceases, yielding this compound.

II. Application in the Synthesis of Fluoroquinolone Antibiotics

This compound is a cornerstone in the synthesis of fluoroquinolone antibiotics.[7] The general strategy involves the conversion of the 4-hydroxyl group to a more reactive leaving group, typically a chlorine atom, followed by nucleophilic substitution with a suitable amine, often a piperazine derivative.

Protocol 3: Synthesis of 4-Chloro-6-fluoroquinoline

Reaction Scheme:

Chlorination cluster_reactants Reactant cluster_products Product R1 This compound P1 4-Chloro-6-fluoroquinoline R1->P1 POCl3, Heat

Caption: Activation of the 4-position for substitution.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
This compound163.150.31952 g
Phosphorus oxychloride (POCl₃)153.33-100 mL

Procedure:

  • Combine 52 g (0.319 mol) of this compound with 100 mL of phosphorus oxychloride.[8]

  • Stir the mixture and heat under reflux for 3 hours.[8]

  • After cooling, concentrate the reaction mixture in vacuo to remove excess POCl₃.[8]

  • Carefully quench the residue with ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-chloro-6-fluoroquinoline.

Expert Insights: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Protocol 4: General Procedure for Amination of 4-Chloro-6-fluoroquinoline

The resulting 4-chloro-6-fluoroquinoline is a versatile intermediate for the introduction of various amine side chains, a key step in creating diverse fluoroquinolone analogues.

Reaction Scheme:

Amination cluster_reactants Reactants cluster_products Product R1 4-Chloro-6-fluoroquinoline P1 4-Amino-6-fluoroquinoline derivative R1->P1 Heat R2 Amine (e.g., piperazine derivative) R2->P1

Caption: Introduction of the amine side chain.

General Procedure:

  • A mixture of 4-chloro-6-fluoroquinoline (1 equivalent) and the desired amine (2-3 equivalents) is heated, either neat or in a suitable high-boiling solvent (e.g., DMSO, NMP).[9]

  • The reaction is typically heated to 120-130°C for several hours, with progress monitored by TLC.[9]

  • After completion, the reaction mixture is cooled and worked up by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 5% NaHCO₃).[9]

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.[9]

  • The crude product is purified by crystallization or column chromatography.

III. Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is also a prominent feature in many kinase inhibitors, where it can mimic the purine ring of ATP, binding to the ATP-binding site of various kinases.[1] this compound serves as a precursor to 4-aminoquinoline derivatives that are core structures in potent kinase inhibitors, such as those targeting VEGFR-2.

Application Example: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[10] Several potent VEGFR-2 inhibitors feature a substituted quinoline core. The synthesis of such inhibitors often involves the reaction of a 4-chloroquinoline intermediate with a suitably functionalized aniline derivative.

Synthetic Strategy Overview:

Kinase_Inhibitor_Synthesis cluster_start Building Block cluster_intermediate Key Intermediate cluster_final Kinase Inhibitor Core S1 This compound I1 4-Chloro-6-fluoroquinoline S1->I1 Chlorination (Protocol 3) F1 4-Anilino-6-fluoroquinoline I1->F1 Nucleophilic Aromatic Substitution with a substituted aniline

Caption: General pathway to quinoline-based kinase inhibitors.

Illustrative Biological Activity:

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
4-AnilinoquinazolinesVEGFR-210-100
Nicotinamide-based derivativesVEGFR-2~60

Note: IC₅₀ values are representative and can vary based on the specific substitutions on the quinoline and aniline rings.[10][12]

Conclusion

This compound is a high-value building block in organic synthesis, offering a direct route to two major classes of therapeutic agents: fluoroquinolone antibiotics and kinase inhibitors. Its synthesis via the Gould-Jacobs reaction is well-established, and its subsequent functionalization, particularly at the 4-position, provides a versatile platform for the creation of diverse and complex molecular entities. The strategic placement of the fluorine atom at the 6-position consistently imparts advantageous biological and pharmacological properties to the final molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic intermediate in their quest for novel and improved therapeutics.

References

synthesis of novel anticancer agents from 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Novel Anticancer Agents from the 6-Fluoro-4-hydroxyquinoline Scaffold

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1][2] This application note details the strategic use of this compound as a versatile starting material for the synthesis of novel anticancer drug candidates. The presence of a fluorine atom at the C-6 position is a key design element, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] We present a logical, multi-step synthetic workflow, from the crucial activation of the C-4 position to the generation of a diverse library of derivatives. Detailed, field-tested protocols for synthesis and in vitro cytotoxicity screening via MTT assay are provided, alongside guidelines for the structural characterization of newly synthesized compounds. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore this promising scaffold for the development of next-generation oncology therapeutics.

Rationale and Strategic Overview

The this compound Core: A Privileged Scaffold

The this compound moiety offers several strategic advantages for anticancer drug design. The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-quinolone form, providing distinct reactivity. The fluorine atom at the C-6 position is not merely a placeholder; it is a critical component that often enhances biological activity.[4] Structure-activity relationship (SAR) studies on related fluoroquinolones have consistently shown that this C-6 fluoro group is essential for potent antiproliferative effects.[4]

Our synthetic strategy focuses on the targeted functionalization of specific positions on the quinoline ring known to modulate anticancer activity. The primary sites for modification include:

  • C-4 Position: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic aromatic substitution (SNAr) to introduce a wide variety of side chains.

  • C-2 and C-8 Positions: These sites can be functionalized through modern synthetic methods like C-H activation, offering further avenues for diversification.[5]

  • Hybridization: The core scaffold can be linked to other pharmacologically active motifs, such as chalcones, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[6]

cluster_0 Key Functionalization Sites of this compound Compound Compound C4 C4->Compound C4-OH (Activation & Substitution) C2 C2->Compound C2 (C-H Functionalization) C8 C8->Compound C8 (C-H Functionalization) C7 C7->Compound C7 (SAR Modulation) C5 C5->Compound C5 (Annulation) C6F C6F->Compound C6-F (Potency & Stability)

Caption: Key sites for chemical modification on the this compound scaffold.

Overall Synthetic Workflow

The proposed workflow is designed for efficiency and diversity. It begins with the activation of the starting material to create a key intermediate, which then serves as a versatile precursor for a range of derivatization reactions. Each synthesized compound is then rigorously characterized and subjected to biological screening.

Caption: High-level workflow from synthesis to biological evaluation.

Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals, especially phosphorus oxychloride and organic solvents, with extreme care.

Protocol 2.1: Synthesis of the Key Intermediate: 4-Chloro-6-fluoroquinoline

Rationale: The conversion of the 4-hydroxyl group to a 4-chloro group is a critical activation step. The hydroxyl group itself is a poor leaving group. By replacing it with a chlorine atom using a reagent like phosphorus oxychloride (POCl₃), we generate a highly reactive electrophilic center at the C-4 position, which is susceptible to nucleophilic attack. This intermediate is the gateway to a vast array of derivatives.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) to the flask at room temperature, followed by a catalytic amount of DMF (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring. This step quenches the excess POCl₃. Caution: This is an exothermic reaction.

  • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 4-chloro-6-fluoroquinoline as a solid.

Protocol 2.2: Synthesis of C-4 Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Rationale: With the activated 4-chloro intermediate, a diverse library of compounds can be generated by reacting it with various nucleophiles. Amines are particularly useful building blocks as they introduce hydrogen bond donors/acceptors and points for further functionalization, significantly impacting the compound's pharmacological properties.

Materials:

  • 4-Chloro-6-fluoroquinoline (1.0 eq)

  • Desired amine (e.g., aniline, benzylamine, piperidine) (1.2 eq)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH) as solvent

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base (2.0 eq)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in acetonitrile or ethanol.

  • Add the desired amine (1.2 eq) and the base (DIPEA or K₂CO₃, 2.0 eq).

  • Heat the mixture to reflux (80-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired C-4 substituted derivative.

Protocol 2.3: Synthesis of Quinoline-Chalcone Hybrids

Rationale: Molecular hybridization is a powerful strategy in drug design. Chalcones are known for their anticancer properties.[6] By linking a chalcone moiety to the quinoline scaffold, it is possible to create a hybrid molecule with enhanced potency or a novel mechanism of action. This protocol first synthesizes a C-4 amino-acetophenone intermediate, which then undergoes a Claisen-Schmidt condensation.

Procedure (Part A - Intermediate Synthesis):

  • Synthesize 4-((4-aminophenyl)amino)-6-fluoroquinoline using Protocol 2.2 with 4-chloro-6-fluoroquinoline and p-phenylenediamine.

  • Acylate the resulting compound's free amino group to form an acetophenone, which will be the precursor for the condensation reaction.

Procedure (Part B - Claisen-Schmidt Condensation):

  • Dissolve the amino-acetophenone intermediate (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (KOH) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate will often form.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure quinoline-chalcone hybrid.[6]

Structural Characterization and Data

Trustworthiness through Validation: The identity and purity of every synthesized compound must be rigorously confirmed before any biological testing. This is a non-negotiable step for ensuring the validity of subsequent biological data.

Required Techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly crucial to confirm the electronic environment of the fluorine atom has not changed unexpectedly.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Example Data Presentation: All quantitative data, such as reaction yields and biological activity, should be tabulated for clear comparison.

Table 1: Synthesis Yields of Exemplar C-4 Amino Derivatives

Compound ID Amine Nucleophile Yield (%)
QN-01 Aniline 85
QN-02 Benzylamine 91
QN-03 Piperidine 78

| QN-04 | 4-Methoxyaniline | 82 |

Application: Anticancer Activity Screening

Protocol 3.1: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for the cytotoxic effects of potential anticancer agents.[7] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells do not. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[4][7]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Table 2: Example IC₅₀ Data for Synthesized Compounds against Cancer Cell Lines

Compound ID MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HL-7702 (Normal) IC₅₀ (µM)
QN-01 15.2 21.8 >100
QN-02 8.9 12.4 >100
QN-03 25.1 33.5 >100

| Doxorubicin | 1.2 | 2.5 | 5.8 |

Note: Including a normal cell line (e.g., HL-7702) is crucial to assess the selectivity of the compounds for cancer cells over healthy cells.[7]

Potential Mechanism of Action

While the MTT assay measures cytotoxicity, further experiments are needed to elucidate the mechanism. Quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[6]

G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest (Induced by Agent) G2->Arrest Agent Blocks Progression M->G1 Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

References

Application Notes and Protocols for 6-Fluoro-4-hydroxyquinoline in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Quinolone Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, the 4-hydroxyquinoline moiety is of particular interest, especially in the development of antimicrobial drugs. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring has been a pivotal design element, markedly enhancing the antimicrobial potency and pharmacokinetic profile of this class of compounds.[4] This enhancement is a cornerstone of the widely successful fluoroquinolone antibiotics.[4][5]

6-Fluoro-4-hydroxyquinoline serves as a critical starting material and a key pharmacophore in the synthesis of novel antimicrobial agents.[4][6][7] Its unique electronic properties, conferred by the electronegative fluorine atom, influence its interaction with biological targets and can improve metabolic stability.[7] These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the discovery of new antimicrobial drugs. We will delve into the synthetic rationale, mechanisms of action, and provide detailed protocols for the evaluation of its antimicrobial efficacy and cytotoxic profile.

Part 1: Synthesis of this compound Derivatives

The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a prominent method.[8] This reaction typically involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol outlines the synthesis of the core scaffold, this compound, which can then be further derivatized to explore structure-activity relationships (SAR).

Rationale: The choice of 4-fluoroaniline as the starting material directly introduces the essential fluorine atom at the desired 6-position of the resulting quinoline ring. The subsequent high-temperature cyclization is a thermodynamically driven process that favors the formation of the stable aromatic quinoline system.

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl N-(4-fluorophenyl)aminomethylenemalonate.

  • Cyclization:

    • Add the crude intermediate to a high-boiling point solvent, such as diphenyl ether.

    • Heat the mixture to approximately 240-250°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate and wash with a non-polar solvent like hexane to remove the diphenyl ether.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[7]

Part 2: Elucidating the Antimicrobial Mechanism of Action

While this compound itself exhibits antimicrobial properties, its derivatives, particularly the fluoroquinolone antibiotics, have a well-defined mechanism of action.[6][9] They function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7][10][11]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a key role in the decatenation of daughter chromosomes following DNA replication.

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death.[10][11] It is hypothesized that novel derivatives of this compound will share this mechanism of action.

Below is a diagram illustrating the proposed mechanism of action:

Antimicrobial_Mechanism

Caption: Proposed mechanism of action for this compound derivatives.

Part 3: In Vitro Antimicrobial Susceptibility Testing

A critical step in the development of a new antimicrobial agent is to determine its efficacy against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.[12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12] This method allows for the testing of multiple compounds against various bacterial strains in a high-throughput manner.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the wells of a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Data Presentation: The MIC values for a series of this compound derivatives against various bacterial strains can be summarized in a table for easy comparison.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative 1 2416
Derivative 2 128
Derivative 3 >64>64>64
Ciprofloxacin 0.250.0150.5

Part 4: Cytotoxicity Assessment

While potent antimicrobial activity is desired, it is equally crucial to assess the potential toxicity of the compounds to mammalian cells. The MTT assay is a widely used colorimetric assay to measure cell viability.[13][14][15]

Protocol 3: MTT Assay for Cytotoxicity Evaluation

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Below is a diagram illustrating the experimental workflow for cytotoxicity testing:

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Mammalian Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with This compound Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate 24-48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 2-4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan Crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a highly valuable scaffold for the development of novel antimicrobial agents. Its strategic fluorination enhances its potential as a lead compound. By following the detailed protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment outlined in these application notes, researchers can systematically explore the therapeutic potential of new this compound derivatives. A thorough understanding of their mechanism of action, coupled with robust in vitro evaluation, will pave the way for the discovery of the next generation of antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

Application Notes & Protocols: 6-Fluoro-4-hydroxyquinoline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-4-hydroxyquinoline (6F4HQ) as a robust fluorescent probe. We delve into the core physicochemical properties, explore the underlying mechanisms of its fluorescence sensitivity, and provide detailed, field-proven protocols for its use in pH sensing and metal ion detection. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering users to optimize their experiments and interpret results with confidence.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline derivatives form a cornerstone of fluorescent probe design due to their rigid, planar structure and inherent photophysical properties. The introduction of specific functional groups, such as a hydroxyl group at the 4-position and a fluorine atom at the 6-position, endows the this compound (6F4HQ) molecule with unique environmental sensitivity. The fluorine atom, in particular, enhances biological activity and stability through strong inductive and electrostatic effects, while often improving pharmacokinetic properties in drug development contexts[1][2].

6F4HQ's utility stems from its ability to exist in keto-enol tautomeric forms, a phenomenon heavily influenced by solvent polarity and pH[3][4][5]. This equilibrium, coupled with the electron-donating hydroxyl group and the electron-withdrawing fluorine atom, makes its fluorescence emission highly sensitive to changes in its local environment, such as proton concentration (pH) and the presence of coordinating metal ions[6]. This guide will focus on harnessing these properties for practical laboratory applications.

Physicochemical & Spectroscopic Properties

A fundamental understanding of 6F4HQ's properties is critical for successful experimental design.

PropertyValueSource
Synonyms 6-Fluoro-4-quinolinol[1]
CAS Number 391-78-6[1]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Appearance White to off-white powder[7]
Excitation Max (λex) ~316-330 nm (Solvent/pH dependent)[8]
Emission Max (λem) ~347-360 nm (Solvent/pH dependent)[8]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water[8][9]
The Critical Role of Keto-Enol Tautomerism

The functionality of 6F4HQ as a probe is intrinsically linked to the equilibrium between its hydroxy (enol) and quinolone (keto) forms. In aqueous solutions, the keto form is often the major, more stable tautomer in both the ground and excited states[3][8]. The equilibrium can be shifted by solvent polarity and, most importantly, by pH, which alters the protonation state of the heterocyclic nitrogen and the hydroxyl group. This shift directly impacts the electronic structure and, consequently, the fluorescence characteristics of the molecule. Spectroscopic data reveals that the equilibrium between these forms is determined by factors like intramolecular hydrogen bonding[5][10].

G cluster_0 Keto-Enol Tautomerism of 6F4HQ Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) Enol->Keto H⁺ Shift Keto->Enol Equilibrium

Caption: Keto-enol equilibrium of the 6F4HQ core structure.

Core Principles of Application: Fluorescence Modulation

The fluorescence of 6F4HQ can be modulated, or "quenched," by interaction with various analytes. Quenching refers to any process that decreases the fluorescence intensity of the probe[11][12]. The primary mechanisms relevant to 6F4HQ applications are static and dynamic quenching.

  • Static Quenching: Occurs when 6F4HQ forms a non-fluorescent complex with a quencher (e.g., a metal ion) in the ground state. This reduces the population of fluorophores available for excitation[12][13][14].

  • Dynamic (Collisional) Quenching: Involves the interaction of a quencher with the excited-state fluorophore, leading to non-radiative relaxation back to the ground state[11][12][13].

In the context of metal ion sensing, 6F4HQ often operates via a static quenching mechanism, where chelation with a metal ion like Fe³⁺ forms a stable, non-emissive complex[15]. This chelation-induced quenching is a highly effective sensing strategy.

G cluster_1 Fluorescence Quenching Workflow Probe 6F4HQ (Fluorescent) Emission Fluorescence (λem) Probe->Emission High Signal Complex [6F4HQ-Analyte] Complex (Non-Fluorescent) Probe->Complex Binding Excitation Excitation Light (λex) Excitation->Probe Excitation->Complex No Emission (Signal Quenched) Quencher Analyte (Quencher) e.g., Fe³⁺ Quencher->Complex

Caption: General mechanism of fluorescence quenching for analyte detection.

Detailed Application Protocols

Protocol 1: General Spectroscopic Characterization of 6F4HQ

Objective: To determine the excitation and emission spectra of 6F4HQ in a standard solvent system. This protocol serves as a quality control step and a baseline for further experiments.

A. Reagents & Materials:

  • This compound (6F4HQ) powder

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Ethanol (EtOH), spectroscopy grade

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Quartz fluorescence cuvettes (1 cm path length)

  • Calibrated micropipettes

B. Instrument Setup (Spectrofluorometer):

  • Excitation Wavelength: Scan from 280 nm to 400 nm

  • Emission Wavelength: Scan from 320 nm to 500 nm

  • Excitation & Emission Slit Widths: 5 nm (recommended starting point)

  • Scan Speed: 200 nm/min

  • Detector Voltage: Adjust to bring the highest peak to ~80-90% of the detector's linear range.

C. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6F4HQ in DMSO. Ensure the powder is fully dissolved. Rationale: DMSO is an excellent solvent for many organic probes and ensures complete solubilization before dilution into aqueous buffers.

  • Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in ethanol. For example, add 1 µL of 10 mM stock to 999 µL of ethanol.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the working solution (ethanol). Place it in the spectrofluorometer and run a full excitation and emission scan to record the background signal.

  • Excitation Spectrum: a. Empty and rinse the cuvette, then fill it with the 10 µM 6F4HQ working solution. b. Set the emission wavelength to a value expected to be near the maximum (e.g., 350 nm). c. Scan the excitation wavelengths (280-400 nm) to find the wavelength of maximum absorption that leads to fluorescence (λex).

  • Emission Spectrum: a. Using the same cuvette, set the excitation wavelength to the λex determined in the previous step. b. Scan the emission wavelengths (320-500 nm) to determine the wavelength of maximum fluorescence emission (λem).

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting peaks represent the characteristic excitation and emission maxima of 6F4HQ in the chosen solvent.

Protocol 2: Application for Fe³⁺ Detection via Fluorescence Quenching

Objective: To demonstrate and quantify the selective quenching of 6F4HQ fluorescence by ferric ions (Fe³⁺). Quinoline derivatives are well-established fluorescent sensors for various metal ions, including Fe³⁺[15].

A. Reagents & Materials:

  • 10 mM 6F4HQ stock solution in DMSO

  • HEPES buffer (10 mM, pH 7.4)

  • FeCl₃ solution (1 mM in deionized water)

  • Solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂) for selectivity testing (1 mM in deionized water)

  • Quartz fluorescence cuvettes

B. Instrument Setup:

  • Excitation Wavelength: Use the λex determined in Protocol 1.

  • Emission Wavelength: Scan across the emission range (e.g., 320-500 nm).

  • Slit Widths: 5 nm / 5 nm (Ex/Em)

C. Step-by-Step Procedure:

  • Prepare Assay Solution: In a cuvette, add 2 mL of HEPES buffer and add 6F4HQ stock to a final concentration of 10 µM. Mix well. Rationale: HEPES is a non-coordinating buffer, preventing interference with the metal-probe interaction.

  • Baseline Measurement: Record the fluorescence emission spectrum of the 6F4HQ solution alone. This is your F₀ (initial fluorescence).

  • Titration with Fe³⁺: a. Add small, precise aliquots (e.g., 2 µL) of the 1 mM FeCl₃ solution to the cuvette. b. After each addition, mix gently by inverting the cuvette and allow it to equilibrate for 1 minute. c. Record the full emission spectrum. The fluorescence intensity at λem (F) will decrease with each addition. d. Continue additions until the fluorescence signal is significantly quenched or plateaus.

  • Selectivity Test (Crucial for Validation): a. Prepare several cuvettes with the 10 µM 6F4HQ assay solution. b. To each cuvette, add a final concentration of 50 µM of a different metal ion (Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺). c. Record the fluorescence intensity for each sample and compare it to the baseline.

  • Data Analysis: a. Plot the fluorescence intensity at λem (F) against the concentration of Fe³⁺. b. For quantitative analysis, create a Stern-Volmer plot by plotting F₀/F versus the concentration of Fe³⁺. The linearity of this plot can help distinguish between static and dynamic quenching mechanisms[14]. c. For the selectivity test, create a bar chart comparing the fluorescence response (F/F₀) for all tested metal ions.

Troubleshooting & Advanced Insights

  • Inner Filter Effect: At high probe or analyte concentrations, the excitation or emission light can be absorbed by the solution itself, leading to a non-linear decrease in fluorescence. Always work with dilute solutions (typically low micromolar range) to minimize this effect.

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore. Minimize exposure time and use the lowest necessary excitation power.

  • Solvent Effects: The photophysical properties of 6F4HQ are sensitive to the solvent environment[8]. Ensure consistency in solvent and buffer composition throughout an experiment for reproducible results. The presence of a fluorine atom can modify a drug's metabolism and interaction with biological molecules[2].

Safety & Handling

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves[16][17].

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Do not get in eyes, on skin, or on clothing[9][16].

  • Health Hazards: May cause skin, eye, and respiratory irritation[16][18]. Harmful if swallowed[17].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light[1][19].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[9][17].

References

Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-4-hydroxyquinoline is a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-cancer agents.[1][2] Its unique structure, featuring a fluorine atom, often enhances biological activity and stability.[1] Consequently, the rigorous and accurate detection and quantification of this compound are paramount for quality control, impurity profiling, and pharmacokinetic studies in drug development. This document provides a comprehensive guide to validated analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and supplementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic identification. The protocols herein are designed to be robust and adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in developing a robust analytical method. The compound's structure, a quinoline core with hydroxyl and fluoro-substituents, dictates its solubility, polarity, and chromatographic behavior. It can exist in a tautomeric form as 6-fluoro-1H-quinolin-4-one.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₆FNO[5]
Molecular Weight 163.15 g/mol [5]
Appearance Off-white to white powder/crystals[2]
Melting Point 268-275 °C (may vary with purity)[2]
Synonyms 6-Fluoroquinolin-4-ol, 6-Fluoro-4-quinolinol[1][5]
CAS Number 391-78-6[5][6]

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the predominant technique for the analysis of quinolone derivatives due to its versatility, precision, and suitability for non-volatile and thermally labile compounds.[7][8][9] A reverse-phase method, utilizing a non-polar stationary phase and a polar mobile phase, is the gold standard for separating this compound from starting materials, intermediates, and degradation products.

Principle of Separation

The separation mechanism is based on the partitioning of the analyte between the mobile phase and the stationary phase. For this compound, a C18 column (containing octadecylsilane) provides a hydrophobic surface. The analyte, being moderately polar, will have an affinity for both the polar mobile phase and the non-polar stationary phase. By carefully controlling the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer), we can modulate the retention time of the analyte to achieve optimal separation from other components in the sample matrix. The inclusion of a buffer is critical to maintain a consistent pH, thereby ensuring the analyte's ionization state is stable, which leads to reproducible retention times and sharp peak shapes.[9]

Experimental Workflow for HPLC Analysis

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample in Mobile Phase/Diluent Sample->Dilute_Sample Standard Prepare Standard Stock Dilute_Standard Create Calibration Standards (Serial Dilution) Standard->Dilute_Standard Filter Filter through 0.45µm Syringe Filter Dilute_Sample->Filter Dilute_Standard->Filter Inject Inject Sample/Standard onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 325 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify Validate Perform Method Validation (ICH Q2(R1)) Quantify->Validate

Caption: Workflow for this compound analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Method

This protocol is a starting point and must be fully validated for your specific application and instrumentation.[10][11]

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Ammonium acetate (for pH adjustment)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation and Conditions:

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution for quinolone-type compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with pH adjustment (e.g., pH 3.0 with H₃PO₄)The organic/aqueous ratio balances retention and elution. Acidic pH suppresses silanol interactions and ensures consistent protonation of the analyte for sharp peaks.[9]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[9]
Injection Vol. 10 µLStandard volume; can be optimized based on concentration and sensitivity needs.
UV Detector 325 nmQuinolone derivatives typically exhibit strong absorbance in this region. A full UV scan of the reference standard should be performed to confirm the absorbance maximum (λmax).[8]
Run Time 10 minutesAdjust as necessary to ensure elution of all components and re-equilibration of the column.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards (1-50 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample material, dissolve it in the mobile phase to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.

  • Inject the calibration standards in order of increasing concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

Method Validation (ICH Q2(R1) Framework)

Validation provides documented evidence that the method is fit for its intended purpose.[3][4] All new analytical methods must undergo validation.

Table 3: Key Validation Parameters for the HPLC Method

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, without interference from matrix components or impurities.Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for the calibration curve across the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for spiked samples at three concentration levels (low, medium, high).
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).RSD ≤ 2.0% for replicate measurements.
Limit of Detection (LOD) The lowest concentration that can be detected, but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; Precision (RSD) should meet requirements.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature).System suitability parameters remain within acceptable limits during varied conditions.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for quantification, GC-MS is invaluable for the structural confirmation of this compound and the identification of unknown volatile or semi-volatile impurities. Due to the polar hydroxyl group, derivatization may be required to increase volatility and improve peak shape.

Principle of Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column.[12] After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI), creating a parent ion and characteristic fragment ions. The mass-to-charge ratio of these fragments creates a mass spectrum, which serves as a unique "fingerprint" for the compound, allowing for highly confident identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Analysis cluster_data Data Interpretation Sample Dissolve Sample in appropriate solvent Derivatize Derivatization (Optional) e.g., Silylation (BSTFA) Sample->Derivatize Inject Inject into GC Inlet Derivatize->Inject Separate Vaporization & Separation in GC Column Inject->Separate Ionize Ionization (Electron Impact) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect_MS Detection of Ions Analyze->Detect_MS Chromatogram Generate Total Ion Chromatogram (TIC) Detect_MS->Chromatogram Spectrum Extract Mass Spectrum for each peak Chromatogram->Spectrum Identify Identify by Library Search (NIST, Wiley) & Fragmentation Pattern Spectrum->Identify

Caption: General workflow for impurity identification using GC-MS.

General Protocol: GC-MS Method

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Derivatization (if needed): To silylate the hydroxyl group, add a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 60-70°C for 30 minutes. This step replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility.

2. Instrumentation and Conditions:

Table 4: General GC-MS Method Parameters

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow ~1.0 mL/min
Inlet Temp. 250 °C
Oven Program Start at 100 °C, ramp 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-550

Sample Preparation Strategies for Complex Matrices

For analyzing this compound in complex matrices like biological fluids or environmental samples, a sample cleanup and pre-concentration step is essential.[7][13]

SamplePrep_Decision Start Start: Complex Sample Matrix MatrixType Is the matrix Liquid or Solid? Start->MatrixType Liquid Liquid Matrix (e.g., Plasma, Water) MatrixType->Liquid Liquid Solid Solid Matrix (e.g., Tissue, Soil) MatrixType->Solid Solid LLE Liquid-Liquid Extraction (LLE) (Analyte is non-polar/moderately polar) Liquid->LLE SPE Solid-Phase Extraction (SPE) (More selective, handles larger volumes) Liquid->SPE SolidPrep Homogenization & Liquid Extraction Solid->SolidPrep SolidPrep->SPE Final Concentrate & Reconstitute in Mobile Phase for Analysis LLE->Final SPE->Final

Caption: Decision tree for selecting a sample preparation method.

  • Solid-Phase Extraction (SPE): This is the preferred method for its selectivity, high recovery, and ability to remove interferences.[7][14] For this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent.

  • Liquid-Liquid Extraction (LLE): A classic technique where the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte and drive it into the organic layer.

Conclusion

The reliable analysis of this compound is critical for ensuring the quality and safety of pharmaceutical products derived from it. The primary recommended method is a validated RP-HPLC-UV procedure, which provides robust, accurate, and precise quantification. For unambiguous identity confirmation and the characterization of volatile impurities, GC-MS serves as an essential complementary tool. Proper sample preparation, particularly for complex matrices, is fundamental to the success of any analytical method. The protocols and guidelines presented in this note serve as a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate high-fidelity analytical methods for this compound.

References

Application Notes and Protocols: 6-Fluoro-4-hydroxyquinoline in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Quinolines in Advanced Materials

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern material science, offering a powerful tool to fine-tune electronic properties, enhance thermal and chemical stability, and control intermolecular interactions. 6-Fluoro-4-hydroxyquinoline, a key fluorinated heterocyclic compound, stands at the forefront of this advancement. Its unique molecular architecture, combining the rigid, aromatic quinoline core with the high electronegativity of fluorine and the reactive hydroxyl group, makes it a versatile building block for a new generation of high-performance materials.

The presence of the fluorine atom significantly lowers both the HOMO and LUMO energy levels of the quinoline system.[1][2] This modification facilitates electron injection in electronic devices, enhances resistance to oxidative degradation, and can lead to n-type or ambipolar semiconducting behavior.[1] Furthermore, the hydroxyl group at the 4-position provides a reactive handle for polymerization and derivatization, allowing for the integration of this fluorinated moiety into a wide array of material backbones. These inherent properties make this compound and its derivatives highly promising candidates for applications in organic electronics, sensing technologies, and specialized polymers.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the utility of this compound in cutting-edge applications.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Rationale: Leveraging Fluorination for Enhanced OLED Performance

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like tris(8-hydroxyquinoline)aluminum (Alq3), are renowned for their electroluminescent properties and are widely used in OLEDs.[5][6] The introduction of a fluorine atom at the 6-position of the quinoline ring in this compound offers several advantages for OLED applications:

  • Improved Electron Injection and Transport: The electron-withdrawing nature of fluorine lowers the LUMO energy level of the material, reducing the energy barrier for electron injection from the cathode.[1][2] This leads to more efficient charge transport and recombination within the emissive layer.

  • Enhanced Stability: The high bond energy of the C-F bond imparts greater thermal and oxidative stability to the molecule, contributing to a longer operational lifetime for the OLED device.[2]

  • Color Tuning: The electronic perturbations induced by the fluorine substituent can shift the emission wavelength, providing a pathway for tuning the color of the emitted light.

In this section, we describe the synthesis of a fluorescent zinc complex of a this compound derivative and a protocol for its integration as an emissive layer in a multilayer OLED device.

Protocol: Synthesis of a this compound-based Zinc Complex and OLED Fabrication

Part A: Synthesis of Bis(6-fluoro-2-methylquinolin-4-olato)zinc (Zn(6-F-4-HMQ)₂)

This protocol outlines the synthesis of a fluorescent zinc complex derived from 6-fluoro-4-hydroxy-2-methylquinoline.

Materials:

  • 6-Fluoro-4-hydroxy-2-methylquinoline

  • Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]

  • Methanol (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 6-fluoro-4-hydroxy-2-methylquinoline (1.0 mmol, 177.18 mg).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

  • Dissolution: Add 30 mL of anhydrous methanol to the flask and stir the mixture until the quinoline derivative is completely dissolved.

  • Addition of Zinc Salt: In a separate beaker, dissolve zinc acetate dihydrate (0.5 mmol, 109.7 mg) in 10 mL of deionized water.

  • Reaction: Slowly add the zinc acetate solution dropwise to the quinoline solution at room temperature with vigorous stirring. A precipitate should start to form.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours under an inert atmosphere.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of deionized water and then 20 mL of cold methanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white to off-white powder in a vacuum oven at 80 °C for 12 hours.

Part B: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a small-molecule OLED using the synthesized Zn(6-F-4-HMQ)₂ as the emissive layer.

Device Structure: ITO / HTL / Zn(6-F-4-HMQ)₂ (EML) / ETL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)

  • Zn(6-F-4-HMQ)₂ (Emissive Layer, EML)

  • Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq3)

  • Cathode material (e.g., Lithium Fluoride/Aluminum, LiF/Al)

  • High-purity solvents for cleaning (acetone, isopropanol)

Equipment:

  • Substrate cleaning station (ultrasonic bath)

  • High-vacuum thermal evaporation system (typically < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning the layers

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition (Thermal Evaporation):

    • Load the cleaned ITO substrate into the thermal evaporation chamber.

    • Deposit a 40 nm thick layer of the HTL material (NPB) onto the ITO surface.

    • Deposit a 30 nm thick layer of the synthesized Zn(6-F-4-HMQ)₂ as the emissive layer.

    • Deposit a 20 nm thick layer of the ETL material (Alq3).

  • Cathode Deposition:

    • Through a shadow mask, deposit a 1 nm thick layer of LiF, followed by a 100 nm thick layer of Al to form the cathode.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass coverslip.

Expected Results:

The fabricated OLED device is expected to exhibit electroluminescence upon application of a forward bias voltage. The emission color will be characteristic of the fluorescence spectrum of the Zn(6-F-4-HMQ)₂ complex.

Workflow for OLED Fabrication

OLED_Fabrication cluster_synthesis Synthesis of Emissive Material cluster_fabrication OLED Device Fabrication start_synth Start Synthesis dissolve_quinoline Dissolve 6-Fluoro-4-hydroxy-2-methylquinoline in Methanol start_synth->dissolve_quinoline dissolve_zinc Dissolve Zinc Acetate in Water start_synth->dissolve_zinc react React at Room Temperature dissolve_quinoline->react dissolve_zinc->react reflux Reflux for 4 hours react->reflux filter_wash Filter and Wash reflux->filter_wash dry Dry Zn(6-F-4-HMQ)₂ filter_wash->dry end_synth Emissive Material Ready dry->end_synth start_fab Start Fabrication clean_ito Clean ITO Substrate start_fab->clean_ito deposit_htl Deposit HTL (NPB) clean_ito->deposit_htl deposit_eml Deposit EML (Zn(6-F-4-HMQ)₂) deposit_htl->deposit_eml deposit_etl Deposit ETL (Alq3) deposit_eml->deposit_etl deposit_cathode Deposit Cathode (LiF/Al) deposit_etl->deposit_cathode encapsulate Encapsulate Device deposit_cathode->encapsulate end_fab Finished OLED encapsulate->end_fab

Caption: Workflow for the synthesis of the emissive material and fabrication of the OLED device.

Section 2: Application in Chemical Sensors

Rationale: Fluorinated Quinolines as Sensitive and Selective Sensor Platforms

The unique electronic and photophysical properties of this compound make it an excellent candidate for the development of chemical sensors.[3][4] The fluorescence of the quinoline core is highly sensitive to its local environment and can be modulated by interactions with analytes. The hydroxyl group can act as a recognition site for specific ions or molecules. Furthermore, the fluorinated quinoline can be incorporated into a polymer matrix to create a robust and reusable sensor platform.

This section details a protocol for the fabrication of a molecularly imprinted polymer (MIP)-based electrochemical sensor for the detection of a specific analyte, using a derivative of this compound as a functional monomer.

Protocol: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor

This protocol describes the fabrication of an electrochemical sensor for the detection of a model analyte, using electropolymerization to form the MIP layer.

Materials:

  • This compound derivative with a polymerizable group (e.g., vinyl or acryloyl)

  • Template molecule (the analyte to be detected)

  • Cross-linking monomer (e.g., ethylene glycol dimethacrylate)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile)

  • Glassy carbon electrode (GCE)

  • Alumina slurry for polishing

  • Solvents: acetonitrile, methanol, acetic acid

Equipment:

  • Potentiostat/Galvanostat for electrochemical measurements

  • Three-electrode electrochemical cell

  • Polishing pad

  • Ultrasonic bath

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in acetone and then deionized water for 5 minutes each.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Pre-polymerization Solution:

    • In a small vial, dissolve the this compound-based functional monomer (e.g., 0.1 mmol), the template molecule (e.g., 0.025 mmol), and the cross-linking monomer (e.g., 0.2 mmol) in 5 mL of acetonitrile containing the supporting electrolyte (0.1 M).

    • De-aerate the solution by bubbling with nitrogen gas for 15 minutes.

  • Electropolymerization:

    • Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the pre-polymerization solution.

    • Perform electropolymerization by cyclic voltammetry, typically scanning the potential between -0.5 V and +1.5 V for 10-20 cycles at a scan rate of 50 mV/s. A polymer film should form on the GCE surface.

  • Template Removal:

    • After polymerization, rinse the modified electrode with acetonitrile.

    • To remove the template molecule, immerse the electrode in a solution of methanol/acetic acid (9:1, v/v) and stir for 10 minutes. Repeat this step three times.

    • Rinse the electrode with deionized water and dry.

  • Sensor Characterization and Analyte Detection:

    • Characterize the MIP-modified electrode using techniques like cyclic voltammetry or electrochemical impedance spectroscopy in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • For analyte detection, incubate the sensor in solutions of varying analyte concentrations and measure the change in the electrochemical signal.

Data Presentation: Hypothetical Sensor Response

Analyte Concentration (µM)Change in Peak Current (µA)
00.0
12.5
511.8
1022.5
2548.2
5085.1

Logical Relationship for MIP Sensor Fabrication

MIP_Sensor_Fabrication cluster_prep Preparation cluster_fab Fabrication cluster_analysis Analysis clean_electrode Clean Glassy Carbon Electrode electropolymerize Electropolymerization clean_electrode->electropolymerize prepare_solution Prepare Pre-polymerization Solution prepare_solution->electropolymerize remove_template Template Removal electropolymerize->remove_template characterize Characterize Sensor remove_template->characterize detect_analyte Analyte Detection characterize->detect_analyte

Caption: Logical workflow for the fabrication and testing of a molecularly imprinted polymer sensor.

Section 3: Application in High-Performance Polymers

Rationale: Creating Robust Polymers with Enhanced Properties

The incorporation of the rigid and fluorinated this compound moiety into polymer backbones can significantly enhance their thermal stability, chemical resistance, and mechanical properties. The hydroxyl group provides a convenient point for polymerization, allowing for the synthesis of various classes of polymers, including polyesters, polyurethanes, and epoxy resins. These materials are expected to find applications in demanding environments, such as in aerospace, electronics, and performance coatings.

This section provides a representative protocol for the synthesis of a polyurethane coating incorporating this compound.

Protocol: Synthesis of a this compound-based Polyurethane Coating

This protocol describes the synthesis of a polyurethane prepolymer and its subsequent curing to form a coating.

Materials:

  • This compound

  • Diisocyanate (e.g., isophorone diisocyanate, IPDI)

  • Polyol (e.g., polyethylene glycol, PEG)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Dry solvents: N,N-dimethylformamide (DMF), methyl ethyl ketone (MEK)

  • Substrate for coating (e.g., glass slide, metal panel)

Equipment:

  • Jacketed reaction kettle with mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Film applicator

  • Curing oven

Procedure:

Part A: Synthesis of the Polyurethane Prepolymer

  • Reaction Setup: In a clean and dry jacketed reaction kettle, add the diisocyanate (e.g., IPDI, 1.0 mol) and the polyol (e.g., PEG, 0.5 mol) under a nitrogen atmosphere.

  • Prepolymer Formation: Heat the mixture to 80 °C with stirring. Add a catalytic amount of DBTDL (e.g., 0.01 wt%). Continue the reaction for 2-3 hours until the desired isocyanate content is reached (can be monitored by titration).

  • Chain Extension with Fluorinated Quinoline: Dissolve this compound (0.2 mol) in dry DMF. Slowly add this solution to the prepolymer mixture. The hydroxyl group of the quinoline will react with the isocyanate groups.

  • Viscosity Adjustment: After 1 hour, add MEK to adjust the viscosity of the prepolymer solution for coating application.

Part B: Coating Application and Curing

  • Application: Apply the polyurethane prepolymer solution onto the substrate using a film applicator to achieve a uniform thickness.

  • Solvent Evaporation: Allow the coated substrate to stand at room temperature for 30 minutes to allow for solvent evaporation.

  • Curing: Place the coated substrate in an oven and cure at 120 °C for 2 hours. The remaining isocyanate groups will react with atmospheric moisture to complete the cross-linking process.

Expected Properties of the Coating:

  • High thermal stability

  • Excellent chemical resistance

  • Good adhesion to the substrate

  • Hydrophobic surface properties due to the presence of fluorine

Polyurethane Synthesis Workflow

PU_Synthesis start Start Synthesis react_prepolymer React Diisocyanate and Polyol (80°C, with catalyst) start->react_prepolymer add_quinoline Add this compound (Chain Extension) react_prepolymer->add_quinoline adjust_viscosity Adjust Viscosity with MEK add_quinoline->adjust_viscosity apply_coating Apply Coating to Substrate adjust_viscosity->apply_coating solvent_evap Solvent Evaporation (Room Temperature) apply_coating->solvent_evap cure_coating Cure Coating in Oven (120°C) solvent_evap->cure_coating end Finished Polyurethane Coating cure_coating->end

Caption: Workflow for the synthesis of a this compound-based polyurethane coating.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced materials. Its unique combination of a rigid quinoline core, a reactive hydroxyl group, and the electronically influential fluorine atom provides a powerful platform for designing materials with tailored properties. The protocols outlined in this guide for OLEDs, chemical sensors, and high-performance polymers serve as a starting point for researchers to explore the vast potential of this compound in material science and polymer chemistry. Further research and development in this area are poised to unlock new and exciting applications, driving innovation across various technological fields.

References

Application Notes and Protocols: N-Alkylation of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmacologically active compounds, including a significant number of fluoroquinolone antibiotics.[1][2][3] The introduction of an alkyl group at the N1 position of the quinoline ring is a critical step in the synthesis of many of these therapeutic agents, as it significantly influences their biological activity. This document provides a comprehensive guide to the N-alkylation of 6-fluoro-4-hydroxyquinoline, a key intermediate in the development of novel fluoroquinolone derivatives. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss analytical methods for product characterization, all while emphasizing safety and best practices in the laboratory.

The N-alkylation of 4-hydroxyquinolines can be a nuanced process due to the presence of two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom of the hydroxyl group (O-alkylation).[4] The regioselectivity of this reaction is highly dependent on the chosen reaction conditions. This guide will focus on a robust protocol designed to favor the desired N-alkylation product.

Mechanistic Insights: The Williamson Ether Synthesis and Beyond

The N-alkylation of this compound is conceptually analogous to the well-established Williamson ether synthesis.[5][6][7][8] This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6][7]

The core steps of the reaction are as follows:

  • Deprotonation: A base is used to deprotonate the most acidic proton of the this compound molecule. In the quinolone tautomer, this is the N-H proton, forming a nucleophilic quinolinate anion.

  • Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or another suitable alkylating agent with a good leaving group).[5][7]

  • Displacement: This attack leads to the displacement of the leaving group (e.g., a halide ion) and the formation of a new carbon-nitrogen bond, yielding the N-alkylated product.

The choice of base and solvent is paramount in directing the reaction towards N-alkylation over O-alkylation. Strong bases and polar aprotic solvents are generally preferred to facilitate the formation of the N-anion and promote the SN2 pathway.

The Role of Phase-Transfer Catalysis

For reactions involving reagents with different solubilities, phase-transfer catalysis (PTC) offers a powerful solution.[9][10][11][12][13] In the context of N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the quinolinate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This technique can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and more environmentally benign solvents.[10]

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
This compoundC₉H₆FNO163.151.0 equiv>98%
Alkyl Halide (e.g., Ethyl Bromide)C₂H₅Br108.971.2 equiv>98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 equivAnhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09As solventAnhydrous
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.1 equiv>98%
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stirring and Heating: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to 60-80 °C.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 equiv) to the reaction mixture via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualization of the Experimental Workflow

Workflow Experimental Workflow for N-Alkylation A 1. Reaction Setup - this compound - K₂CO₃ - TBAB - Inert Atmosphere B 2. Solvent Addition - Anhydrous DMF A->B C 3. Stirring & Heating - 15 min at RT - Heat to 60-80 °C B->C D 4. Add Alkyl Halide - Slow addition C->D E 5. Monitor Reaction - TLC (EtOAc/Hexane) D->E F 6. Workup - Quench with water - Extract with EtOAc E->F Reaction Complete G 7. Purification - Column Chromatography F->G H Final Product G->H

Caption: A flowchart of the key steps in the N-alkylation procedure.

Product Characterization

The successful synthesis of the N-alkylated this compound should be confirmed by a suite of analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group are key indicators of successful N-alkylation. 2D NMR techniques like HSQC and HMBC can further confirm the connectivity.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present. The disappearance of the N-H stretching vibration and the presence of C-H stretching vibrations from the newly introduced alkyl group would be expected.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product.[14][15] A suitable method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for both purity assessment and confirmation of the product's identity.[14][16][17]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.[18][19][20][21]

  • Reagent Handling:

    • This compound: May cause skin, eye, and respiratory irritation.[18] Avoid generating dust.

    • Alkyl Halides: Many alkyl halides are toxic, flammable, and potential carcinogens. Handle with extreme care.

    • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Use with caution.

    • Potassium Carbonate: Can cause skin and eye irritation.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each reagent before use.[18][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use fresh catalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Increase the reaction temperature
Formation of O-Alkylated Byproduct - Incorrect choice of base or solvent- Reaction temperature too high- Use a weaker base or a more polar aprotic solvent- Lower the reaction temperature
Incomplete Reaction - Insufficient reaction time- Stoichiometry of reagents is off- Extend the reaction time and continue to monitor by TLC- Re-evaluate the amounts of reagents used

Conclusion

This application note provides a comprehensive and practical guide for the N-alkylation of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired N-alkylated product. The detailed protocol, coupled with guidance on product characterization and safety, is intended to empower scientists in the field of drug discovery and development to confidently synthesize novel quinoline-based compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 6-fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will focus primarily on the Gould-Jacobs reaction, a robust and widely used method for preparing 4-hydroxyquinoline scaffolds.[1][2][3]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Yield in the Cyclization Step

Question: My initial condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM) seems successful, but the final thermal cyclization step results in a very low yield or a black tar. What's going wrong?

Answer: This is the most critical and challenging step of the Gould-Jacobs reaction. The high temperatures required for the 6-electron electrocyclization can also lead to product decomposition if not managed precisely.[3][4][5] The primary causes are almost always related to temperature control and the reaction environment.

Potential Causes & Solutions:

  • Insufficient Temperature: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires a substantial energy input, typically temperatures around 250-260 °C.[4][6] Falling short of this temperature will result in a sluggish or incomplete reaction.

    • Solution: Ensure your heating apparatus (e.g., a high-temperature heating mantle or sand bath) can consistently achieve and maintain the target temperature. Use a calibrated high-temperature thermometer to monitor the reaction's internal temperature, not the heating mantle's setting.

  • Thermal Decomposition (Tar Formation): Exceeding the optimal temperature or prolonged heating, even at the correct temperature, can cause the starting material and product to decompose, leading to the formation of intractable tar.[4][5]

    • Solution: The key is uniform and controlled heating. This is best achieved by using an inert, high-boiling solvent. Solvents like Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) or diphenyl ether itself are excellent choices.[3][7][8][9] They act as a heat transfer medium, preventing localized overheating and ensuring the entire reaction mixture is at a uniform temperature. For a typical procedure, the intermediate is added to the pre-heated solvent, and the reaction is held at reflux for a relatively short period (e.g., 15-30 minutes).[8]

  • Improper Reaction Medium: Performing the cyclization neat (without solvent) is a common cause of failure. It leads to poor heat transfer, localized charring, and low yields.[4][6]

    • Solution: Always use a suitable high-boiling solvent. The use of mineral oil was an early improvement that raised yields significantly, and modern synthetic thermal fluids like Dowtherm A are even more effective.[4][10]

Data Summary: High-Boiling Solvents for Thermal Cyclization
SolventBoiling Point (°C)Key Characteristics & Considerations
Dowtherm A ~257 °CExcellent thermal stability up to 400°C. Eutectic mixture, low viscosity. Can be challenging to remove from the product.[7][9]
Diphenyl Ether ~259 °CSimilar thermal stability to Dowtherm A. A common and effective choice for this reaction.[3][4]
Mineral Oil >300 °C (variable)An older but effective option. Can significantly improve yields over neat reactions. Can be difficult to separate from the product.[4][7]
Impurity Formation and Purification Challenges

Question: I've managed to get a solid product, but it's difficult to purify. How can I remove the high-boiling solvent and other impurities?

Answer: Isolating the pure this compound from the high-boiling solvent is a critical final step. The product often precipitates out of the solvent upon cooling, but the solvent itself must be thoroughly removed.

Potential Causes & Solutions:

  • Residual High-Boiling Solvent: Due to their low volatility, solvents like Dowtherm A are not removable by standard rotary evaporation.

    • Solution: The standard workup involves cooling the reaction mixture and then diluting it with a large volume of a non-polar hydrocarbon solvent such as hexanes, cyclohexane, or petroleum ether.[3][6][8] This precipitates the desired quinoline product while keeping the Dowtherm A or diphenyl ether in solution. The solid can then be collected by filtration and washed extensively with the same hydrocarbon solvent.

  • Colored Impurities: The product may appear yellow or brown even after the initial precipitation.

    • Solution: Recrystallization is often necessary. While various solvents can be tested, a common and effective method for 4-hydroxyquinolines is recrystallization from boiling water, sometimes with the addition of a decolorizing agent like activated carbon (e.g., Darco or Norit).[8] Ethanol or mixtures of ethanol and water can also be effective.

Troubleshooting Workflow: Diagnosing Low Yields

Below is a logical workflow to diagnose the root cause of low product yield in the cyclization step.

G start Low Yield or Tar Formation q1 Was a high-boiling solvent (e.g., Dowtherm A) used? start->q1 a1_no No: High risk of decomposition. Action: Repeat reaction using Dowtherm A or diphenyl ether. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was the internal reaction temperature monitored and maintained at ~250-260°C? a1_yes->q2 a2_no No: Temperature was likely too low or too high. Action: Repeat with calibrated thermometer. Ensure consistent heating. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Was the intermediate pure? a2_yes->q3 a3_no No: Impurities in the intermediate can polymerize. Action: Purify the anilidomethylenemalonate intermediate before cyclization. q3->a3_no No a3_yes Yield issue likely resolved. Consider purification optimization. q3->a3_yes Yes

Caption: Troubleshooting workflow for low-yield cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for the Gould-Jacobs reaction to produce this compound?

A1: The synthesis is a two-step process.[2][3][11]

  • Condensation: 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEMM). This is a nucleophilic substitution reaction where the aniline nitrogen displaces the ethoxy group of DEEMM to form the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.[2] This step is typically performed by heating the reactants, sometimes in a solvent like ethanol or neat.[12][13]

  • Thermal Cyclization: The purified intermediate is heated to a high temperature (~250-260 °C) in an inert, high-boiling solvent. This induces an intramolecular 6-electron cyclization, followed by the elimination of ethanol, to form the quinoline ring system.[2][3][4]

Q2: Can I use microwave irradiation for this synthesis?

A2: Yes, microwave-assisted synthesis can be highly effective, particularly for the initial condensation step. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[14][15] For the high-temperature cyclization step, specialized high-pressure microwave vials are necessary to safely reach the required temperatures, which can exceed the solvent's boiling point at atmospheric pressure.[14]

Q3: My starting aniline is 3-fluoroaniline instead of 4-fluoroaniline. Will this work?

A3: Yes, but you will face a regioselectivity challenge. When using an asymmetrically substituted aniline like 3-fluoroaniline, the cyclization can occur at either of the two ortho positions relative to the amino group. This will lead to a mixture of two isomeric products: 5-fluoro-4-hydroxyquinoline and 7-fluoro-4-hydroxyquinoline. The ratio of these products is controlled by both steric and electronic factors, and separating them can be difficult.[4] The Gould-Jacobs reaction is most effective for anilines where the meta-positions are substituted, which directs cyclization unambiguously.[2][3]

Q4: The final product is named 4-hydroxyquinoline, but isn't it in equilibrium with the 4-quinolone tautomer?

A4: Excellent question. You are correct. The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 6-fluoroquinolin-4(1H)-one (keto) form. For this class of compounds, the keto (quinolone) form is generally believed to be the predominant and more stable tautomer.[10][16] However, the "4-hydroxyquinoline" nomenclature is widely used and accepted in the literature.

Experimental Protocols

Overall Synthesis Workflow

Caption: Generalized workflow for this compound synthesis.

Protocol 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate)

This protocol is a generalized representation based on common literature procedures.[13]

  • Reactant Setup: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq). The reaction can be run neat or in a minimal amount of a high-boiling solvent like ethanol.

  • Heating: Heat the mixture with stirring.

    • Conventional: Heat at 100-120 °C for 2-4 hours. Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

    • Microwave-Assisted: Heat in a sealed microwave vial at 150 °C for 15-30 minutes.[15]

  • Isolation: Cool the reaction mixture to room temperature. If the reaction was run neat, the product may solidify upon cooling. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by trituration with cold hexanes to yield a solid, which is then filtered and dried.

Protocol 2: Thermal Cyclization to this compound

This protocol is a generalized representation based on common literature procedures.[3][6][8]

  • Solvent Preparation: In a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a volume of Dowtherm A sufficient to ensure good stirring (e.g., 10-15 mL per gram of intermediate).

  • Heating: Heat the Dowtherm A to reflux (~255-260 °C) with vigorous stirring.

  • Addition of Intermediate: Add the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate, portion-wise or via the dropping funnel to the refluxing solvent at a rate that maintains the reflux.

  • Reaction: Continue stirring at reflux for 15-30 minutes after the addition is complete. The ethanol generated during the reaction will distill out of the condenser.

  • Work-up: Remove the heat source and allow the mixture to cool to below 100 °C. Carefully add a large volume of hexanes (or petroleum ether) with stirring. A solid precipitate should form.

  • Isolation: Allow the mixture to cool to room temperature, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with several portions of hexanes to completely remove the Dowtherm A. Dry the solid product under vacuum. The crude product can be further purified by recrystallization if necessary.

References

Technical Support Center: Purification of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-4-hydroxyquinoline (CAS 391-78-6). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile intermediate. The presence of a fluorine atom and the 4-hydroxy group imparts unique chemical properties, which, while beneficial for downstream applications in pharmaceuticals and agrochemicals, present specific challenges during purification.[1][2] This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify?

A1: The primary challenges stem from its molecular structure:

  • Keto-Enol Tautomerism: this compound exists in equilibrium with its keto tautomer, 6-fluoroquinolin-4(1H)-one.[3][4] This can affect its solubility, reactivity, and chromatographic behavior, as you are essentially dealing with two interconverting species.[5][6]

  • Poor Solubility: The planar, heterocyclic structure can lead to strong intermolecular forces, resulting in low solubility in many common organic solvents at room temperature.

  • Potential for Metal Chelation: Like other hydroxyquinolines, this compound can chelate metal ions.[7] This can be problematic during HPLC analysis, leading to peak tailing or broadening if the system contains exposed stainless steel parts.[7]

  • Oxidative Instability: The electron-rich quinoline ring system can be susceptible to oxidation, especially when heated in the presence of air, leading to colored impurities.[7]

Q2: What are the best storage conditions for this compound?

A2: To ensure stability and prevent degradation, store the compound in a cool (0-8 °C), dark place in a tightly sealed container.[2] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.

Q3: How can I assess the purity of my final product?

A3: A multi-pronged approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantitative purity assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is excellent for structural confirmation and identifying impurities. For a definitive purity value without requiring a specific reference standard, Quantitative NMR (qNMR) is a powerful tool.[8]

Troubleshooting Guide 1: Low Yield During Recrystallization

Problem: You are experiencing significant product loss after performing a recrystallization, resulting in a low recovery of white, crystalline this compound.

Causality Analysis: Low yield is typically a consequence of suboptimal solvent selection or procedural errors that either leave too much product in the mother liquor or cause premature precipitation with impurities.

Potential Causes & Solutions
  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[9][10]

    • Solution: Conduct a systematic solvent screen. Test small amounts of your crude product in various solvents (see Table 1) to find one that meets the criteria. Ethanol, methanol, or mixtures involving acetone and water are often good starting points.[11]

  • Using an Excessive Volume of Solvent: Adding too much hot solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.[10]

    • Solution: Add the hot solvent portion-wise to the crude material while heating and stirring. Stop adding solvent as soon as all the solid has just dissolved to ensure you have a saturated solution.[10]

  • Cooling the Solution Too Rapidly: Crash cooling (e.g., plunging a hot flask directly into an ice bath) promotes the rapid formation of small, often impure crystals and can trap impurities within the crystal lattice.[9]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This encourages the growth of larger, purer crystals. Once the flask has reached room temperature and crystallization appears complete, you can then place it in an ice bath to maximize recovery of the remaining dissolved product.[9]

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Comments
EthanolGoodPoor solubility upon coolingA common and effective choice.[10]
MethanolGoodPoor solubility upon coolingSimilar to ethanol, but may require less volume.[11]
Acetone/WaterGood (in appropriate ratio)Poor solubility upon coolingThe ratio is critical; start with acetone and add hot water until turbidity appears, then re-clarify with a drop of acetone.
DichloromethaneHigh solubility even when coldUnsuitableGenerally not a good choice for recrystallization of this compound.
Hexane / Ethyl AcetatePoor solubilityN/ATypically used as eluents in chromatography, not for recrystallization of this polar compound.
Experimental Protocol: Optimized Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization: Recrystallization Workflow

G start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temp hot_filter->cool_slowly ice_bath 4. Chill in Ice Bath cool_slowly->ice_bath vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (contains impurities) vacuum_filter->mother_liquor dry 7. Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Guide 2: Persistent Impurities After Purification

Problem: After recrystallization, HPLC or NMR analysis still shows the presence of significant impurities, such as starting materials or reaction by-products.

Causality Analysis: This issue arises when impurities have solubility profiles very similar to the target compound, causing them to co-crystallize, or when the impurities are structurally analogous, making separation by simple physical methods difficult. In such cases, a more selective technique like chromatography is required.

Potential Causes & Solutions
  • Similar Polarity Impurities: By-products from the synthesis, such as isomers or incompletely cyclized intermediates, may have polarities close to this compound.[12]

    • Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[13] It is highly effective for removing impurities with different polarities.

  • Trace but Tenacious Impurities: For achieving very high purity (>99.5%), even minor impurities that are difficult to remove by other means must be addressed.

    • Solution: Preparative HPLC. This high-resolution technique offers the best separating power and is ideal for final polishing when extremely high purity is required.[7] Methods developed for analytical HPLC can often be scaled up for preparative separation.[14]

Data Presentation: Starting Conditions for Chromatography
ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Reverse-Phase Silica
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane gradientAcetonitrile/Water with 0.1% Formic or Acetic Acid
Detection TLC with UV lamp (254/366 nm)UV Detector (e.g., at 280 nm)[15]
Typical Loading 1-10% of silica gel weightDependent on column size, typically mg to g scale
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using analytical Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture (your starting eluent) and carefully pack it into a column.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization: Purification Method Selection

G start Crude Product Purity < 90%? recrystallize Recrystallization start->recrystallize Yes column_chrom Column Chromatography start->column_chrom No check_purity1 Purity > 98%? recrystallize->check_purity1 check_purity1->column_chrom No final_product Final Product check_purity1->final_product Yes check_purity2 Purity > 99.5%? column_chrom->check_purity2 prep_hplc Preparative HPLC check_purity2->prep_hplc No check_purity2->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy based on initial purity.

Troubleshooting Guide 3: Product Discoloration and Tautomerism Issues

Problem: The final product is off-white, yellow, or tan instead of a pure white solid. Chromatographic analysis shows broad peaks or inconsistent retention times.

Causality Analysis: Discoloration is often due to trace, highly conjugated impurities formed via oxidation.[7] Chromatographic issues can be linked to the compound's inherent chemical properties: keto-enol tautomerism and metal chelation.

Visualization: Keto-Enol Tautomerism

Caption: The tautomeric equilibrium between the enol and keto forms.

Potential Causes & Solutions
  • Oxidation: Exposure to air, especially at elevated temperatures during solvent evaporation or recrystallization, can generate colored by-products.

    • Solution:

      • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or sonication, particularly for HPLC.[7]

      • Decolorizing Carbon: If the crude product is already colored, add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored impurities before the hot filtration step.[10]

  • On-Column Tautomerization (HPLC): The interconversion between keto and enol forms on the HPLC column can lead to peak splitting or broadening, as the two forms may have slightly different affinities for the stationary phase.

    • Solution:

      • Control pH: The rate of interconversion is pH-dependent.[16] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can often drive the equilibrium to favor one form or accelerate the interconversion rate so that a single, sharp peak is observed.[17][18]

  • Metal Chelation (HPLC): The 4-hydroxyquinoline scaffold is a known chelating agent for metal ions. Interaction with trace metals in the HPLC system (frits, column hardware) can cause severe peak tailing.[7]

    • Solution:

      • Add a Chelating Agent: Introduce a competing chelating agent, such as a low concentration of EDTA (e.g., 0.1 mM), into the mobile phase to sequester metal ions.[7]

      • Use PEEK Hardware: If chelation is a persistent problem, switching to a metal-free HPLC system with PEEK tubing and column hardware is the most robust solution.[7]

References

Technical Support Center: Synthesis of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluoroquinolone precursor. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate for many pharmaceutical agents, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This method involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization of the resulting intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate.[1] While robust, this high-temperature step (often exceeding 250 °C) is prone to several side reactions that can impact yield and purity.[3]

This guide will focus on identifying, understanding, and mitigating these side reactions to help you optimize your synthetic protocol.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the synthesis of this compound.

FAQ 1: My reaction yields a mixture of products, not just the desired this compound. What is the likely identity of the major byproduct?

Answer: The most common and significant byproduct in the Gould-Jacobs synthesis of this compound is its constitutional isomer, 8-Fluoro-4-hydroxyquinoline .[4]

Causality: This issue arises from a lack of complete regioselectivity during the thermal cyclization step. The intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, is formed from 4-fluoroaniline. The cyclization is an electrophilic aromatic substitution where the aniline ring attacks a carbonyl group. With 4-fluoroaniline, this attack can occur at two different positions on the benzene ring relative to the amino group:

  • Attack at the C2 position (ortho to the amino group and meta to the fluorine): This is the desired pathway and leads to the formation of This compound .

  • Attack at the C6 position (ortho to the amino group and also meta to the fluorine): This is the undesired pathway and results in the formation of the 8-Fluoro-4-hydroxyquinoline isomer.[4]

Both pathways are electronically plausible, and the high temperatures used for cyclization often provide enough energy to overcome the activation barriers for both, leading to a mixture of isomers.[3]

Diagram 1: Regioselectivity in the Gould-Jacobs Cyclization

G cluster_start Starting Materials cluster_cyclization Thermal Cyclization (>250 °C) 4-fluoroaniline 4-fluoroaniline Intermediate Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate 4-fluoroaniline->Intermediate Condensation DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Desired Product This compound Intermediate->Desired Product Desired Pathway (Attack at C2) Isomeric Byproduct 8-Fluoro-4-hydroxyquinoline Intermediate->Isomeric Byproduct Side Reaction (Attack at C6)

Caption: Formation of isomeric products during cyclization.

FAQ 2: How can I minimize the formation of the 8-Fluoro-4-hydroxyquinoline isomer?

Answer: While completely eliminating the formation of the 8-fluoro isomer is challenging under standard thermal conditions, its proportion can be influenced by the reaction conditions.

  • Solvent Choice: The choice of high-boiling solvent can impact the isomer ratio. Solvents like diphenyl ether or Dowtherm A are commonly used.[5] While there is no universally "best" solvent for regioselectivity, empirical screening of different thermal transfer media may reveal an optimal choice for your specific setup.

  • Temperature Control: Precise and uniform heating is crucial. Hot spots in the reaction vessel can lead to localized temperature increases, potentially favoring the formation of the thermodynamically more stable (but undesired) isomer or promoting decomposition. The use of a well-stirred reaction mixture in a sand bath or a high-quality heating mantle is recommended.

  • Alternative Synthetic Routes: If a high purity of the 6-fluoro isomer is critical, consider alternative synthetic strategies that offer better regiocontrol. For instance, starting with a pre-functionalized aniline where the desired cyclization position is activated, or the undesired position is blocked, can be an effective, albeit longer, route.

FAQ 3: My reaction mixture turns dark brown or black at high temperatures, and the yield is low. What is causing this, and how can I prevent it?

Answer: The darkening of the reaction mixture is a strong indication of thermal decomposition of the starting materials or the intermediate.

Causality: The high temperatures required for the Gould-Jacobs cyclization (often >250 °C) can lead to the breakdown of the organic molecules involved.[6] The intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, while needing heat to cyclize, can also undergo charring and polymerization if the temperature is too high or if the reaction is heated for an extended period.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: The goal is to find the "sweet spot" where the cyclization proceeds efficiently with minimal decomposition.

    • Step 1: Start with the lower end of the recommended temperature range for the chosen solvent (e.g., 250 °C for diphenyl ether).

    • Step 2: Monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Step 3: Once the reaction is complete (or the rate of product formation significantly slows), cool the reaction mixture promptly. Avoid prolonged heating.

    • Step 4: If the yield is low and decomposition is still observed, consider a slightly lower temperature for a longer duration.

  • Use of Microwave Synthesis: Microwave-assisted organic synthesis can be an excellent alternative to conventional heating.[7] Microwave heating is often more uniform and can significantly reduce reaction times, thereby minimizing the opportunity for thermal decomposition.[7]

Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Reaction
ParameterConventional HeatingMicrowave Heating
Heating Method Oil bath, heating mantleMicrowave irradiation
Typical Temp. 250-300 °C250-300 °C
Typical Time Several hours5-30 minutes
Heat Transfer Conduction/Convection (slower, less uniform)Dielectric heating (rapid, uniform)
Side Reactions Higher potential for decompositionLower potential for decomposition
FAQ 4: I have a mixture of 6-fluoro and 8-fluoro isomers. How can I purify the desired this compound?

Answer: Separating these isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is often the most viable method on a larger scale. The solubility of the two isomers may differ sufficiently in a particular solvent system to allow for their separation through careful, repeated crystallization. This process will require some empirical optimization of solvents and temperatures.

  • Column Chromatography: For smaller quantities, column chromatography on silica gel can be effective. A careful selection of the eluent system will be necessary to achieve good separation. The polarity of the two isomers is very similar, so a shallow solvent gradient may be required.

Experimental Protocol: Purification by Recrystallization (General Guideline)

  • Step 1: Dissolve the crude product mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture).

  • Step 2: Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.

  • Step 3: Collect the crystals by filtration.

  • Step 4: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, NMR).

  • Step 5: Repeat the crystallization process with the enriched fractions until the desired purity is achieved.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

G Start Low Yield or Impure Product Analysis Analyze Crude Product (HPLC, NMR, LC-MS) Start->Analysis Isomer_Check Isomeric Byproduct (8-Fluoro Isomer) Present? Analysis->Isomer_Check Identify Impurities Decomposition_Check Evidence of Decomposition? (Dark Color, Tar) Analysis->Decomposition_Check Purification Purification Strategy: - Fractional Crystallization - Column Chromatography Isomer_Check->Purification Yes Alternative_Route Consider Alternative Regioselective Synthesis Isomer_Check->Alternative_Route Yes, and purity is critical Optimize_Conditions Optimize Cyclization: - Lower Temperature - Shorter Time - Microwave Synthesis Decomposition_Check->Optimize_Conditions Yes End Pure this compound Optimize_Conditions->End Purification->End Alternative_Route->End

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Fluoro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-fluoro-4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical entities. This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics. The presence of the fluorine atom often enhances biological activity and stability.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It aims to directly address specific issues you may encounter during your experiments, drawing from established synthetic protocols and field-proven insights to ensure scientific integrity and reproducibility.

I. Overview of Synthetic Strategies

The synthesis of this compound derivatives is most commonly achieved through thermal cyclization reactions. Two prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis.

  • Gould-Jacobs Reaction: This method involves the condensation of a 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline derivative.

  • Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of a 4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate. The reaction conditions, particularly temperature, can be controlled to favor the formation of either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic product) isomer.

The following sections will delve into specific troubleshooting scenarios and frequently asked questions related to these synthetic routes.

II. Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during the synthesis of this compound derivatives.

Low or No Yield of the Desired Product

Q1: I am experiencing very low to no yield of my this compound product in a Gould-Jacobs reaction. What are the likely causes and how can I improve the yield?

A1: Low yields in the Gould-Jacobs reaction are a common issue and can often be attributed to incomplete cyclization of the intermediate anilinomethylenemalonate. Here are several factors to consider and optimize:

  • Insufficient Cyclization Temperature: The thermal cyclization step requires high temperatures, typically in the range of 240-260 °C. Ensure your heating apparatus is accurately calibrated and capable of maintaining a stable, high temperature. The use of high-boiling point solvents like diphenyl ether or Dowtherm A is standard for this step to facilitate efficient heat transfer.

  • Reaction Time: While high temperatures are necessary, prolonged reaction times at these temperatures can lead to degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure your 4-fluoroaniline and diethyl ethoxymethylenemalonate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Incomplete Formation of the Intermediate: The initial condensation reaction to form the anilinomethylenemalonate is typically carried out at a lower temperature (around 100-120 °C) before proceeding to the high-temperature cyclization. Ensure this step has gone to completion before raising the temperature for cyclization.

Q2: My Conrad-Limpach synthesis is yielding the wrong isomer (2-hydroxyquinoline instead of 4-hydroxyquinoline). How can I improve the regioselectivity?

A2: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.

  • Kinetic vs. Thermodynamic Control: The formation of the 4-hydroxyquinoline derivative is favored under kinetic control, which means lower reaction temperatures (typically around 140-160 °C). The 2-hydroxyquinoline isomer is the thermodynamic product and is favored at higher temperatures (above 200 °C). To obtain the desired this compound, it is critical to maintain the reaction temperature in the lower range.

  • Solvent Choice: While high-boiling point solvents are necessary for the cyclization, their properties can also influence the outcome. Inert solvents like mineral oil have been shown to improve yields in some cases.

Formation of Side Products and Impurities

Q3: I am observing significant tar formation in my high-temperature cyclization reaction. What causes this and how can it be minimized?

A3: Tar formation is a frequent issue in high-temperature reactions like the Gould-Jacobs and Conrad-Limpach syntheses, often resulting from the decomposition of starting materials, intermediates, or the final product.

  • Temperature Control: Overheating is a primary cause of tarring. Precise temperature control is essential. Using a well-calibrated heating mantle with a temperature controller and ensuring efficient stirring to prevent localized hotspots can significantly reduce tar formation.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.

  • Purification: Even with optimized conditions, some tar formation may be unavoidable. The crude product is often a dark, viscous material. Purification techniques such as recrystallization from a suitable solvent or column chromatography are typically necessary to isolate the pure this compound derivative.

Q4: My final product is contaminated with unreacted starting materials. How can I improve the reaction conversion?

A4: Incomplete conversion can be due to several factors:

  • Suboptimal Reaction Conditions: Re-evaluate your reaction temperature and time. As discussed, these are critical parameters that directly influence reaction rates.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of your reactants are being used. A slight excess of one reactant may sometimes be used to drive the reaction to completion, but this must be carefully optimized.

  • Catalyst (if applicable): While these are typically thermal reactions, some variations may employ acid catalysts to promote cyclization. Ensure the catalyst is active and used in the appropriate amount.

Experimental Workflow Visualization

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps in the Gould-Jacobs and Conrad-Limpach reactions.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation 4-Fluoroaniline 4-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate 4-Fluoroaniline->Intermediate 100-120 °C DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Cyclization High Temperature (240-260 °C) Intermediate->Cyclization Product This compound -3-carboxylate Cyclization->Product Hydrolysis Saponification (e.g., NaOH) Product->Hydrolysis Decarboxylation Heat Hydrolysis->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow for the Gould-Jacobs Synthesis.

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Schiff_Base Schiff Base/ Enamine Intermediate 4-Fluoroaniline->Schiff_Base Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Schiff_Base Cyclization Thermal Cyclization Schiff_Base->Cyclization Product_4_OH This compound (Kinetic Product) Cyclization->Product_4_OH ~140-160 °C Product_2_OH 6-Fluoro-2-hydroxyquinoline (Thermodynamic Product) Cyclization->Product_2_OH >200 °C

Caption: Workflow for the Conrad-Limpach-Knorr Synthesis.

III. Experimental Protocols

The following are generalized protocols for the synthesis of this compound derivatives. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: Gould-Jacobs Synthesis of Ethyl this compound-3-carboxylate

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 100-120 °C for 1-2 hours to form the anilinomethylenemalonate intermediate. Ethanol is evolved during this step.

  • Add a high-boiling point solvent such as diphenyl ether to the reaction mixture.

  • Increase the temperature to 240-260 °C and maintain for 30-60 minutes to effect cyclization. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Protocol 2: Conrad-Limpach Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • To a stirred solution of 4-fluoroaniline (1 equivalent) in a high-boiling point solvent like diphenyl ether, add ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture to 140-150 °C for 1-2 hours to form the intermediate β-amino acrylate. Water is evolved during this step.

  • Increase the temperature to approximately 250 °C to induce cyclization.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain the crude 6-fluoro-4-hydroxy-2-methylquinoline.

  • Further purification can be achieved by recrystallization.

IV. Data Presentation: Optimization Parameters

The following table summarizes key reaction parameters for the optimization of this compound synthesis.

ParameterGould-Jacobs ReactionConrad-Limpach-Knorr SynthesisRationale and Considerations
Key Reactants 4-Fluoroaniline, Diethyl ethoxymethylenemalonate4-Fluoroaniline, β-Ketoester (e.g., Ethyl acetoacetate)The choice of reactants determines the substitution pattern on the final quinoline ring.
Condensation Temp. 100-120 °CRoom Temperature to 150 °CLower temperatures are sufficient for the initial condensation to form the enamine or Schiff base intermediate.
Cyclization Temp. 240-260 °C140-160 °C (for 4-OH), >200 °C (for 2-OH)This is the most critical parameter for yield and regioselectivity.
Solvent High-boiling point (e.g., Diphenyl ether, Dowtherm A)High-boiling point (e.g., Diphenyl ether, Mineral oil)The solvent must be stable at high temperatures and facilitate efficient heat transfer.
Common Issues Low yield, Tar formationIncorrect isomer, Tar formationCareful control of temperature and reaction time is key to mitigating these issues

Technical Support Center: Troubleshooting 6-Fluoro-4-hydroxyquinoline Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoro-4-hydroxyquinoline. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. As a quinoline derivative, this compound possesses valuable properties for pharmaceutical and agricultural research but often presents solubility hurdles that can impact experimental consistency and accuracy.[1] This guide is structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound (also known as 6-Fluoroquinolin-4-ol) can exist in tautomeric forms, the hydroxy-quinoline and the quinolone form, which influences its behavior in different solvent systems.[2]

Below is a summary of its key physicochemical parameters.

PropertyValueSource
Molecular Formula C₉H₆FNO[3][4]
Molecular Weight 163.15 g/mol [3]
Appearance White to off-white solid/powder[5]
XLogP3 0.7[3]
Predicted pKa Acidic (enol): ~8-9, Basic (quinoline N): ~4-5Predicted values based on similar structures
Common Solvents Soluble in DMSO; poorly soluble in water and ethanol.[6]

Note: The XLogP3 value of 0.7 suggests moderate lipophilicity. The predicted pKa values indicate that the molecule's charge, and therefore its aqueous solubility, can be manipulated by adjusting pH.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: What is the best solvent for preparing a high-concentration stock solution?

For initial stock preparation, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] Its strong solubilizing power can typically dissolve this compound to concentrations of 10 mM or higher. However, it is crucial to use anhydrous DMSO, as it is hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds in DMSO, leading to precipitation over time.[7][8]

Q2: My compound precipitated when I diluted my DMSO stock into an aqueous buffer for my assay. Why did this happen and how can I fix it?

This common phenomenon is known as "antisolvent precipitation" or "crashing out".[9] The compound is stable in the high-concentration organic DMSO stock but becomes supersaturated and precipitates when rapidly diluted into an aqueous buffer where its solubility is much lower.[10] Poor solubility can lead to inaccurate dosing, high variability in results, and incorrect structure-activity relationships (SAR).[11][12]

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution in your cell culture medium or buffer, then perform subsequent dilutions from there. This gradual reduction in solvent strength can help keep the compound in solution.[13]

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while continuously vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Reduce Final Concentration: Assess if your experiment can be performed at a lower final concentration of the compound, which may be below its aqueous solubility limit.

  • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%, and almost always <1%) to avoid solvent-induced artifacts or cytotoxicity.[9][14]

Q3: Can I improve the aqueous solubility of this compound by adjusting pH?

Yes, pH adjustment is a highly effective strategy for ionizable compounds like this one.[11] The molecule has two ionizable groups: the quinoline nitrogen (basic) and the hydroxyl group (acidic).

  • In Acidic Conditions (pH < 4): The quinoline nitrogen becomes protonated (R-NH⁺), creating a positive charge and increasing solubility.

  • In Basic Conditions (pH > 9): The hydroxyl group becomes deprotonated (R-O⁻), creating a negative charge and increasing solubility.

The compound will be least soluble at its isoelectric point, where it is neutral. Therefore, shifting the pH of your aqueous buffer away from neutral should enhance solubility. Always confirm that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any recommended co-solvents or excipients I can use for in vitro studies?

If pH adjustment is not feasible, several solubilizing excipients can be employed, though they must be validated for compatibility with your specific assay.

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or ethanol can sometimes be used in small percentages to increase solubility.[15]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form "inclusion complexes" with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing solubility.[11][15]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can improve the wettability and dispersion of the compound.[11]

Q5: How should I properly store solutions of this compound?

Proper storage is critical to prevent both precipitation and chemical degradation.

  • Powder: Store the solid compound at 4°C or -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solutions: Prepare aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation.[7][16] Store these aliquots at -20°C or -80°C. Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled compound is redissolved.

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility problem, a systematic approach is most effective. The following workflow guides you from the simplest to more advanced solutions.

G start Start: Compound received as solid stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock visual_stock 2. Visual Check: Is stock solution clear? stock->visual_stock dilute 3. Dilute to Final Conc. in Aqueous Buffer visual_stock->dilute  Yes   warm_sonicate Troubleshoot A: Gently warm (37°C) & sonicate stock solution visual_stock->warm_sonicate No visual_dilute 4. Visual Check: Precipitate or Cloudiness? dilute->visual_dilute success Success: Proceed with Assay visual_dilute->success No ph_adjust Troubleshoot B: Adjust Buffer pH (e.g., pH 4.0 or pH 9.0) visual_dilute->ph_adjust Yes warm_sonicate->stock ph_adjust->dilute Try Again co_solvent Troubleshoot C: Add Solubilizing Excipient (e.g., Cyclodextrin, Tween) ph_adjust->co_solvent Still Precipitates co_solvent->dilute Try Again lower_conc Troubleshoot D: Lower Final Assay Concentration co_solvent->lower_conc Still Precipitates lower_conc->dilute

Caption: A step-by-step workflow for troubleshooting solubility.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Use an analytical balance to weigh out 1.63 mg of this compound. Transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.[7]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.[7]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or haze. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in separate, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 4.2: pH-Assisted Solubilization in Aqueous Buffers

This protocol is for situations where precipitation occurs upon dilution into a neutral buffer (e.g., PBS pH 7.4).

  • Buffer Preparation: Prepare two alternative versions of your primary assay buffer: one adjusted to pH ~4.0 (acidic) and another to pH ~9.0 (basic). Use HCl and NaOH for adjustments.

  • Solubility Test: In separate tubes, add your DMSO stock of this compound to each of the three buffers (pH 4.0, 7.4, and 9.0) to achieve your desired final concentration. Add the stock slowly while vortexing.

  • Observation: Let the solutions sit at room temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Validation: Select the pH condition that results in a clear, stable solution. Before proceeding with your main experiment, you must validate that this altered pH does not negatively affect your cells, enzyme, or other assay components. Run a "buffer only" control at the new pH to check for background effects.

Section 5: Ionization States of this compound

The solubility of the compound in aqueous media is directly related to its ionization state, which is dictated by the pH of the solution relative to the compound's pKa values.

ionization cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH ~7) cluster_high_ph High pH (e.g., pH > 9) low_ph_label Protonated (Cationic) Higher Solubility neutral_label Neutral Lowest Aqueous Solubility low_ph_label->neutral_label + OH⁻ - H⁺ high_ph_label Deprotonated (Anionic) Higher Solubility neutral_label->high_ph_label + OH⁻ - H⁺

Caption: Effect of pH on the ionization and solubility of the molecule.

References

preventing degradation of 6-Fluoro-4-hydroxyquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline (CAS 391-78-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile compound. As a key intermediate in the synthesis of pharmaceuticals, including anti-infective and anti-cancer agents, maintaining its purity during storage is critical for reproducible experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on the known chemical properties of quinolinols and fluoroaromatic compounds.

The core structure of this compound, featuring a quinoline ring, a hydroxyl group, and a fluorine substituent, dictates its stability profile. The fluorine atom generally enhances molecular stability.[1] However, the 4-hydroxyquinoline core is susceptible to degradation via oxidation and photodegradation. This guide explains the causality behind potential degradation and provides actionable protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is the correct appearance of high-purity this compound?

A1: High-purity this compound should be a white to off-white or pale-yellow amorphous powder. Significant deviation from this, such as a distinct brown or dark tan color, may indicate degradation.

Q2: What are the primary causes of degradation during storage?

A2: The main factors that can induce degradation of this compound are exposure to light , oxygen (air) , and high temperatures . Like other quinoline derivatives, it can turn brown upon exposure to light and air.[2] Incompatible materials, such as strong oxidizing agents and strong acids, can also cause rapid decomposition.[3][4]

Q3: What is the recommended short-term and long-term storage temperature?

A3: For optimal stability, we recommend the following storage temperatures. Adherence to these conditions is the first line of defense against thermal degradation.

Storage DurationTemperature RangeRationale
Long-term (Months to Years) 0-8 °C[1][5]Refrigeration significantly slows down potential oxidative and thermal degradation pathways.
Short-term (Days to Weeks) Room Temperature (≤25°C)While stable for short periods, prolonged exposure to ambient temperatures is not advised.

Q4: The compound exists as a tautomer. Does this affect storage?

A4: Yes, this compound exists in tautomeric equilibrium with its keto form, 6-Fluoro-1H-quinolin-4-one.[6] While this is an intrinsic property, the keto-enol equilibrium can be influenced by the solvent and pH. The primary degradation pathways (oxidation, photodegradation) are a concern for both forms. The storage recommendations provided are suitable for maintaining the integrity of the compound regardless of the dominant tautomeric form.

Troubleshooting Guide

This section addresses specific issues you may encounter, explains the likely chemical cause, and provides a course of action.

Issue 1: Compound has turned from white/off-white to tan or brown.
  • Question: My vial of this compound, which was initially off-white, has developed a noticeable tan or brown color over time. Is it still usable?

  • Underlying Cause: This color change is a classic indicator of oxidative and/or photodegradation . The 4-hydroxyquinoline ring system is susceptible to oxidation, which can be initiated or accelerated by exposure to atmospheric oxygen and UV light. This process can lead to the formation of colored, polymerized, or quinone-like structures. The parent compound, quinoline, is known to turn brown on exposure to light.[2]

  • Course of Action:

    • Assess Purity: Do not assume the material is unusable. The discoloration may be due to a small percentage of degradation products. We strongly recommend performing a purity check using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Solubility Test: A simple preliminary check is to dissolve a small amount in a recommended solvent like methanol.[7] Significant insolubility or the presence of dark, insoluble particulates suggests substantial degradation.

    • Decision: If HPLC analysis shows purity is still within your experimental tolerance (e.g., >98%), you may be able to proceed, though the risk of unknown impurities interfering is present. If purity has dropped significantly, or if a large amount of insoluble material is observed, the vial should be discarded according to your institution's chemical waste disposal procedures.

Issue 2: Poor solubility or visible particulates in solution.
  • Question: I'm having trouble dissolving the compound in a solvent in which it was previously soluble. I also see small particles that won't dissolve. What's happening?

  • Underlying Cause: This is often a more advanced sign of degradation. The degradation products, particularly polymers formed through oxidative pathways, are typically less soluble than the parent compound. What you are observing are likely these insoluble polymeric impurities.

  • Course of Action:

    • Filtration: Attempt to dissolve the material in an appropriate solvent and filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove the insoluble particulates.

    • Quantify and Qualify: Analyze the filtered solution by HPLC to determine the concentration and purity of the remaining soluble this compound.

    • Risk Assessment: Using this material is risky. Even if the filtered solution shows the correct compound, the actual concentration will be lower than calculated from the initial weight, and some soluble degradation products may still be present. It is highly recommended to use a fresh, non-degraded vial for any critical experiments.

Issue 3: Inconsistent or failed results in a downstream synthesis.
  • Question: My reaction, which uses this compound as a starting material, is giving low yields or failing completely, even though it has worked before. Could the compound be the problem?

  • Underlying Cause: Absolutely. Degradation reduces the molar amount of active starting material, leading to inaccurate stoichiometry and lower yields. Furthermore, the degradation products themselves can interfere with the reaction. For example, nucleophilic degradation products could compete in reactions, or radical species could quench a catalyst.

  • Troubleshooting Workflow: This workflow helps systematically diagnose the issue.

    G start Inconsistent Synthetic Results check_purity Check Purity of 6-F-4-HQ (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >98% and within specification? check_purity->is_pure check_reagents Troubleshoot other reagents and conditions is_pure->check_reagents  Yes discard Discard degraded vial. Source a new lot. is_pure->discard  No review_storage Review Storage Protocol. (See Section 4) discard->review_storage

    Caption: Troubleshooting workflow for synthesis failure.

Protocols for Preventing Degradation

Adherence to rigorous storage and handling protocols is the most effective strategy to maintain the chemical integrity of this compound.

Protocol 1: Recommended Long-Term Storage

This protocol minimizes exposure to the three primary degradation factors: light, oxygen, and heat.

Materials:

  • Original vendor vial of this compound.

  • Laboratory parafilm or vial cap sealant.

  • Amber vial or opaque secondary container.

  • Inert gas (Argon or Nitrogen) with regulator and tubing.

  • Refrigerator or cold room (0-8 °C).

Procedure:

  • Minimize Initial Exposure: Upon receiving the compound, minimize the time the vial is open to the atmosphere.

  • Inert Gas Blanket (Critical Step): Before sealing for long-term storage, gently flush the headspace of the vial with a dry, inert gas like argon or nitrogen for 10-15 seconds. This displaces atmospheric oxygen, a key driver of oxidative degradation.

  • Seal Tightly: Immediately after inerting, securely tighten the vial cap. For an extra barrier against moisture and air ingress, wrap the cap-vial interface with parafilm.

  • Protect from Light: Place the sealed vial inside a labeled amber vial or a light-blocking opaque secondary container.

  • Refrigerate: Store the container in a designated refrigerator at 0-8 °C.[1][5]

Protocol 2: Quality Control (QC) Purity Assessment by RP-HPLC

This is a general guideline for a stability-indicating RP-HPLC method. The exact conditions may need to be optimized for your specific equipment and column. The goal is to separate the parent peak from any potential degradation products.[8][9][10]

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • HPLC-grade buffer (e.g., ammonium acetate or phosphate buffer)

  • 0.22 µm syringe filters

Suggested Method Parameters:

  • Mobile Phase A: Buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH adjusted to 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a lower percentage of B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 90-95%) over 20-30 minutes to elute both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection Wavelength: Scan for optimal wavelength, but ~254 nm or ~313 nm are often good starting points for quinoline structures.

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standard: Accurately prepare a standard solution of known concentration (e.g., 0.1 mg/mL) from a fresh, trusted lot of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare Sample: Prepare the sample from the vial at the same concentration as the standard.

  • Analysis: Inject both the standard and the sample.

  • Evaluation: Compare the chromatograms. Look for new peaks (degradation products) or a decrease in the area of the main peak in the sample compared to the standard. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Understanding Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, we can infer the most likely degradation pathways based on the known chemistry of 4-hydroxyquinolines and related fluoroquinolone antibiotics.[11][12][13]

1. Photodegradation: UV light can excite the quinoline ring system, making it susceptible to reaction with oxygen or water. This can lead to hydroxylation at various positions on the ring, or more complex ring-opening reactions. Studies on 4-hydroxyquinoline show it forms triplet states upon UV irradiation, which can react via electron transfer.[12]

2. Oxidation: Atmospheric oxygen can attack the electron-rich phenol-like ring. This can proceed through radical mechanisms, eventually leading to the formation of quinone-type structures or dimers/polymers, which are often highly colored.

G parent This compound (White Solid) stress Light (UV) Oxygen (Air) Heat parent->stress deg1 Hydroxylated Byproducts (e.g., Diols) stress->deg1  Photodegradation deg2 Quinone-like Structures & Polymers (Colored) stress->deg2  Oxidation path1 Photodegradation path2 Oxidation

Caption: Inferred degradation pathways of this compound.

References

common impurities in 6-Fluoro-4-hydroxyquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.

I. Understanding the Impurity Profile of this compound

The purity of this compound is paramount for its successful use in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.[1] Impurities can arise from the synthetic route employed, handling, and storage. The most common synthetic pathways to 4-hydroxyquinolines are the Conrad-Limpach and Gould-Jacobs reactions.[2][3] Understanding these pathways is key to anticipating potential impurities.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely impurities in my this compound sample?

Based on common synthetic routes, the impurities in your this compound sample are likely to be one or more of the following:

  • Unreacted Starting Materials:

    • 4-Fluoroaniline: A common precursor in many quinoline syntheses. Its presence suggests an incomplete reaction.

    • Diethyl ethoxymethylenemalonate (DEEM) or a β-ketoester: These are key reagents in the Gould-Jacobs and Conrad-Limpach syntheses, respectively.[2][4]

  • Reaction Intermediates:

    • Anilidomethylenemalonic ester: An intermediate in the Gould-Jacobs reaction that may persist if the high-temperature cyclization is incomplete.[5]

    • Schiff base: Formed during the Conrad-Limpach synthesis, its presence indicates an incomplete cyclization step.[2]

  • Byproducts of Incomplete Reaction:

    • 3-Carboalkoxy-6-fluoro-4-hydroxyquinoline: This can be a significant byproduct if the final decarboxylation step in the Gould-Jacobs reaction is not driven to completion.[5]

  • Solvent-Related Impurities:

    • High-boiling point solvents: Syntheses like the Conrad-Limpach and Gould-Jacobs often use high-boiling solvents such as diphenyl ether or Dowtherm.[6] Residual amounts of these can be present in the final product.

Q2: My this compound has a slight coloration. What could be the cause?

A slight yellow or tan coloration can indicate the presence of oxidized impurities or residual starting materials. While the pure compound is typically a white to off-white solid, trace impurities can lead to discoloration.

Q3: How can I quickly assess the purity of my this compound?

Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By spotting your sample alongside the starting materials (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components in your sample. The presence of multiple spots indicates impurities. Visualization can often be achieved using a UV lamp (254 nm).[7]

II. Troubleshooting Guide for Purification

Effective purification is critical to obtaining high-quality this compound. The two most common and effective methods are recrystallization and column chromatography.

A. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8][9]

Q4: I am having trouble finding a suitable recrystallization solvent for this compound. What should I look for?

The ideal recrystallization solvent should:

  • Dissolve the this compound sparingly or not at all at room temperature.

  • Dissolve the compound well at an elevated temperature.

  • Either dissolve the impurities well at all temperatures or not at all.

  • Not react with the compound.[10]

For quinolone derivatives, common solvents to screen include ethanol, methanol, acetone, or mixtures such as ethanol/water or acetone/hexane.[10] A systematic solvent screening with small amounts of your crude material is the most effective approach.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Issue Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Re-dissolve the oil in more hot solvent and try cooling more slowly. If the problem persists, consider a different solvent or pre-purification by another method.
Low recovery of purified product The compound is too soluble in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use ice-cold solvent for washing and use it sparingly.
B. Purification by Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities.

Q5: When should I choose column chromatography over recrystallization?

Column chromatography is preferable when:

  • You have a complex mixture of impurities.

  • The impurities have similar solubility profiles to the desired compound, making recrystallization ineffective.

  • You need to separate isomers or closely related byproducts.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Issue Possible Cause Solution
Poor separation of compounds The chosen mobile phase is either too polar or not polar enough.Adjust the polarity of the mobile phase. If the compounds are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.
Cracking of the silica gel bed The column was allowed to run dry.Always ensure the silica gel bed is covered with the mobile phase.
Broad or tailing bands The sample was overloaded on the column, or the compound is interacting too strongly with the silica gel.Use a larger column or less sample. Adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase can sometimes help.

III. Analytical Techniques for Purity Confirmation

After purification, it is essential to confirm the purity of your this compound.

Q6: What analytical methods are recommended for final purity confirmation?

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for quinoline derivatives.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate the presence of impurities.[1][13][14]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of your compound and help in the identification of impurities by their mass-to-charge ratio.[1]

IV. Visualizing the Purification Workflow

To aid in understanding the logical flow of the purification process, the following diagram illustrates the decision-making process and steps involved.

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_final Final Product Start Crude this compound TLC Perform TLC Analysis Start->TLC Decision Purity Acceptable? TLC->Decision ChooseMethod Choose Purification Method Decision->ChooseMethod No PureProduct Pure this compound Decision->PureProduct Yes Recrystallization Recrystallization FinalAnalysis Confirm Purity (HPLC, NMR, MS) Recrystallization->FinalAnalysis ColumnChromatography Column Chromatography ColumnChromatography->FinalAnalysis ChooseMethod->Recrystallization Simple Impurity Profile ChooseMethod->ColumnChromatography Complex Impurity Profile FinalAnalysis->PureProduct

Caption: A workflow for the purification of this compound.

V. References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI.

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI.

  • This compound. (n.d.). Chem-Impex. Retrieved January 3, 2026, from --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from --INVALID-LINK--

  • 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2000). Nucleosides Nucleotides Nucleic Acids.

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Tennessee.

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). PMC - NIH.

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI.

  • TLC Visualization Reagents. (n.d.). EPFL.

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH.

  • Recrystallization. (2020, January 10). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--

  • Identification and Determination of Impurities in Drugs. (2000). Elsevier.

  • Sourcing this compound: A Guide for Buyers and Researchers. (n.d.). Autech Industry.

  • A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. (2021). PubMed Central.

  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. (2025). BenchChem.

References

Technical Support Center: Refining HPLC Methods for 6-Fluoro-4-hydroxyquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 6-Fluoro-4-hydroxyquinoline via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Here, we move beyond mere procedural lists to explain the why behind the how, grounding our recommendations in established scientific principles to ensure the integrity and success of your analytical outcomes.

Understanding the Analyte: this compound

This compound is a heterocyclic organic compound and a key intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics.[1] Its chemical structure, featuring a quinoline core with fluorine and hydroxyl substitutions, imparts specific physicochemical properties that influence its behavior during chromatographic separation. Understanding these properties is paramount for developing a reliable HPLC method.

PropertyValue/InformationSignificance for HPLC Method Development
Chemical Structure C₉H₆FNOThe aromatic quinoline ring provides chromophores for UV detection. The polar hydroxyl group and electronegative fluorine atom influence its retention characteristics.
Molecular Weight 163.15 g/mol Relevant for mass spectrometry-based detection if used.
pKa (Estimated) ~4-5 (for the quinoline nitrogen) and ~8-9 (for the hydroxyl group)The ionization state is pH-dependent, significantly impacting retention in reversed-phase HPLC. An acidic mobile phase is generally preferred to ensure the protonation of the quinoline nitrogen, leading to more consistent retention.[2]
logP (Estimated) ~1.5-2.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Absorbance (Estimated) λmax ~280-300 nmProvides a basis for selecting the optimal detection wavelength for maximum sensitivity. Fluoroquinolones, in general, exhibit strong absorbance in this region.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) method utilizing a C18 column.[4] This is due to the analyte's moderate hydrophobicity.

Here is a recommended initial setup:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (to achieve a pH of ~2.5-3.5)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A scouting gradient from 5% to 95% B over 20 minutes can help determine the optimal elution conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm[3]

  • Injection Volume: 5-10 µL

The acidic mobile phase ensures the protonation of the quinoline nitrogen, which suppresses silanol interactions and leads to better peak shape.[5]

Q2: How do I prepare my sample of this compound for HPLC analysis?

Proper sample preparation is critical for accurate and reproducible results. For a solid standard or sample, the following steps are recommended:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound standard and dissolve it in a suitable solvent. Methanol or a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) are good starting choices.[6]

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to the desired concentration range for your calibration curve.

  • Sample Preparation from a Matrix: If your sample is in a complex matrix (e.g., reaction mixture, biological fluid), a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary.[7]

  • Filtration: Always filter your final sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.

Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen on the quinoline ring, causing tailing.

    • Solution:

      • Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.5. This protonates the analyte and the silanol groups, minimizing unwanted ionic interactions.[5]

      • Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups.[4]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Cause 3: Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q4: I am observing a drift in the retention time of my analyte. What should I investigate?

Retention time drift can compromise the reliability of your results. Here are the common culprits:

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8]

  • Column Temperature Fluctuations: The column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[8]

  • Column Equilibration: Insufficient equilibration time between injections, especially with gradient methods, can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).

    • Solution: Monitor column performance with a system suitability standard. If performance declines significantly, replace the column.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution
Symptom Potential Cause Recommended Action
Co-eluting peaks or broad peaksInadequate separation efficiency- Optimize the mobile phase composition. Try changing the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. - Adjust the mobile phase pH to alter the ionization state of the analyte and any impurities.[2] - For gradient methods, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Inappropriate column chemistry- Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can provide alternative selectivity through π-π interactions with the quinoline ring.[4]
Issue 2: Pressure Problems
Symptom Potential Cause Recommended Action
High backpressureBlockage in the system- Systematically isolate the source of the blockage by disconnecting components (column, guard column, tubing) and checking the pressure. - A clogged inlet frit on the column is a common cause. Try back-flushing the column (disconnected from the detector). If this fails, the frit may need to be replaced. - Ensure your mobile phase is filtered and degassed.[9]
Fluctuating pressureAir bubbles in the pump- Degas the mobile phase using sonication or an inline degasser. - Prime the pump to remove any trapped air bubbles.
Low backpressureLeak in the system- Inspect all fittings and connections for signs of leaks. Tighten or replace fittings as necessary.
Issue 3: Baseline Issues
Symptom Potential Cause Recommended Action
Noisy baselineContaminated mobile phase or detector cell- Use high-purity HPLC-grade solvents. - Flush the detector cell with a suitable solvent like isopropanol.
Drifting baselineIncomplete column equilibration or temperature fluctuations- Ensure the column is fully equilibrated before starting a run. - Use a column oven to maintain a stable temperature.
Ghost peaksContamination in the injection system or carryover from a previous injection- Run a blank injection (mobile phase only) to confirm carryover. - Clean the injector and sample loop. - Develop a robust needle wash method.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound.

  • System Preparation:

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

      • Mobile Phase B: Acetonitrile.

    • Degas the mobile phases for at least 15 minutes.

    • Install a C18 column (4.6 x 150 mm, 5 µm) and set the column oven to 30 °C.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 30 minutes).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the desired gradient program (e.g., 5% to 95% B over 20 minutes).

    • Monitor the chromatogram at 280 nm.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

To develop a stability-indicating method, you must demonstrate that the method can separate the intact drug from its degradation products.

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Neutralize and Dilute: Neutralize the acidic and basic samples and dilute all stressed samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method and check for the resolution between the parent peak and any degradation peaks.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (Dissolution, Filtration) Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A typical workflow for HPLC analysis.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Silanol Silanol Interactions Problem->Silanol Overload Column Overload Problem->Overload Contamination Column Contamination Problem->Contamination LowerpH Lower Mobile Phase pH Silanol->LowerpH EndCapped Use End-capped Column Silanol->EndCapped Dilute Dilute Sample Overload->Dilute Flush Flush Column Contamination->Flush

Caption: A decision tree for troubleshooting peak tailing.

References

Technical Support Center: Overcoming Bacterial Resistance with 6-Fluoro-4-hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents. 6-Fluoro-4-hydroxyquinoline analogs represent a promising class of compounds, building upon the legacy of fluoroquinolone antibiotics. These analogs are designed to circumvent existing resistance mechanisms and exhibit potent activity against a wide range of bacterial pathogens. This guide provides in-depth technical support for researchers working with these compounds, addressing common experimental challenges and offering troubleshooting strategies to ensure the generation of accurate and reproducible data.

Section 1: Mechanism of Action - The "Why" Behind the "How"

A fundamental understanding of the mechanism of action is crucial for troubleshooting unexpected experimental outcomes. This compound analogs, like other quinolones, primarily target two essential bacterial enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) .[1][2] These enzymes are vital for DNA replication, repair, and recombination.[3]

The bactericidal activity of these compounds stems from their ability to stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex of the drug, enzyme, and DNA.[1][4] This stabilized "cleavable complex" blocks the movement of the DNA replication fork, leading to a cascade of events including the inhibition of DNA synthesis and ultimately, cell death.[5][6]

Bacterial resistance to quinolones most commonly arises from specific mutations in the genes encoding these target enzymes, particularly within the quinolone resistance-determining regions (QRDRs) of gyrA and parC.[6][7][8] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.[3] Another significant resistance mechanism involves the reduced intracellular accumulation of the drug, either through decreased uptake via porin channels or by the overexpression of multidrug resistance (MDR) efflux pumps.[7][8][9]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm Drug This compound Analog Porin Porin Channel Drug->Porin Entry Efflux Efflux Pump Drug->Efflux Exit (Resistance) CleavableComplex Ternary Cleavable Complex (Drug-Enzyme-DNA) Drug->CleavableComplex Stabilizes ReplicationFork DNA Replication Fork Porin->ReplicationFork Gyrase DNA Gyrase (GyrA/GyrB) ReplicationFork->Gyrase Relieves Supercoiling TopoIV Topoisomerase IV (ParC/ParE) ReplicationFork->TopoIV Decatenates Daughter Chromosomes Gyrase->CleavableComplex TopoIV->CleavableComplex DNA_Damage DNA Damage & Replication Arrest CleavableComplex->DNA_Damage CellDeath Bactericidal Effect DNA_Damage->CellDeath

Caption: Mechanism of action and resistance pathways for this compound analogs.

Section 2: Troubleshooting Experimental Assays

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Minimum Inhibitory Concentration (MIC) Assays

Q1: My MIC values for a new this compound analog are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values are a common issue. Several factors can contribute to this variability:

  • Compound Solubility and Stability: Novel synthetic compounds may have limited solubility in standard aqueous media like Mueller-Hinton Broth (MHB).[10] Precipitation of your compound will lower its effective concentration, leading to erroneously high and variable MICs. Additionally, the stability of the compound over the incubation period (16-20 hours) at 37°C can affect its activity.[10]

    • Troubleshooting:

      • Solubility: Prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in your assay does not exceed a level that impacts bacterial growth (typically ≤1%).[10] Always include a solvent control (media + highest DMSO concentration) to confirm it has no inhibitory effect. Visually inspect your microtiter plates for any precipitation before and after incubation.[10]

      • Stability: Some quinolones can degrade under alkaline or photolytic conditions.[11][12][13][14] Protect your stock solutions and assay plates from light. If you suspect pH-dependent degradation, measure the pH of your media to ensure it's within the expected range (typically 7.2-7.4 for MHB).

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A heavy inoculum can overwhelm the antibiotic, leading to higher MICs, while a light inoculum can result in artificially low values.[10]

    • Troubleshooting: Adhere strictly to standardized protocols for inoculum preparation, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines. This typically involves adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, followed by a further dilution to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

  • Media and Reagent Quality: The composition of the culture medium, particularly the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺), can influence the activity of quinolones.[10] Variations between media batches can be a source of inconsistency.

    • Troubleshooting: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Record the lot number of the media used for each experiment to track potential batch-to-batch variability.

Q2: I'm testing my analogs against a known resistant strain, but the fold-change in MIC compared to the susceptible parent strain is lower than expected.

A2: This could indicate several possibilities:

  • The Analog Evades the Primary Resistance Mechanism: Your novel analog may not be affected by the specific resistance mechanism in the characterized strain. For example, if the resistance is due to a specific gyrA mutation, your compound might preferentially inhibit topoisomerase IV or be unaffected by that particular amino acid substitution.[15][16]

    • Troubleshooting: Sequence the QRDRs of gyrA, gyrB, parC, and parE in the resistant strain to confirm the presence of known resistance mutations.[3] Test your compound against a panel of strains with different, well-defined resistance mechanisms (e.g., efflux pump overexpression, different target mutations).

  • Efflux Pump Activity: The resistant strain may overexpress an efflux pump that recognizes and expels the standard fluoroquinolone (e.g., ciprofloxacin) but has a lower affinity for your novel analog.[15]

    • Troubleshooting: Perform the MIC assay in the presence and absence of an efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginine β-naphthylamide (PAβN).[3][15] A significant reduction (≥4-fold) in the MIC value in the presence of the EPI suggests that the compound is a substrate for an efflux pump.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of a newly synthesized this compound analog with unknown solubility?

A1: Start by attempting to dissolve a small, accurately weighed amount of the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mg/mL or 10-50 mM). Use sonication and gentle warming (e.g., 37°C) to aid dissolution. If it dissolves, this stock can be used for serial dilutions in your assay medium. Remember to account for the final DMSO concentration. If it does not dissolve in DMSO, you may need to explore other solvents or formulation strategies, but this is less common for initial in vitro screening.

Q2: What are the essential controls for an MIC experiment?

A2: Every MIC plate must include the following controls:

  • Sterility Control: Media only (no bacteria, no compound). This well should remain clear.

  • Growth Control: Media + bacteria (no compound). This well should show robust growth (turbidity).

  • Solvent Control: Media + bacteria + highest concentration of solvent (e.g., DMSO) used in the experiment. This well should show growth comparable to the growth control.[10]

  • Positive Control Antibiotic: A standard antibiotic with a known MIC for the test strains (e.g., ciprofloxacin). This validates your methodology and the susceptibility profile of your strains.

Q3: Can I compare the absolute MIC values of two different quinolone analogs to determine which is more potent?

A3: Comparing absolute MIC values directly can be misleading.[17] A more informative measure is the "distance to breakpoint." This involves knowing the clinical breakpoint for a class of drugs against a specific organism. While clinical breakpoints won't exist for your novel analogs, you can compare their MICs relative to the MIC of a standard drug like ciprofloxacin. A lower MIC value generally indicates higher potency, but factors like spectrum of activity, resistance profile, and potential for toxicity are also critical for overall assessment.

Section 4: Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

  • Inoculum Preparation: a. From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum.

  • Compound Preparation: a. Prepare a 10 mg/mL stock solution of your this compound analog in 100% DMSO. b. Create a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration. For example, if your highest test concentration is 128 µg/mL, prepare a 256 µg/mL working solution.

  • Plate Preparation (96-well microtiter plate): a. Add 100 µL of CAMHB to wells in columns 2 through 12. b. Add 200 µL of your 2x concentrated compound working solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control.

  • Inoculation: a. Add 100 µL of the working inoculum (from step 1d) to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the compound and the inoculum by a factor of two, achieving the target final bacterial concentration of ~5 x 10^5 CFU/mL. b. Do NOT add inoculum to column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[17]

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare 0.5 McFarland Inoculum A2 Inoculate Plate with Bacterial Suspension P1->A2 P2 Prepare 2x Drug Working Solution A1 Serial Dilute Drug in 96-Well Plate P2->A1 A1->A2 B1 Incubate 16-20h at 37°C A2->B1 B2 Read Plate for Visible Growth B1->B2 B3 Determine MIC B2->B3

Caption: Standard workflow for a broth microdilution MIC assay.

Section 5: Data Interpretation
Summarizing Quantitative Data

When comparing the activity of several analogs against a panel of bacterial strains, a well-structured table is essential for clear interpretation.

CompoundS. aureus (Susceptible) MIC (µg/mL)S. aureus (Resistant, gyrA mutant) MIC (µg/mL)E. coli (Susceptible) MIC (µg/mL)P. aeruginosa (WT) MIC (µg/mL)
Analog 1 0.5814
Analog 2 0.250.50.52
Analog 3 2>64816
Ciprofloxacin 0.5160.0150.25

From this example data, one might conclude that Analog 2 is particularly promising as it retains high potency against the ciprofloxacin-resistant S. aureus strain.

Troubleshooting Logic Flow

When faced with unexpected results, a logical troubleshooting workflow can help identify the root cause.

Troubleshooting MIC Results Start Inconsistent or Unexpected MIC? CheckControls Are Controls Valid? (Growth, Sterility, Solvent) Start->CheckControls CheckSolubility Compound Precipitation Visible? CheckControls->CheckSolubility Yes Action_Repeat Action: Repeat Assay with Fresh Reagents CheckControls->Action_Repeat No CheckInoculum Inoculum Density Verified? CheckSolubility->CheckInoculum No Action_Solvent Action: Adjust Solvent/ Concentration CheckSolubility->Action_Solvent Yes CheckStrain Strain Identity & Genotype Confirmed? CheckInoculum->CheckStrain Yes Action_Inoculum Action: Re-prepare Inoculum Carefully CheckInoculum->Action_Inoculum No Action_Sequence Action: Sequence QRDRs/ Confirm Strain ID CheckStrain->Action_Sequence No End Problem Resolved CheckStrain->End Yes Action_Repeat->Start Action_Solvent->Start Action_Inoculum->Start Action_Sequence->Start

Caption: A decision tree for troubleshooting unexpected MIC assay results.

References

Technical Support Center: Enhancing the Biological Activity of 6-Fluoro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoro-4-hydroxyquinoline derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the experimental evaluation of this promising class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a fluorine atom at the C-6 position is a well-established strategy for enhancing metabolic stability and biological potency.[1][2][3] However, these modifications can also introduce experimental complexities.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and unlock the full potential of your compounds.

Section 1: Physicochemical Properties & Compound Handling

This section addresses the foundational challenges that can prevent a potentially active compound from ever demonstrating its efficacy: solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers, leading to precipitation during my assay. What are the primary causes and solutions?

A1: This is a common and critical issue. The solubility of these derivatives is governed by a balance of factors, primarily the crystalline structure and pH-dependent ionization.[4] The 4-hydroxyquinoline core can exist in tautomeric equilibrium with the 4-quinolone form, and the nitrogen atom in the quinoline ring is weakly basic.

  • Causality: In acidic to neutral aqueous solutions (pH < 7), the quinoline nitrogen can be protonated, but the overall molecule may remain poorly soluble if it has other lipophilic substituents. The solid-state crystal lattice energy also plays a major role; a highly stable crystal requires more energy to dissolve.[4]

  • Troubleshooting & Optimization:

    • Primary Stock Solution: Always prepare your primary stock solution in an anhydrous organic solvent like 100% DMSO or DMF at a high concentration (e.g., 10-50 mM). This ensures the compound is fully dissolved before serial dilutions.

    • Working Solutions: Minimize the concentration of the organic solvent in your final assay buffer. Most cell-based assays can tolerate up to 0.5% DMSO, but this must be validated. Create intermediate dilutions in your assay buffer to avoid "shocking" the compound out of solution.

    • pH Adjustment: If your assay tolerates it, slightly adjusting the pH can dramatically impact solubility. For derivatives with acidic or basic handles, moving the pH away from the compound's isoelectric point will increase solubility.

    • Co-solvents: For cell-free assays, consider the use of co-solvents. See the table below for guidance.

Table 1: Recommended Solvents & Co-solvents for this compound Derivatives

Solvent/Co-solventUse CaseMax Recommended Concentration (Typical)Considerations
DMSO Primary stock solutions100% for stock; <0.5% in final assayCan affect cell health and enzyme activity at >1%.
DMF Primary stock solutions100% for stock; <0.5% in final assayMore toxic than DMSO; use with caution.
Ethanol Intermediate dilutions<1% in final assayCan precipitate proteins at higher concentrations.
PEG-400 Formulation for in vivo studiesAssay-dependentCan increase viscosity.
Solutol HS 15 Formulation for in vivo studiesAssay-dependentNon-ionic solubilizer; check for assay compatibility.

Q2: I suspect my compound is degrading in the assay medium over the course of a long-term (24-72h) cell culture experiment. How can I assess and mitigate this instability?

A2: Compound stability is crucial for interpreting long-term experimental data. The 4-hydroxyquinoline scaffold is generally stable, but certain substituents can introduce liabilities. Furthermore, these compounds can chelate polyvalent metal ions present in cell culture media, potentially leading to precipitation or altered activity.[5]

  • Causality: Instability can arise from reaction with media components (e.g., thiols like cysteine), enzymatic degradation by cellular processes, or precipitation due to complexation with ions like Ca²⁺ or Mg²⁺.[5][6] The stability of such metal complexes is influenced by the type of metal ion and the specific quinoline derivative.[5]

  • Troubleshooting & Optimization:

    • Incubation Stability Assay: Before conducting a lengthy experiment, incubate your compound in the complete cell culture medium (with and without cells) under assay conditions (37°C, 5% CO₂). At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot, quench any reactions (e.g., with cold acetonitrile), and analyze the remaining parent compound concentration by LC-MS.

    • Metal Chelators: If you suspect metal-ion-induced precipitation, you can test this hypothesis in a cell-free version of your media by adding a mild chelator like EDTA. Note that this is for diagnostic purposes only, as EDTA will disrupt cellular function.

    • Structure-Activity Relationship (SAR): If instability is confirmed, consider SAR. For example, if you have an ester group, it may be hydrolyzed by cellular esterases. Synthesizing an amide analog could improve stability.

Section 2: In Vitro Assay Troubleshooting

Even with a soluble and stable compound, generating reliable biological data requires careful assay design to avoid common artifacts.

Frequently Asked Questions (FAQs)

Q3: I am observing a high rate of false positives or assay interference in my biochemical screen. Could my this compound derivative be the cause?

A3: Absolutely. Quinolone and quinoline-type structures are notorious for causing analytical interference in various assay formats, particularly those relying on fluorescence, absorbance, or redox chemistries.[7][8]

  • Causality:

    • Autofluorescence: The quinoline ring system is intrinsically fluorescent. If your assay uses a fluorescent readout (e.g., GFP reporter, fluorescent substrate), the compound's own fluorescence can bleed into the detection channel, causing a false positive or high background.

    • Light Scattering: Poorly soluble compounds can form micro-precipitates that scatter light, leading to artificially high readings in absorbance and fluorescence-based assays.

    • Colorimetric Interference: Some quinoline derivatives are colored and can directly absorb light at the wavelength used for a colorimetric readout (e.g., MTT, XTT assays).[7]

    • Reagent Reactivity: The compound may directly react with assay reagents. For example, some have been shown to interfere with the Pyrogallol Red-Molybdate (PRM) protein assay.[7]

Q4: My results are inconsistent between experiments, especially in cell-based assays. What factors should I investigate?

A4: Inconsistent results often point to subtle variations in experimental conditions that disproportionately affect your compound or assay system.

  • Causality: Beyond the solubility and stability issues discussed earlier, cell health, density, and passage number are critical variables.[9] The biological activity of your compound may be highly dependent on a specific cell state (e.g., proliferative vs. quiescent) that varies with culture conditions.

  • Troubleshooting & Optimization:

    • Standardize Cell Culture: Strictly control cell passage number, seeding density, and growth phase. Ensure even cell distribution in microplates to avoid edge effects.

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number that gives a robust signal-to-background ratio for your assay.[9]

    • Kinetic vs. Endpoint Reads: Whenever possible, use a kinetic readout rather than a single endpoint. This can help distinguish true biological effects from artifacts. A genuine inhibitor should show a dose-dependent change in the rate of signal generation, whereas an interfering compound might cause an immediate step-change in the signal.

    • Orthogonal Assays: Validate hits using a secondary, orthogonal assay that relies on a different detection technology. For example, if you identify a hit in a fluorescence-based kinase assay, validate it with a label-free method like ADP-Glo™.

Visualizing Assay Interference

The following diagram illustrates the common pathways through which a test compound can interfere with an in vitro assay, leading to unreliable data.

Assay_Interference cluster_direct Direct Interference cluster_indirect Indirect Interference Compound Test Compound (this compound) Autofluorescence Intrinsic Fluorescence Compound->Autofluorescence LightScatter Precipitation & Light Scattering Compound->LightScatter Color Colorimetric Absorbance Compound->Color ReagentReact Reactivity with Assay Reagents Compound->ReagentReact TargetMod Target Modification (e.g., Aggregation) Compound->TargetMod BioActivity True Biological Activity Compound->BioActivity AssaySignal Measured Assay Signal Autofluorescence->AssaySignal False Positive LightScatter->AssaySignal False Positive/ High Background Color->AssaySignal Signal Quenching/ False Positive ReagentReact->AssaySignal Altered Signal TargetMod->AssaySignal Altered Signal BioActivity->AssaySignal Desired Signal

Caption: Common sources of in vitro assay interference by test compounds.

Section 3: Optimizing Biological Activity

Once you have reliable data, the next step is to interpret it in the context of Structure-Activity Relationships (SAR) to design more potent molecules.

Frequently Asked Questions (FAQs)

Q5: My compound is not as active as I expected based on similar published scaffolds. What structural features are most critical for the activity of 6-fluoro-4-hydroxyquinolines?

A5: The biological activity of quinolones is highly dependent on the substitution pattern around the core.[10] While specific SAR is target-dependent, some general principles derived from the extensive history of fluoroquinolone antibiotics and other quinoline-based agents can provide guidance.[1][11]

  • Causality & SAR Insights:

    • C6-Fluorine: This is a key feature. The fluorine atom at the C-6 position often enhances antibacterial activity and can improve properties like cell penetration and target binding affinity.[1][3] Its electron-withdrawing nature influences the electronics of the entire ring system.

    • N1-Substituent: The substituent on the quinoline nitrogen is vital for activity in many classes, particularly fluoroquinolone antibacterials where it influences DNA gyrase binding and bacterial transport.[1][10] Small alkyl or cyclopropyl groups are common.

    • C7-Substituent: This position is a critical handle for modulating potency, spectrum of activity, and pharmacokinetic properties. Piperazine rings and other nitrogen-containing heterocycles are frequently installed here to interact with the biological target and improve properties.[11]

    • C4-Hydroxy/Carbonyl: The 4-oxo (or tautomeric 4-hydroxy) group, often in conjunction with a C3-carboxylic acid, is essential for the antibacterial activity of many quinolones as it is involved in binding to the DNA gyrase enzyme complex.[1]

Troubleshooting Workflow for Low Biological Activity

If your compound shows low or no activity, follow this systematic troubleshooting workflow.

Caption: A decision-making workflow for troubleshooting low biological activity.

Section 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the essential troubleshooting experiments discussed in this guide.

Protocol 1: Systematic Assessment of Compound-Assay Interference

Objective: To determine if a test compound directly interferes with the assay's detection method, independent of its biological target.

Methodology:

  • Prepare Control Wells: Set up a microplate with the following controls in triplicate. The final volume and buffer should be identical to your main experiment.

    • Buffer Blank: Assay buffer only.

    • Positive Control: All assay components + known activator/inhibitor.

    • Negative Control: All assay components + vehicle (e.g., DMSO).

    • Compound Control (No Target): Assay buffer + test compound (at highest concentration) + all detection reagents, but without the biological target (e.g., no enzyme, no cells).

    • Compound Control (No Reagents): Assay buffer + test compound + biological target, but without the final detection reagent (e.g., no fluorescent substrate).

  • Incubation: Incubate the plate under standard assay conditions (time, temperature).

  • Readout: Measure the signal on a plate reader using the same settings as your main experiment.

  • Data Analysis:

    • Compare Compound Control (No Target) to Negative Control: A significant signal in the compound control well indicates direct interference (e.g., autofluorescence, reagent reactivity).

    • Compare Compound Control (No Reagents) to Buffer Blank: This helps identify if the compound itself is colored or scatters light at the detection wavelength.

    • Examine the Signal Profile: For kinetic assays, an immediate jump in signal upon compound addition, followed by a normal reaction rate, is a classic sign of interference. A true inhibitor will change the slope (rate) of the reaction.

References

Validation & Comparative

A Comparative Efficacy Analysis of 6-Fluoro-4-hydroxyquinoline and Other Quinolones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the structural and potential efficacy features of 6-Fluoro-4-hydroxyquinoline against other well-established quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of quinolone action, the experimental methodologies for efficacy evaluation, and a discussion on structure-activity relationships to contextualize the potential of this compound in the landscape of antibacterial agents.

Introduction to the Quinolone Class: A Pillar of Antibacterial Therapy

Quinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone in the treatment of a wide range of bacterial infections.[1][2] The parent compound, nalidixic acid, discovered in the 1960s, showed activity primarily against Gram-negative bacteria.[2] The subsequent introduction of a fluorine atom at the C-6 position of the quinolone ring led to the development of the fluoroquinolones, which exhibit significantly enhanced antibacterial potency and a broader spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens.[2][3]

This compound, the subject of this guide, is a quinolone derivative that possesses the key 6-fluoro substitution characteristic of the highly active fluoroquinolone class. While it is recognized as a valuable precursor in the synthesis of more complex antibiotics and other pharmaceuticals, its intrinsic antimicrobial properties warrant a closer examination.[3][4] This guide will explore its potential efficacy by comparing its structural features to those of widely used quinolones and by providing the established framework for evaluating such compounds.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolone antibiotics stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication.[1]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target and is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[5]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5] This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.[5]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy: A Structure-Activity Relationship Perspective

Direct comparative efficacy data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a standard panel of bacterial pathogens, is not extensively available in the reviewed literature. However, we can infer its potential activity based on the well-established structure-activity relationships (SAR) of the quinolone class.

The core structure of a quinolone and the substituents at various positions play a critical role in determining its antibacterial spectrum, potency, and pharmacokinetic properties.[6]

  • C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass and is known to significantly enhance antibacterial potency by improving both cell penetration and inhibition of DNA gyrase.[6] The "6-Fluoro" in this compound suggests it possesses this critical feature for potent activity.

  • C-4 Carbonyl and C-3 Carboxylic Acid: These groups are essential for the binding of the quinolone to the DNA-gyrase complex.[3] While this compound has a hydroxyl group at the C-4 position, it exists in tautomeric equilibrium with the 4-quinolone form, which contains the necessary carbonyl group.

  • N-1 Substituent: The group at the N-1 position influences the overall potency and antibacterial spectrum. For instance, a cyclopropyl group, as seen in ciprofloxacin, is highly favorable for antibacterial activity.[7] this compound is unsubstituted at this position.

  • C-7 Substituent: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. A piperazine ring, for example, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[7] this compound lacks a substituent at this position, which may limit its spectrum of activity compared to fluoroquinolones like ciprofloxacin and levofloxacin.

Based on these structural features, it is plausible that this compound exhibits some level of antibacterial activity, particularly due to the C-6 fluorine atom. However, the absence of substituents at the N-1 and C-7 positions, which are crucial for the high potency of modern fluoroquinolones, suggests that its efficacy may be modest in comparison.

Efficacy of Representative Fluoroquinolones

To provide a benchmark for the expected level of activity for a potent fluoroquinolone, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin and levofloxacin against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Bacterial SpeciesCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Escherichia coli0.015 - 10.03 - 2
Pseudomonas aeruginosa0.25 - 40.5 - 8
Staphylococcus aureus (MSSA)0.12 - 10.12 - 2
Staphylococcus aureus (MRSA)1 - >322 - >32
Streptococcus pneumoniae1 - 40.5 - 2

Experimental Protocol for Efficacy Determination: Minimum Inhibitory Concentration (MIC) Assay

The in vitro efficacy of a novel quinolone is primarily determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard and widely used technique.

Step-by-Step Broth Microdilution Protocol
  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a known amount of the test compound (e.g., this compound) and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution:

    • Perform a series of two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain to be tested overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC Assay Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_results Read Results: Observe for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Mechanisms of Resistance to Quinolones

The clinical utility of quinolones is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[5] These mutations reduce the binding affinity of quinolones to their target enzymes.[5]

  • Reduced Drug Accumulation: This can occur through two main mechanisms:

    • Decreased Uptake: Mutations in genes encoding for porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of quinolones into the cell.[1]

    • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, can lead to reduced intracellular drug concentrations.[5]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects the target enzymes) or aac(6')-Ib-cr (which modifies certain fluoroquinolones), can confer low-level resistance.[5]

Conclusion

This compound possesses the key C-6 fluorine substitution that is fundamental to the high potency of the fluoroquinolone class of antibiotics. Its structural simplicity, particularly the lack of substituents at the N-1 and C-7 positions, suggests that while it may exhibit antibacterial activity, it is unlikely to match the broad spectrum and high potency of clinically established fluoroquinolones like ciprofloxacin and levofloxacin.

This guide underscores the importance of comprehensive in vitro and in vivo testing to definitively characterize the efficacy of novel quinolone compounds. The provided experimental protocol for MIC determination serves as a foundational method for such evaluations. Further research, including the synthesis and testing of derivatives of this compound with various substituents at the N-1 and C-7 positions, could yield novel and potent antibacterial agents. The continued exploration of the quinolone scaffold remains a promising avenue in the ongoing search for new treatments to combat bacterial infections.

References

A Researcher's Guide to Validating the Mechanism of Action of 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] Among these, 6-Fluoro-4-hydroxyquinoline (6F4HQ) has emerged as a compound of significant interest, demonstrating potential as a potent antimicrobial and anticancer agent.[1][4] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1][3][4] However, the ultimate success of any therapeutic candidate hinges on a thorough and rigorous validation of its mechanism of action (MoA).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the MoA of 6F4HQ. We will explore a logical, multi-faceted experimental approach, comparing its performance with relevant alternatives and providing the foundational protocols to generate robust, reproducible data. Our focus is not merely on the "what" but the "why"—elucidating the rationale behind each experimental choice to build a self-validating and compelling mechanistic story.

Defining the Mechanistic Landscape: Quinolines and Their Targets

Quinolone derivatives exert their biological effects through diverse mechanisms. In the antimicrobial realm, they are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7][8] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[5][6] In oncology, the quinoline core is found in numerous kinase inhibitors that target aberrant signaling pathways driving tumor growth.[9][10][11] Therefore, a primary objective in validating 6F4HQ's MoA is to determine if it aligns with these established paradigms or possesses a novel mode of action.

For the purpose of this guide, we will hypothesize a dual mechanism for 6F4HQ: antimicrobial activity via topoisomerase inhibition and anticancer activity through kinase inhibition . We will compare 6F4HQ against two well-characterized compounds:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with well-defined inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[12]

  • Gefitinib: A 4-anilinoquinazoline-based epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[13]

A Phased Approach to MoA Validation

dot

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 6F4HQ / Gefitinib Inhibitor->EGFR Inhibits

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Hydroxyquinolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Hydroxyquinoline Scaffolds

To researchers, scientists, and drug development professionals, the 8-hydroxyquinoline (8-HQ) scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, antimicrobial, and neuroprotective properties.[1][2] The core of 8-HQ's activity is often attributed to its function as a potent bidentate chelating agent for various metal ions, which is crucial for the function of many enzymes.[2]

In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. Replacing a hydrogen atom with fluorine—its closest bioisostere in terms of size—can profoundly modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated hydroxyquinolines, offering a technical narrative grounded in experimental data to inform rational drug design and development. We will explore the causal relationships behind the observed effects of fluorination and provide detailed, self-validating experimental protocols for the direct comparison of these analogs.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine onto the hydroxyquinoline core can induce significant, predictable changes in its electronic and physical properties. These alterations are pivotal as they directly influence the pharmacokinetic and pharmacodynamic profile of the molecule.

Acidity (pKa) and Lipophilicity (logP): A Delicate Balance

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect. When placed on the aromatic rings of hydroxyquinoline, this effect can lower the pKa of the phenolic hydroxyl group, making it more acidic. This change in ionization state at physiological pH can have profound implications for solubility, cell membrane permeability, and interaction with biological targets.

Similarly, the effect of fluorination on lipophilicity (logP), a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is nuanced. A single fluorine substitution often leads to a slight increase in logP. This is because the C-F bond is more lipophilic than a C-H bond. However, the introduction of multiple fluorine atoms can sometimes decrease lipophilicity.[3]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Heterocyclic Analogs

Compound/AnalogSubstitutionpKa (Predicted)clogP (Predicted/Experimental)Rationale for Change
Isoquinoline Analog 1a H6.82.5Baseline non-fluorinated compound.
Isoquinoline Analog 1b 7-F6.52.7The electron-withdrawing fluorine atom lowers the basicity of the quinoline nitrogen (lower pKa) and slightly increases lipophilicity (higher clogP).[3]
8-Hydroxyquinoline H~9.9 (experimental)1.88 (experimental)Parent compound with established properties.
5-Fluoro-8-hydroxyquinoline 5-FLower than 8-HQHigher than 8-HQThe fluorine atom's inductive effect is expected to increase the acidity of the hydroxyl group (lower pKa) and increase overall lipophilicity.

Note: Data for isoquinoline analogs is adapted from a study on PARP inhibitors and is used here to illustrate the general principles of fluorination's effects on pKa and clogP.[3] Predicted values for 5-fluoro-8-hydroxyquinoline are based on established chemical principles.

Enhancing Metabolic Stability: The Strength of the C-F Bond

One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, the metabolic pathway can be effectively blocked, leading to a longer in vivo half-life, increased bioavailability, and a more favorable pharmacokinetic profile.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Human Liver Microsomes (HLM)

Compound/AnalogSubstitutionMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Key Takeaway
Compound A (Non-Fluorinated) H2555.4Baseline metabolic stability.
Compound B (Fluorinated) F7518.5Fluorination at a metabolically labile position significantly increases the half-life and reduces clearance, indicating enhanced metabolic stability.
KYS05090S (Non-Fluorinated) H12.8 (rat liver microsomes)-A lead compound with poor metabolic stability.
Compound 8h (Fluorinated Analog) 4-F23.1 (rat liver microsomes)-Fluorination resulted in an approximate 2-fold increase in metabolic stability compared to the non-fluorinated parent compound.[4]

Note: Data for Compounds A and B are illustrative. Data for KYS05090S and Compound 8h is from a study on 3,4-dihydroquinazoline derivatives, demonstrating the principle of improved metabolic stability through fluorination.[4]

Diagram 1: The Role of Fluorination in Blocking Metabolic Oxidation

cluster_0 Non-Fluorinated Hydroxyquinoline cluster_1 Fluorinated Hydroxyquinoline Parent_Compound Parent Compound (Metabolically Labile Site: C-H) CYP450 CYP450 Enzymes Parent_Compound->CYP450 Metabolism Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Fluorinated_Analog Fluorinated Analog (Metabolically Stable Site: C-F) CYP450_2 CYP450 Enzymes Fluorinated_Analog->CYP450_2 Resistant to Metabolism Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Fluorination at metabolically susceptible positions can prevent enzymatic oxidation.

Modulation of Biological Activity: A Comparative Look

The ultimate goal of fluorination is often to enhance the desired biological activity of a compound. The electronic and conformational changes induced by fluorine can lead to improved binding affinity for the target protein, resulting in greater potency.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. Fluorination can enhance these activities. For instance, fluorinated indenoisoquinoline derivatives have shown potent topoisomerase I inhibitory activity, a key mechanism in cancer therapy.[4]

Antifungal Activity

The antifungal properties of 8-hydroxyquinolines are well-documented. Fluorination can further potentiate this activity. A study comparing 5-substituted 8-hydroxyquinolines found that 5-fluoro-8-hydroxyquinoline displayed greater in vitro antiplaque activity (indicative of antimicrobial action) than the parent 8-hydroxyquinoline.[5]

Table 3: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Compound/AnalogTarget/OrganismActivity Metric (IC50/MIC)Key Finding
8-Hydroxyquinoline Dental Plaque BacteriaBaseline ActivityThe parent compound exhibits inherent antimicrobial properties.[5]
5-Fluoro-8-hydroxyquinoline Dental Plaque BacteriaGreater Activity than 8-HQFluorination at the 5-position enhances the antiplaque (antimicrobial) activity.[5]
PARP Inhibitor 1a (Non-Fluorinated) PARP2 (Enzyme)IC50 = 1,200 nMBaseline potency of the non-fluorinated isoquinoline analog.[3]
PARP Inhibitor 1b (Fluorinated) PARP2 (Enzyme)IC50 = 480 nMIntroduction of a fluorine atom at the 7-position leads to a modest increase in potency against PARP2.[3]

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of a comparative study, standardized and well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Diagram 2: Experimental Workflow for Comparative Analysis

Start Synthesis of Non-Fluorinated & Fluorinated Analogs Physicochem Physicochemical Profiling (pKa, logP) Start->Physicochem Metabolic Metabolic Stability Assay (Liver Microsomes) Start->Metabolic Anticancer Anticancer Activity Assay (MTT Assay) Start->Anticancer Antifungal Antifungal Activity Assay (Broth Microdilution) Start->Antifungal Analysis Head-to-Head Data Comparison Physicochem->Analysis Metabolic->Analysis Anticancer->Analysis Antifungal->Analysis

Caption: A streamlined workflow for the comprehensive comparative evaluation.

Protocol 1: Determination of pKa and logP

Objective: To experimentally determine the acidity constant (pKa) and the partition coefficient (logP) of the hydroxyquinoline analogs.

Methodology (Shake Flask Method for logP and UV-Vis Spectrophotometry for pKa):

  • logP Determination:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases should be pre-saturated with each other.

    • Add a small aliquot of the stock solution to the biphasic system.

    • Vortex the mixture vigorously for 15-30 minutes to ensure thorough partitioning.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully collect samples from both the n-octanol and the aqueous (PBS) layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • pKa Determination:

    • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).

    • Prepare a stock solution of the test compound.

    • Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

    • The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the hydroxyquinoline analogs in human liver microsomes (HLM).

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing pooled human liver microsomes and an NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile or methanol containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the hydroxyquinoline analogs that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the hydroxyquinoline analogs against a fungal strain (e.g., Candida albicans).

Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in a standardized liquid medium (e.g., RPMI 1640 medium buffered with MOPS).

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with the fungal suspension.

    • Include a positive control well (fungi and broth, no compound) and a negative control well (broth only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion: A Powerful Strategy for Rational Drug Design

The strategic incorporation of fluorine into the hydroxyquinoline scaffold is a potent and versatile tool for medicinal chemists. As demonstrated through the principles and supporting data in this guide, fluorination can judiciously modulate key physicochemical properties such as pKa and lipophilicity, significantly enhance metabolic stability by blocking CYP450-mediated oxidation, and potentiate biological activities, including anticancer and antifungal effects.

The efficacy of fluorination is, however, highly dependent on the position and degree of substitution. Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogs, utilizing the standardized protocols outlined herein, is paramount for rational drug design. This head-to-head analysis provides the empirical foundation necessary to harness the full potential of the "fluorine effect," enabling the development of next-generation hydroxyquinoline-based therapeutics with optimized efficacy, safety, and pharmacokinetic profiles.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position has been a pivotal strategy, significantly enhancing the therapeutic potential of these compounds, particularly in the realm of antimicrobial and anticancer agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-4-hydroxyquinoline derivatives, offering a comparative overview of how structural modifications influence their biological efficacy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays.

The Privileged Scaffold: Understanding the 4-Quinolone Core and the Impact of 6-Fluoro Substitution

The 4-quinolone ring system, a bicyclic aromatic structure, offers a versatile platform for introducing various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] The 4-oxo group and the 3-carboxylic acid group are considered crucial for the antibacterial activity of many quinolones, as they are essential for binding to DNA gyrase and for bacterial transport.[2]

The introduction of a fluorine atom at the C-6 position marked a significant leap in the development of quinolone-based drugs, giving rise to the highly successful fluoroquinolone antibiotics.[2] This substitution enhances the metabolic stability, binding affinity, and overall pharmacological profile of the molecule.[3][4] The high electronegativity and small size of the fluorine atom can profoundly influence the biological activity.[3]

Decoding the Structure-Activity Landscape: A Comparative Analysis

The biological activity of this compound derivatives can be systematically modulated by introducing various substituents at different positions on the quinoline ring. The following sections compare the effects of these modifications on antimicrobial and anticancer activities, supported by experimental data.

Substitutions at the N-1 Position: Modulating Potency and Spectrum

The substituent at the N-1 position plays a critical role in determining the potency and spectrum of activity. Early studies established that small alkyl groups, such as ethyl and cyclopropyl, are optimal for antibacterial activity. The cyclopropyl group, in particular, has been a hallmark of many potent fluoroquinolones, contributing to enhanced activity against both Gram-positive and Gram-negative bacteria.[5]

Derivative N-1 Substituent Target Organism/Cell Line Activity (MIC/IC50) Reference
CiprofloxacinCyclopropylE. coli0.008 µg/mLFQ Antibiotics Review
NorfloxacinEthylE. coli0.03 µg/mLFQ Antibiotics Review
Compound XPhenylS. aureus2 µg/mLHypothetical Data
Compound Ytert-ButylS. aureus8 µg/mLHypothetical Data

As illustrated in the table, the cyclopropyl group in ciprofloxacin confers superior activity compared to the ethyl group in norfloxacin. Larger, bulkier groups at the N-1 position, such as phenyl or tert-butyl, generally lead to a decrease in antibacterial potency.[6]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines a typical workflow for determining the MIC of a compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Dilutions with Bacteria Compound_Prep->Inoculation Bacteria_Prep Prepare Standardized Bacterial Inoculum Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

Caption: Workflow for MIC determination.

The C-7 Position: A Gateway to Enhanced Activity and Pharmacokinetics

Modifications at the C-7 position have been a major focus of quinolone research, as substitutions at this position significantly impact the antibacterial spectrum, potency, and pharmacokinetic properties.[7][8] The introduction of a piperazine ring at C-7, as seen in ciprofloxacin and norfloxacin, is a well-established strategy for broad-spectrum antibacterial activity.

Derivative C-7 Substituent Target Organism/Cell Line Activity (MIC) Reference
CiprofloxacinPiperazinylP. aeruginosa0.25 µg/mLFQ Antibiotics Review
Sparfloxacin3,5-DimethylpiperazinylS. pneumoniae0.12 µg/mLFQ Antibiotics Review
Gatifloxacin3-MethylpiperazinylS. pneumoniae0.12 µg/mLFQ Antibiotics Review
Compound ZMorpholinylE. coli1 µg/mLHypothetical Data

The data indicates that substituted piperazine rings can further enhance activity against specific pathogens, such as Streptococcus pneumoniae. The nature of the substituent on the piperazine ring can also influence properties like photosafety and CNS side effects.

Signaling Pathway: Fluoroquinolone Mechanism of Action

The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

FQ_Mechanism FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative) FQ->Gyrase TopoIV Topoisomerase IV (Gram-positive) FQ->TopoIV DNA_Replication DNA Replication Inhibited Gyrase->DNA_Replication inhibition TopoIV->DNA_Replication inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Anticancer Activity: A New Frontier for 6-Fluoro-4-hydroxyquinolines

Beyond their antimicrobial properties, this compound derivatives have emerged as promising anticancer agents.[4][5][9] Their mechanism of action in cancer cells often involves the inhibition of topoisomerases, similar to their antibacterial action, leading to apoptosis.

Numerous studies have explored the cytotoxic effects of quinoline derivatives against a range of human cancer cell lines.[10] For instance, certain derivatives have shown significant activity against lung, colon, breast, and ovarian cancer cell lines.[5][10]

Derivative Modification Cancer Cell Line Activity (IC50) Reference
Ciprofloxacin Derivative 73Norfloxacin derivativePC3 (Prostate)2.33 µM[5]
Ciprofloxacin Derivative 73Norfloxacin derivativeMCF-7 (Breast)2.27 µM[5]
Ciprofloxacin Derivative 74Norfloxacin derivativeDU145 (Prostate)1.56 µM[5]
Chalcone Derivative 97Ciprofloxacin-chalcone hybridA549 (Lung)27.71 µM[5]
Chalcone Derivative 97Ciprofloxacin-chalcone hybridHepG2 (Hepatoma)22.09 µM[5]

The data highlights that modifications of the core fluoroquinolone structure can yield potent anticancer agents. The nature of the substituent at the C-7 position and the N-1 position significantly influences the cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common route is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

General Synthetic Scheme

Synthesis Aniline Substituted 4-Fluoroaniline Intermediate Condensation Intermediate Aniline->Intermediate EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Quinolone Ethyl 6-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Quinolone Heat Cyclization Thermal Cyclization (e.g., in Dowtherm A) Final_Product 6-Fluoro-4-hydroxy- quinoline-3-carboxylic Acid Quinolone->Final_Product NaOH, H2O Hydrolysis Alkaline Hydrolysis

Caption: General synthesis of 6-fluoro-4-hydroxyquinolines.

Conclusion and Future Perspectives

The this compound scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of potent therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of substituents at the N-1 and C-7 positions in dictating the biological activity profile. While the antibacterial potential of this class of compounds has been extensively explored, their application as anticancer agents represents a promising and evolving field of research. Future investigations should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, along with a deeper understanding of their mechanisms of action in cancer cells. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

A Senior Scientist's Guide to the Cross-Validation of Analytical Techniques for 6-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of 6-Fluoro-4-hydroxyquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1] For researchers, scientists, and drug development professionals, ensuring the integrity and reliability of analytical data is not merely a procedural step but the foundation upon which product quality and safety are built. This document moves beyond rote protocols to explain the causality behind methodological choices, focusing on a multi-technique cross-validation strategy to create a self-validating and robust analytical system.

The principle of analytical method cross-validation involves comparing data from two or more distinct methods to confirm that they produce comparable and reliable results.[2] This is a critical exercise mandated by regulatory bodies and detailed in guidelines such as ICH Q2(R2), ensuring consistency across the lifecycle of a drug product, from early development to quality control.[3][4][5]

The Strategic Framework of Cross-Validation

A robust analytical strategy does not rely on a single technique. Instead, it leverages the strengths of multiple, orthogonal methods to build a comprehensive and validated understanding of the analyte. The primary quantitative method is cross-validated against secondary and confirmatory techniques, with a fully characterized reference standard serving as the ultimate arbiter of accuracy.

G cluster_0 Primary Standard Qualification cluster_1 Primary Quantitative Method cluster_2 Cross-Validation & Confirmatory Methods NMR NMR Spectroscopy (Structural Elucidation) HPLC HPLC-UV (Assay & Impurity Profiling) NMR->HPLC Confirms Std. Identity qNMR qNMR / Mass Balance (Absolute Purity) qNMR->HPLC Provides Std. Purity UV_Vis UV-Vis Spec (Rapid Assay) HPLC->UV_Vis Cross-Validate Assay GC_MS GC-MS (Volatile Impurities & ID) HPLC->GC_MS Orthogonal Confirmation

Caption: A strategic workflow for the cross-validation of analytical methods.

The Workhorse: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally labile compounds like this compound, HPLC is the cornerstone of quantitative analysis.[6][7] Its versatility allows for the simultaneous determination of the active compound (assay) and the detection of non-volatile impurities.

Causality of Method Design:

  • Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobicity, which provides good retention for the moderately polar quinoline ring structure.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. The 4-hydroxyquinoline moiety can exhibit tautomerism and has a pKa. Maintaining a low pH suppresses the ionization of the hydroxyl group, ensuring a single, sharp, and reproducible peak shape. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.

  • Detection: UV detection is ideal, as the quinoline ring system contains a strong chromophore. The detection wavelength is set at a maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental Protocol: Stability-Indicating HPLC-UV Method
  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create working standards by diluting the stock solution to a concentration range of 1-100 µg/mL to establish linearity.

    • Prepare unknown samples to fall within the validated linear range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5.[8]

Expected Performance & Validation Data
Validation ParameterTypical Acceptance Criteria (ICH Q2(R2))Expected Performance for this compound
Linearity (r²) ≥ 0.999> 0.999 over 1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Specificity No interference from blank, impurities, or degradantsPeak purity index > 0.999 after forced degradation

Orthogonal and Confirmatory Techniques

Cross-validation requires comparing the primary method's results with data from fundamentally different techniques.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The direct analysis of this compound by GC is challenging due to its low volatility and polar hydroxyl group.[10] However, GC-MS is invaluable for identifying volatile or semi-volatile impurities that may not be detected by HPLC. To make the analyte suitable for GC, a derivatization step is mandatory to mask the polar functional group and increase volatility.[10]

G Sample Sample containing This compound Deriv Derivatization (e.g., with BSTFA) Sample->Deriv GC GC Separation (Volatile Derivative) Deriv->GC Inject MS Mass Spectrometry (Identification) GC->MS Elute

Caption: Experimental workflow for GC-MS analysis requiring derivatization.

  • Derivatization:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Ionization at 70 eV).

    • Scan Range: 50-450 m/z.

UV-Vis Spectrophotometry

Rationale: UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method for quantifying this compound in simple matrices where interfering substances are not expected.[11][12] Its primary limitation is its lack of specificity; any substance that absorbs at the analysis wavelength will interfere with the result.[13] Therefore, it is an excellent tool for cross-validating the assay value from HPLC but not for impurity profiling.

  • Solvent Selection & Wavelength Scan:

    • Dissolve the reference standard in a suitable solvent (e.g., 0.1 N HCl or Methanol).

    • Perform a wavelength scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax). For similar fluoroquinolones, this is often in the 240-290 nm range.[11]

  • Quantification:

    • Prepare a calibration curve using a series of standards of known concentrations.

    • Measure the absorbance of the unknown sample at the predetermined λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive technique for unambiguous structural elucidation.[14] Before any quantitative work is performed, the identity of the this compound reference standard must be unequivocally confirmed. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure, connectivity, and the specific location of the fluorine atom.[15] Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of the reference standard without the need for a specific standard of the same compound, providing an orthogonal check on purity assessments from chromatography.[16]

  • Sample Preparation: Dissolve ~5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Confirms the number and environment of protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atom, confirming its presence and chemical environment.

    • 2D NMR (COSY, HSQC): Establishes the connectivity between protons and carbons to piece together the molecular framework.

Comparative Summary and Final Recommendation

The choice of analytical technique is dictated by the objective of the analysis. For routine quality control requiring both assay and impurity data, a validated HPLC method is superior. For rapid assay checks in a controlled environment, UV-Vis is sufficient. For identifying unknown volatile impurities or for orthogonal confirmation, GC-MS after derivatization is the method of choice. NMR remains the gold standard for structural confirmation of the reference material.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis SpectroscopyNMR Spectroscopy
Primary Use Assay & Impurity ProfilingImpurity ID & Orthogonal IDRapid AssayStructural Elucidation, Purity
Specificity HighVery HighLowVery High
Sensitivity High (ng/mL)Very High (pg/mL)Moderate (µg/mL)Low (mg/mL)
Sample Volatility Non-volatile compoundsVolatile compoundsN/AN/A
Throughput ModerateModerateHighLow
Cost per Sample ModerateHighLowVery High
Key Advantage Versatility, quantitative purityDefinitive identification (MS)Speed and simplicityAbsolute structural info

A truly validated state is achieved not by relying on a single "perfect" method, but by demonstrating concordance across multiple, scientifically distinct techniques. By using HPLC as the primary quantitative tool and cross-validating its results against UV-Vis for assay and GC-MS for orthogonal impurity identification—all while using a reference standard qualified by NMR—a laboratory can build an unassailable case for the quality and consistency of its analytical data, satisfying both scientific and regulatory demands.

References

A Comparative Guide to the Antimicrobial Spectrum of 6-Fluoro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the 6-fluoro-4-hydroxyquinoline scaffold remains a cornerstone for the development of potent antibacterial agents. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal moment, significantly enhancing the antimicrobial activity and pharmacokinetic properties of this class of compounds.[][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of various this compound derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and insights into their structure-activity relationships.

The Enduring Significance of the this compound Core

The 4-quinolone core structure, particularly with a fluorine substituent at the 6-position, is a privileged scaffold in medicinal chemistry due to its proven efficacy against a broad range of bacterial pathogens.[2][3] This structural motif is central to the fluoroquinolone class of antibiotics, which are widely used in clinical practice to treat a variety of infections.[2][4] The fluorine atom at C-6 enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of these compounds, and improves cell membrane permeability, thereby boosting antibacterial activity.[]

This guide will delve into the nuances of how modifications to this core structure influence the antimicrobial spectrum, with a focus on providing actionable data for the design and development of next-generation antibacterial agents.

Determining the Antimicrobial Spectrum: A Methodological Overview

To objectively compare the antimicrobial efficacy of different derivatives, a standardized and reproducible methodology is paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)[11][12]

  • This compound derivatives (dissolved in a suitable solvent like DMSO)[13]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations in the microtiter plate wells.[6]

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[6] This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).[6]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Serial Dilutions of this compound Derivatives PlateInoculation Inoculate Microtiter Plates CompoundPrep->PlateInoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->PlateInoculation Incubation Incubate Plates (35-37°C, 16-20h) PlateInoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Comparative Antimicrobial Spectrum of Selected Derivatives

The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of representative this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The selection of derivatives is based on published literature to illustrate the impact of structural modifications.

Derivative/CompoundStaphylococcus aureus (ATCC 25923)Streptococcus pneumoniae (ATCC 49619)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference
Ciprofloxacin 0.25 - 1.00.5 - 2.0≤0.008 - 0.060.06 - 1.0[15]
Moxifloxacin 0.03 - 0.12≤0.06 - 0.250.015 - 0.122 - 8[16]
Derivative A (Novel) 0.130.060.26>64[17]
Derivative B (Novel) 4.1Not Tested1.0Not Tested[18]

Note: The MIC values are presented as ranges or specific values as reported in the cited literature. "Not Tested" indicates that data for that specific strain was not available in the referenced study.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of this compound derivatives are profoundly influenced by the nature and position of substituents on the quinolone ring system.[19][20]

  • C-7 Position: Modifications at the C-7 position are crucial for modulating the spectrum of activity. The introduction of a piperazine ring, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[13][19] More complex or bulkier substituents at this position can enhance activity against Gram-positive and atypical bacteria, as observed with moxifloxacin.[21]

  • N-1 Position: The substituent at the N-1 position also plays a significant role. A cyclopropyl group, present in ciprofloxacin, is often associated with enhanced overall antibacterial potency.[4]

  • C-8 Position: Substitution at the C-8 position can influence the pharmacokinetic properties and activity against specific pathogens. For instance, a methoxy group at C-8, as in moxifloxacin, contributes to its enhanced activity against Gram-positive bacteria and anaerobes.[22]

Core [label=< this compound Core

>];

C7 [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124", label="C-7 Substituent\n(e.g., Piperazine)"]; N1 [shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", label="N-1 Substituent\n(e.g., Cyclopropyl)"]; C8 [shape=box, style="rounded,filled", fillcolor="#FEF7E0", fontcolor="#202124", label="C-8 Substituent\n(e.g., Methoxy)"];

GramNeg [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Gram-Negative\nActivity"]; GramPos [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Gram-Positive\nActivity"]; Potency [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Overall Potency"];

Core -> C7 [style=invis]; Core -> N1 [style=invis]; Core -> C8 [style=invis];

C7 -> GramNeg [label=" Influences Spectrum"]; C7 -> GramPos [label=" Influences Spectrum"]; N1 -> Potency [label=" Enhances"]; C8 -> GramPos [label=" Enhances"]; } enddot

Caption: Key structural modifications on the this compound core and their influence on antimicrobial activity.

Mechanism of Action and Resistance

The bactericidal activity of this compound derivatives stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][23][24] These enzymes are critical for DNA replication, recombination, and repair.

  • In Gram-negative bacteria, the primary target is DNA gyrase.[25][26]

  • In Gram-positive bacteria, topoisomerase IV is generally the more sensitive target.[23][25]

By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has introduced a double-strand break in the DNA, ultimately leading to cell death.[24][27]

Bacterial resistance to fluoroquinolones primarily arises through two mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug to its target.[26][28][29]

  • Reduced drug accumulation: This can occur through decreased uptake due to alterations in porin channels or, more commonly, through the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[27][28]

Fluoroquinolone_Mechanism Fluoroquinolone This compound Derivative DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topo_IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. The comparative data presented in this guide underscore the critical role of strategic structural modifications in defining the antimicrobial spectrum and potency of these derivatives. As antimicrobial resistance remains a pressing global health threat, a deep understanding of the structure-activity relationships, mechanisms of action, and resistance pathways is essential for the rational design of new compounds that can overcome existing resistance mechanisms. Future research will likely focus on developing derivatives with dual mechanisms of action or those that are less susceptible to efflux and target-site mutations.

References

A Senior Application Scientist's Guide to the Validation of 6-Fluoro-4-hydroxyquinoline as a Drug Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Quinoline Core

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-6 position, is a cornerstone of modern drug design.[3] This is not a trivial substitution; the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve membrane permeability.[6][7][8]

6-Fluoro-4-hydroxyquinoline (CAS 391-78-6) emerges as a critical precursor, a foundational building block for constructing these advanced pharmaceutical agents.[9][10] Its validation is not merely a procedural checkpoint but the very bedrock upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built. This guide provides an in-depth, experience-driven comparison of this compound against its non-fluorinated counterpart, supported by validated experimental protocols for its synthesis and characterization.

Synthetic Accessibility: A Comparative Overview of Quinoline Synthesis

The synthesis of the 4-hydroxyquinoline core is well-established, with several named reactions offering viable pathways. The choice of method is dictated by the desired substitution pattern, scalability, and reaction conditions. The three most relevant routes are the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization.

The Gould-Jacobs reaction is arguably the most effective and widely adopted method for synthesizing 4-hydroxyquinolines from substituted anilines.[11][12][13] It proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[14][15][16] Its primary advantage lies in its regioselectivity, which is crucial when working with substituted anilines like 4-fluoroaniline.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[17][18][19] While effective, this reaction often requires high temperatures (approaching 250 °C) for the cyclization step, which can be a limitation for sensitive substrates.[19][20] The Camps cyclization transforms an o-acylaminoacetophenone into hydroxyquinolines using a base.[21][22][23] This method can, however, yield a mixture of isomers, complicating purification.[21][22]

For the synthesis of this compound, the Gould-Jacobs reaction provides the most direct and high-yielding route, starting from commercially available 4-fluoroaniline.

Logical Framework for Precursor Comparison

The selection of a drug precursor is a multi-faceted decision. This diagram illustrates the core criteria used to evaluate this compound against its alternatives.

A Precursor Evaluation B Synthetic Feasibility A->B C Physicochemical Impact A->C D Economic Viability A->D E Safety & Handling A->E B1 Yield & Purity B->B1 B2 Scalability B->B2 B3 Reaction Conditions B->B3 C1 Metabolic Stability C->C1 C2 Target Affinity C->C2 C3 Solubility & Permeability C->C3 D1 Starting Material Cost D->D1 D2 Process Cost D->D2 E1 Toxicity Profile E->E1 E2 Handling Requirements E->E2

Caption: Core criteria for evaluating drug precursors.

Comparative Analysis: this compound vs. 4-hydroxyquinoline

To truly understand the value of this compound, we must compare it to its non-fluorinated analog, 4-hydroxyquinoline. This comparison provides the causal explanation for its prevalence in modern drug development.

ParameterThis compound4-hydroxyquinoline (Alternative)Rationale & Justification
Starting Material 4-FluoroanilineAnilineBoth are readily available bulk chemicals, though 4-fluoroaniline is typically more expensive due to the fluorination process.
Synthetic Yield (Gould-Jacobs) Typically 80-90%Typically 85-95%The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the aniline, but yields remain high and comparable.
Purification Straightforward crystallizationStraightforward crystallizationBoth compounds are solids that can be purified effectively by recrystallization from a suitable solvent like ethanol or acetic acid.
Impact on Final API Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage by Cytochrome P450 enzymes.[6] Increased Potency: The electronegative fluorine can form favorable interactions (H-bonds, dipole interactions) with the target enzyme (e.g., DNA gyrase), increasing binding affinity.[5][8] Modulated pKa: Fluorine's inductive effect can alter the pKa of the quinoline nitrogen, affecting solubility and cell penetration.[5]Metabolically Vulnerable: The C-6 position is susceptible to aromatic hydroxylation, a common metabolic pathway leading to faster clearance and lower bioavailability. Lower Potency: Lacks the specific electronic interactions afforded by the fluorine atom, often resulting in lower intrinsic activity.[24] Standard Physicochemical Profile: Possesses the baseline properties of the quinoline core without the specific modulations offered by fluorine.
Cost-Effectiveness Higher initial costLower initial costThe higher cost of the fluorinated precursor is a strategic investment. It is often offset by the superior properties of the final drug, leading to lower required dosages, improved patient compliance, and a higher probability of clinical success.[7]

Experimental Protocols: A Self-Validating System

Trustworthiness in precursor validation comes from a multi-pronged analytical approach where different techniques confirm the same identity and purity profile. The following protocols represent a robust, self-validating workflow.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is optimized for laboratory scale and demonstrates the efficiency of the Gould-Jacobs reaction.

Synthetic Pathway Diagram

cluster_reactants Reactants cluster_intermediates Process cluster_product Product R1 4-Fluoroaniline I1 Condensation (Ethanol, Reflux) R1->I1 R2 Diethyl ethoxymethylenemalonate (DEEM) R2->I1 I2 Anilinomethylenemalonate Intermediate I1->I2 + EtOH I3 Thermal Cyclization (Diphenyl ether, ~250°C) I2->I3 I4 Ethyl this compound-3-carboxylate I3->I4 - EtOH I5 Saponification (NaOH) then Acidification (HCl) I4->I5 I6 Carboxylic Acid Intermediate I5->I6 I7 Decarboxylation (Heat) I6->I7 P1 This compound I7->P1 - CO2

Caption: Gould-Jacobs reaction pathway for synthesis.

Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in absolute ethanol. Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution. Heat the mixture to reflux for 2 hours. The formation of the intermediate anilinomethylenemalonate can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether in a separate flask. Heat the mixture to 240-250°C with stirring for 30-45 minutes. Causality Note: This high temperature is necessary to provide the activation energy for the 6-electron electrocyclic reaction that forms the quinoline ring system.[11]

  • Isolation: Allow the mixture to cool to below 100°C and add hexane to precipitate the crude ethyl this compound-3-carboxylate. Filter the solid and wash with hexane.

  • Hydrolysis & Decarboxylation: The crude ester is then subjected to saponification by refluxing in an aqueous solution of sodium hydroxide (10%). Following hydrolysis, the solution is cooled and acidified with concentrated HCl to precipitate the carboxylic acid intermediate. The isolated acid is then heated above its melting point until carbon dioxide evolution ceases, yielding the final product, this compound.

  • Purification: Recrystallize the crude product from glacial acetic acid or ethanol to obtain a pure, crystalline solid.

Protocol 2: Precursor Validation Workflow

This workflow ensures the identity, purity, and quality of the synthesized precursor, meeting stringent pharmaceutical standards.[25][26][27]

Validation Workflow Diagram

cluster_analysis Analytical Characterization start Synthesized Crude Product purify Purification (Recrystallization) start->purify dry Drying Under Vacuum purify->dry purity Purity Assessment (HPLC-UV) >99.5% Peak Area dry->purity identity Identity Confirmation (LC-MS) dry->identity structure Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR) dry->structure decision Does it meet all specifications? purity->decision identity->decision structure->decision pass Qualified Precursor (Release for API Synthesis) decision->pass Yes fail Repurify or Reject Batch decision->fail No fail->purify

Caption: A comprehensive precursor validation workflow.

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To quantify the purity of this compound and detect any process-related impurities.

  • Instrumentation: HPLC system with a UV detector.[28]

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a standard solution of 1 mg/mL in methanol.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Acceptance Criteria: Purity ≥ 99.5%.

B. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Methodology:

    • Utilize the same LC method as described for HPLC-UV.

    • Divert the column effluent to the MS detector.

    • Acquire mass spectra in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion for C₉H₆FNO (Molecular Weight: 163.15). The expected m/z value is 164.1.

  • Acceptance Criteria: Observed m/z matches the theoretical value within ± 0.1 Da.

C. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous confirmation of the chemical structure.[29]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Methodology:

    • Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Expected Spectra:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution on the quinoline ring. The hydroxyl proton will likely appear as a broad singlet.

    • ¹³C NMR: Will display the correct number of carbon signals corresponding to the structure.

    • ¹⁹F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

  • Acceptance Criteria: The obtained spectra must be consistent with the proposed structure of this compound.

Conclusion and Authoritative Recommendation

The validation of this compound as a drug precursor is a critical, data-driven process. While synthetically similar to its non-fluorinated analog, its selection is a deliberate and strategic choice rooted in the fundamental principles of medicinal chemistry.[4][8] The presence of the C-6 fluorine atom imparts demonstrably superior pharmacological properties to the resulting APIs, justifying the marginal increase in precursor cost.[2][9]

The provided synthesis and validation protocols constitute a robust, self-validating system that ensures the production of a high-purity precursor. By employing orthogonal analytical techniques—chromatographic (HPLC), mass-based (MS), and spectroscopic (NMR)—researchers and drug development professionals can have high confidence in the quality of this essential building block. This rigorous validation is indispensable for the successful development of next-generation pharmaceuticals that are safer, more effective, and possess improved pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Comparative Docking of 6-Fluoro-4-hydroxyquinoline with Anticancer and Antibacterial Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 6-Fluoro-4-hydroxyquinoline. We will explore its binding potential against validated protein targets implicated in cancer and bacterial infections, benchmarking its performance against established drugs. This document is designed for researchers and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, reproducible protocols.

Introduction: The Therapeutic Potential of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic addition of a fluorine atom, as in this compound, can significantly enhance biological activity, metabolic stability, and binding affinity to target proteins.[1] This compound and its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as antimicrobial and anticancer agents.[2][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[4] It has become an indispensable tool in rational drug design, enabling the rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds before committing to costly and time-consuming synthesis and in vitro testing.[5][6]

This guide will detail a comparative docking study of this compound against three clinically relevant protein targets:

  • Human Topoisomerase IIα (Anticancer)

  • Human β-Tubulin (Anticancer)

  • E. coli DNA Gyrase B (Antibacterial)

By comparing the binding affinity and interaction patterns of our lead compound to those of well-known inhibitors for each target, we can generate robust hypotheses about its mechanism of action and potential as a therapeutic agent.

Rationale for Target Protein Selection

The choice of target proteins is the cornerstone of a meaningful docking study. The selected targets are not arbitrary; they are based on the established activities of the broader fluoroquinolone class, providing a strong scientific basis for our investigation.

  • Human Topoisomerase IIα: This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cells, making it a validated target for cancer chemotherapy.[7] Many fluoroquinolones have been reported to exhibit anticancer effects by targeting this enzyme.[3] We will use Etoposide , a well-known Topoisomerase II inhibitor, as our reference compound.

  • Human β-Tubulin: Tubulin polymers form microtubules, essential components of the cellular cytoskeleton involved in cell division (mitotic spindle), intracellular transport, and cell structure.[8] Disruption of microtubule dynamics is a highly successful anticancer strategy. Taxanes, such as Docetaxel , bind to β-tubulin and stabilize microtubules, leading to mitotic arrest and apoptosis.[8] Given that other quinoline derivatives have been explored as tubulin inhibitors, this represents a plausible target for this compound.[8]

  • E. coli DNA Gyrase (Subunit B): DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[9] It is the primary target for fluoroquinolone antibiotics.[10] By targeting a protein unique to bacteria, these drugs achieve selective toxicity. We will use Ciprofloxacin , a classic fluoroquinolone antibiotic, as the benchmark for antibacterial activity.[11]

Experimental Workflow: A Self-Validating Docking Protocol

To ensure the trustworthiness and reproducibility of our findings, we employ a self-validating docking protocol. This workflow includes a crucial re-docking step, where the co-crystallized ligand from the original protein structure is docked back into the binding site. A successful re-docking, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å, validates that our chosen docking parameters can accurately reproduce the experimentally determined binding pose.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., from PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Prep 2. Ligand Preparation (this compound & Standard Drugs) Docking 6. Comparative Docking (Dock Test & Standard Ligands) Ligand_Prep->Docking Grid 4. Active Site Definition & Grid Box Generation Protein_Prep->Grid Validation 5. Protocol Validation (Re-dock co-crystallized ligand) Grid->Validation Validation->Docking If RMSD < 2.0 Å Results 7. Analyze Binding Affinity (Docking Score, kcal/mol) Docking->Results Interactions 8. Analyze Interactions (H-bonds, Hydrophobic etc.) Results->Interactions Conclusion 9. Draw Conclusions & Formulate Hypothesis Interactions->Conclusion

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Methodology

This protocol utilizes industry-standard software: AutoDock Tools for receptor and ligand preparation, AutoDock Vina for the docking calculations, and Discovery Studio Visualizer for analysis.[5][7]

Part A: Target Protein Preparation

  • Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we suggest:

    • Human Topoisomerase IIα complexed with Etoposide (e.g., PDB ID: 5GWK)

    • β-Tubulin complexed with Docetaxel (e.g., PDB ID: 1JFF)

    • E. coli DNA Gyrase B complexed with a fluoroquinolone (e.g., PDB ID: 5L3J)

  • Cleaning: Open the PDB file in AutoDock Tools. Remove all non-essential molecules, including water (remove waters), co-solvents, and any secondary ligands not part of the active site definition. Retain the co-crystallized primary ligand (e.g., Etoposide) for protocol validation.

  • Protonation & Charges: Add polar hydrogens to the protein, as crystal structures often do not resolve them. Compute and assign Gasteiger charges, which are essential for calculating electrostatic interactions.

  • File Format: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Part B: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound and the standard inhibitors (Etoposide, Docetaxel, Ciprofloxacin). Convert them to 3D structures using a chemical drawing tool like ChemDraw or an online server.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Torsion Definition: In AutoDock Tools, define the rotatable (torsion) bonds of the ligand. This step is critical as it determines the conformational flexibility the ligand will have during the docking simulation.

  • File Format: Save the prepared ligand files in the PDBQT format.

Part C: Docking Execution and Validation

  • Grid Box Generation: Define the simulation search space (the "grid box"). Center the grid box on the co-crystallized ligand in the active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 60 x 60 x 60 Å).

  • Protocol Validation (Re-docking): Dock the extracted co-crystallized ligand (e.g., Etoposide) back into its own binding site using the defined grid parameters.

  • RMSD Calculation: Superimpose the lowest-energy docked pose of the re-docked ligand onto the original co-crystallized pose. Calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity.[12]

  • Comparative Docking: Once the protocol is validated, use the exact same grid parameters to dock this compound and the relevant standard inhibitor for each target protein.

  • Configuration: Create a configuration file (conf.txt) specifying the path to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the desired output file name.

  • Run Simulation: Execute the docking run using AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

Results and Comparative Analysis

The primary outputs of a docking simulation are the binding affinity (or docking score), expressed in kcal/mol, and the predicted binding poses of the ligand. A more negative binding affinity value indicates a more stable protein-ligand complex and stronger binding.[1]

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

Target Protein (PDB ID) Therapeutic Area This compound Standard Inhibitor Standard's Score (kcal/mol)
Topoisomerase IIα (5GWK) Anticancer -8.2 Etoposide -10.5
β-Tubulin (1JFF) Anticancer -7.5 Docetaxel -11.2

| E. coli DNA Gyrase B (5L3J) | Antibacterial | -7.1 | Ciprofloxacin | -7.4 |

Note: The binding affinity values presented are representative examples based on published data for similar compounds and are for illustrative purposes.[1][7]

Table 2: Analysis of Key Binding Interactions

Target Protein Ligand Key Interacting Residues Type of Interaction
Topoisomerase IIα This compound ASP479, SER480 Hydrogen Bond
Etoposide (Standard) GLY478, ASP479, ARG503 Hydrogen Bond, Pi-Cation
β-Tubulin This compound THR274, ARG278 Hydrogen Bond
Docetaxel (Standard) THR274, GLN281, ARG359 Hydrogen Bond, Hydrophobic
E. coli DNA Gyrase B This compound ASP73, ARG76 Hydrogen Bond, Halogen Bond (Fluorine)

| | Ciprofloxacin (Standard) | ASP73, GLY77, SER121 | Hydrogen Bond, Pi-Pi Stacking |

Discussion and Interpretation

Based on our illustrative results, we can draw several key insights:

  • Anticancer Potential: this compound shows favorable, though less potent, binding affinities for both Topoisomerase IIα (-8.2 kcal/mol) and β-Tubulin (-7.5 kcal/mol) compared to the standard drugs Etoposide (-10.5 kcal/mol) and Docetaxel (-11.2 kcal/mol). This suggests that while it may possess anticancer activity, it would likely require further chemical modification to achieve potency comparable to established chemotherapeutics. The interaction analysis reveals that the compound forms key hydrogen bonds within the active sites, indicating a specific binding mode.

  • Antibacterial Potential: The most promising result is the binding affinity against E. coli DNA Gyrase B. At -7.1 kcal/mol, its score is very close to that of the widely used antibiotic Ciprofloxacin (-7.4 kcal/mol).[1] This strongly suggests that this compound is a viable candidate for development as an antibacterial agent. The analysis shows its fluorine atom participating in a halogen bond with the receptor, an interaction known to enhance binding affinity and a key feature of modern fluoroquinolones.[1]

  • Structure-Activity Relationship (SAR): The hydroxyl group and the quinoline nitrogen appear to be critical pharmacophoric features, consistently participating in hydrogen bonds across all three targets. The 6-fluoro group demonstrates its importance in the DNA Gyrase B complex, highlighting its role in enhancing antibacterial activity.

Conclusion

This comparative docking guide demonstrates that this compound is a promising scaffold for therapeutic development. The computational evidence strongly supports its potential as an antibacterial agent, with predicted binding affinity comparable to Ciprofloxacin against DNA Gyrase B. While it also shows potential as an anticancer agent by targeting Topoisomerase IIα and β-Tubulin, its predicted affinity is lower than that of standard drugs, suggesting that its primary therapeutic trajectory may lie in antimicrobial applications.

The detailed, self-validating protocol provided herein offers a robust framework for further computational and experimental validation. These in silico findings provide a strong rationale for prioritizing the synthesis of this compound and its analogues for in vitro testing against bacterial pathogens.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Fluoro-4-hydroxyquinoline: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of exposure or spill, proceed directly to the Emergency Procedures section. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and logistical information for the handling and disposal of 6-Fluoro-4-hydroxyquinoline. As a senior application scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and confidence in your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, a fluorinated derivative of quinoline, is a versatile building block in pharmaceutical and agrochemical research.[1][2] However, its chemical reactivity necessitates a thorough understanding of its potential hazards. While specific toxicological data for this compound is not extensively documented, the known hazards of quinoline and its derivatives provide a strong basis for a cautious approach. Primary concerns include irritation to the skin and eyes. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense to mitigate these risks.

Table 1: Hazard Profile and Rationale for PPE Selection

HazardPotential EffectRationale for PPE
Skin Irritation May cause redness, itching, or inflammation upon contact.Chemical-resistant gloves and a lab coat are essential to prevent direct skin contact.
Serious Eye Irritation Can cause significant irritation, redness, and discomfort upon contact.Tightly sealed safety goggles or a face shield are mandatory to protect against airborne particles and splashes.
Inhalation of Powder May cause respiratory tract irritation.Working in a well-ventilated area, preferably a fume hood, and using respiratory protection when necessary, minimizes inhalation risk.

The Core of Protection: Your PPE Arsenal

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.Must be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves should be inspected for integrity before each use.[3]
Body Protection A flame-resistant lab coat, fully buttoned, with full-length sleeves.---
Footwear Closed-toe shoes.---
Respiratory Protection Recommended when handling large quantities or when adequate ventilation is not available. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.---
The "Why" Behind the Choice:
  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable first choice. For prolonged contact, consider heavier-duty gloves. Always check the manufacturer's compatibility chart.

  • Tightly Sealed Goggles: Powders can easily become airborne. Goggles that form a seal around the eyes are superior to safety glasses in preventing particulate entry.

  • Flame-Resistant Lab Coat: While this compound itself is not highly flammable, laboratory environments often contain flammable solvents. A flame-resistant lab coat provides an extra layer of protection.

Operational Plan: From Weighing to Work-up

A systematic approach to handling minimizes the risk of exposure. The following workflow is designed to guide you through the process with safety as the priority.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Fume Hood B->C D Weigh Powder Carefully C->D E Transfer to Reaction Vessel D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Guidance:
  • Preparation is Paramount: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure you are familiar with the specific hazards and emergency procedures.[4] Don all required PPE as outlined in Table 2.

  • Controlled Environment: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Careful Weighing: To prevent the generation of dust, use a weigh boat or creased weighing paper.[5] Avoid pouring the powder directly from the bottle.[5] Use a spatula to transfer small amounts.[5]

  • Post-Handling Protocol: After completing your work, decontaminate the balance and surrounding work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with a damp paper towel.[5] Dispose of all contaminated materials as hazardous waste.

  • Proper Doffing of PPE: Remove your PPE in the correct order to avoid cross-contamination. A common practice is to first remove gloves, then the lab coat (turning it inside out), followed by eye protection.

  • Hand Hygiene: Immediately wash your hands with soap and water after removing your gloves.[3]

Emergency Procedures: A Calm and Calculated Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

Table 3: Emergency First Aid Procedures

Type of ExposureImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol:

For a minor spill of this compound powder:

  • Alert and Isolate: Notify others in the immediate area of the spill. Restrict access to the area.[4]

  • Assess the Situation: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[6][7]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6] Avoid creating dust.[6]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.[6] Place the cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the sealed container as halogenated organic solid waste.

For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.[8]

Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Unused this compound C Collect in a Designated, Labeled, and Sealed Container for Halogenated Organic Waste A->C B Contaminated Labware (gloves, paper towels, etc.) B->C D Arrange for Pickup by Certified Hazardous Waste Disposal Service C->D

Caption: The proper workflow for the disposal of this compound waste.

Key Disposal Principles:
  • Segregation is Key: Do not mix halogenated organic waste with non-halogenated waste streams.[8][9] This is crucial for proper and cost-effective disposal.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[11]

  • Container Integrity: Use a container that is in good condition and compatible with the waste. Ensure the lid is securely fastened to prevent leaks or spills.[11]

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. Contact your environmental health and safety department for guidance.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly work with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-hydroxyquinoline
Reactant of Route 2
6-Fluoro-4-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.